Product packaging for Laidlomycin(Cat. No.:CAS No. 56283-74-0)

Laidlomycin

Cat. No.: B1674327
CAS No.: 56283-74-0
M. Wt: 698.9 g/mol
InChI Key: ZNBNBTIDJSKEAM-NISBWGIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laidlomycin is a polyether ionophore antibiotic naturally produced by Streptomyces species . It functions by transporting ions across biological membranes, disrupting ion gradients in target cells . This mechanism underpins its two primary research applications: as an antimicrobial agent and as a modulator of rumen fermentation. As an antibiotic, this compound demonstrates potent activity against Gram-positive bacteria, with research showing its effectiveness against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Its complex structure, characterized by multiple chiral centers, was successfully synthesized to enable further study . In agricultural research, this compound is investigated for its ability to improve feed efficiency in cattle . Its propionate potassium salt derivative is specifically used in poultry as a coccidiostat and in cattle to enhance growth performance and feed efficiency . Studies comparing this compound propionate to other ionophores like monensin have shown that it can increase average daily gain and hot carcass weight in finishing steers . By altering the rumen microflora, it promotes a more favorable fermentation profile, increasing propionate production . This product is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H62O12 B1674327 Laidlomycin CAS No. 56283-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H62O12/c1-10-28(40)45-30(24(7)33(41)42)23(6)31-22(5)25(39)17-36(47-31)14-13-34(8,49-36)27-11-12-35(9,46-27)32-20(3)16-26(44-32)29-19(2)15-21(4)37(43,18-38)48-29/h19-27,29-32,38-39,43H,10-18H2,1-9H3,(H,41,42)/t19-,20-,21+,22+,23-,24-,25-,26+,27+,29-,30+,31-,32+,34-,35-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBNBTIDJSKEAM-NISBWGIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C)O)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]([C@H](C)[C@@H]1[C@@H]([C@H](C[C@@]2(O1)CC[C@@](O2)(C)[C@H]3CC[C@@](O3)(C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C)O)C)[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024015
Record name Laidlomycin
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Molecular Weight

698.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56283-74-0
Record name Laidlomycin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laidlomycin [INN:BAN]
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Record name Laidlomycin
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Record name Monensin, 16-deethyl-3-O-demethyl-16-methyl-3-O-(1-oxopropyl)-
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Record name LAIDLOMYCIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Laidlomycin: A Technical Guide to its Discovery, Origin, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin is a polyether ionophore antibiotic with significant applications in veterinary medicine, particularly in the cattle industry. Produced by species of Streptomyces, this complex natural product selectively transports ions across cell membranes, leading to disruptions in cellular function and, ultimately, antimicrobial effects. This technical guide provides an in-depth overview of the discovery, origin, and biological properties of this compound, with a focus on its producing organisms, isolation and purification methods, structural elucidation, and mode of action. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development.

Discovery and Origin

This compound was first reported as a new antimycoplasmal polyether antibiotic in 1974.[1] It is a natural product of fermentation by specific strains of actinomycete bacteria. The primary producing organisms identified in the literature are Streptomyces sp. CS684 and Streptoverticillium eurocidicum.[2] A culture broth of Streptomyces sp. CS684 demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Physicochemical Properties

This compound is a white solid substance with the molecular formula C37H62O12.[3] Its chemical structure and other key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC37H62O12[3]
Molecular Weight698.9 g/mol [4]
Melting Point151-153°C[3]
AppearanceWhite solid[3]
CAS Number56283-74-0[4]

Biological Activity and Efficacy

This compound exhibits a range of biological activities, primarily as an antimicrobial agent. Its propionate derivative, this compound propionate potassium, is widely used as a feed additive for cattle to improve feed efficiency and promote weight gain.[5]

Antimicrobial Activity

This compound is active against Gram-positive bacteria.[6] Its efficacy against MRSA and VRE has been noted.[6] The mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible microorganisms.[7][8] This leads to an expenditure of cellular energy to maintain ionic equilibrium, ultimately inhibiting growth and leading to cell death.[7]

Efficacy in Cattle

This compound propionate is effective in improving feed efficiency and increasing the rate of weight gain in cattle fed in confinement for slaughter.[5] The recommended dosage for this application is typically between 5 to 10 g/ton of feed.[5] Studies have shown that this compound propionate can increase average daily gain and improve feed conversion in both steers and heifers. It has also been shown to reduce the severity of ruminal acidosis in cattle transitioning to high-grain diets.

The following table summarizes the effects of this compound propionate on cattle performance from a meta-analysis of multiple studies.

ParameterEffect of this compound PropionateReference
Average Daily Gain (ADG)Increased[9]
Dry Matter Intake (DMI)Increased
Feed Efficiency (FE)Improved[9]
Hot Carcass Weight (HCW)Increased

Experimental Protocols

Fermentation and Isolation of this compound

A general protocol for the production and isolation of this compound from a fermentation broth of Streptoverticillium eurocidicum is outlined below.[2]

Protocol:

  • Fermentation: Cultivate Streptoverticillium eurocidicum in a nutrient-rich aqueous broth containing assimilable sources of carbon and nitrogen.

  • pH Adjustment: Adjust the pH of the fermentation broth to approximately 10 to 13 using a strong base (e.g., sodium hydroxide). This will cause the formation of an emulsion.

  • Centrifugation: Centrifuge the emulsion to separate it into an aqueous layer and a wet solid layer containing the this compound.

  • Washing (Optional): The wet solid layer can be washed with water to remove soluble fermentation by-products.

  • Drying: Dry the wet solid layer to remove water, resulting in a dry solid containing this compound.

Purification of this compound

The solid material obtained from the isolation protocol can be further purified using standard techniques such as:[2]

  • Solvent extraction

  • Precipitation

  • Salt formation

  • Crystallization

  • Column chromatography

Structure Elucidation

The chemical structure of this compound has been determined using a combination of spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments, including 1H NMR, 13C NMR, COSY, HMQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall three-dimensional structure of this compound.[3][10]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be quantified using standard methods such as the disk diffusion assay (Kirby-Bauer method) or by determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare bacterial lawn on agar plate C Place disc on agar plate A->C B Impregnate sterile paper disc with this compound solution B->C D Incubate at optimal temperature and time C->D E Measure the diameter of the zone of inhibition D->E

Caption: Workflow for determining antimicrobial susceptibility using the disk diffusion method.

Mode of Action and Biosynthesis

Ionophore Mode of Action

This compound, as a carboxylic polyether ionophore, functions by transporting cations across biological membranes.[7][8][11] This process disrupts the natural ion gradients essential for various cellular processes, including nutrient transport and energy metabolism.[7][8]

Caption: Generalized mechanism of action for a cation-transporting ionophore like this compound.

Biosynthesis of this compound

The biosynthesis of polyether antibiotics like this compound is a complex process involving modular polyketide synthases (PKS).[12] The this compound biosynthetic gene cluster has been identified in Streptomyces sp. CS684 and is available in the MIBiG database under accession number BGC0000084.[13] The biosynthesis involves the assembly of a polyketide backbone which is subsequently modified by enzymes such as epoxidases and epoxide hydrolases to form the characteristic cyclic ether structures.[12]

G cluster_biosynthesis This compound Biosynthesis GeneCluster This compound Biosynthetic Gene Cluster (BGC0000084) PKS Modular Polyketide Synthase (PKS) Assembly GeneCluster->PKS Polyketide Linear Polyketide Intermediate PKS->Polyketide Modification Epoxidation and Epoxide Hydrolase Activity Polyketide->Modification Laidlomycin_final This compound Modification->Laidlomycin_final

References

A Technical Guide to the Biological Activity of Laidlomycin Propionate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laidlomycin propionate is a carboxylic polyether ionophore antibiotic derived from the fermentation of Streptomyces laidlus. Primarily utilized in the veterinary field, specifically in the beef cattle industry, its core biological function is the modulation of ion transport across biological membranes. This activity leads to significant alterations in the metabolism of various microorganisms, which is harnessed to improve feed efficiency and promote growth in ruminants. This document provides a comprehensive overview of the mechanism of action, biological effects, quantitative performance data, and detailed experimental protocols relevant to the study of this compound propionate.

Core Mechanism of Action: Ionophore Activity

This compound propionate is a lipid-soluble molecule that complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across lipid cell membranes.[1] This process disrupts the natural electrochemical gradients that are essential for cellular homeostasis and energy metabolism.[1][2] Specifically, it functions as a Na+/H+ antiporter, exchanging sodium ions for protons across the membrane.[1] This influx of cations and disruption of the proton motive force places a significant energetic burden on susceptible microorganisms as they expend energy in a futile cycle to restore ionic balance, ultimately leading to metabolic inhibition and cell death.[2]

G Diagram 1: Mechanism of this compound Propionate as a Na+/H+ Antiporter cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extra Extracellular Space cluster_intra Intracellular Space lp This compound Propionate h_out H+ lp->h_out Transports Out lp_na LP-Na+ Complex na_out Na+ na_out->lp Binds h_in H+ h_in->lp_na Binds na_in Na+ lp_na->lp Releases Na+ lp_na->na_in Transports In Extracellular Intracellular

Caption: this compound Propionate facilitates Na+ influx in exchange for H+ efflux.

Primary Application: Modulation of Rumen Microbiota

In cattle, this compound propionate is used as a feed additive to improve growth and feed efficiency.[2][3] Its antimicrobial activity selectively targets Gram-positive bacteria and protozoa within the rumen.[3]

This selective pressure causes a significant shift in the rumen microbial population, leading to a more efficient fermentation pattern characterized by:

  • Increased Propionate Production: Beneficial Gram-negative bacteria, which are more resistant to ionophores, thrive and produce higher levels of propionic acid, a primary energy source for the animal.[1][4]

  • Decreased Acetate and Lactate Production: The inhibition of Gram-positive bacteria reduces the production of less energy-efficient volatile fatty acids like acetate and mitigates the risk of lactic acidosis.[1]

  • Reduced Methane and Ammonia Production: The overall alteration of fermentation decreases energy loss in the form of methane and reduces protein breakdown, which lowers ammonia production.[2]

This shift in rumen metabolism provides more available energy to the host animal from the same amount of feed.[2] this compound propionate also helps control coccidiosis and bloat.[3]

G Diagram 2: Effect of this compound Propionate on Rumen Fermentation LP This compound Propionate GPB Gram-Positive Bacteria (e.g., Acetate/Lactate Producers) LP->GPB Inhibits GNB Gram-Negative Bacteria (e.g., Propionate Producers) LP->GNB Selectively Spares Acetate Decreased Acetate/Lactate GPB->Acetate Propionate Increased Propionate GNB->Propionate Energy Increased Host Energy Status Propionate->Energy Acetate->Energy

Caption: this compound propionate shifts rumen microbiota for efficient energy production.

Quantitative Performance Data in Beef Cattle

Studies have consistently demonstrated the efficacy of this compound propionate in improving the performance of feedlot cattle. The optimal dosage typically ranges from 6 to 12 mg/kg of diet dry matter.

ParameterControl (No Ionophore)This compound Propionate (LP)% ImprovementReference(s)
Dosage (mg/kg diet DM) 05.5 - 12N/A
Average Daily Gain (ADG) BaselineIncreased by 1% - 15%Varies[2]
Feed Efficiency (Gain:Feed) BaselineImproved by 3.5% - 12%Varies[2]
Dry Matter Intake (DMI) BaselineGenerally unaffected or slightly reducedVaries[5]
Acetate:Propionate Ratio BaselineSignificantly DecreasedVaries[4]

Note: Values represent a range of reported outcomes from various studies and are dependent on diet composition, cattle type, and other factors.

Broader Cytotoxic Effects & Potential Signaling

While primarily studied in ruminants, the fundamental mechanism of ionophores suggests broader biological activities, including potential anticancer and cytotoxic effects. The disruption of intracellular ion homeostasis is a major cellular stressor that can trigger programmed cell death (apoptosis). Severe perturbation of ionic gradients, particularly K+, can lead to mitochondrial swelling, a key event in the intrinsic apoptotic pathway.[6] This mitochondrial dysfunction can cause the release of pro-apoptotic factors into the cytoplasm, leading to the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.[7]

G Diagram 3: Hypothetical Ionophore-Induced Apoptosis Signaling Pathway LP This compound Propionate Ion Disruption of Intracellular Ion Homeostasis (Na+, K+, H+) LP->Ion Mito Mitochondrial Stress & Swelling Ion->Mito CytoC Release of Pro-Apoptotic Factors (e.g., Cytochrome c) Mito->CytoC Casp9 Apoptosome Formation & Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Potential pathway from ion disruption to Caspase-3 mediated apoptosis.

Experimental Protocols

Protocol for In Vitro Ionophore Activity Assay (Calcein Quenching)

This protocol describes an assay to evaluate the cation transport activity of an ionophore using large unilamellar vesicles (LUVs) loaded with a fluorescent dye.[8]

Principle: LUVs are loaded with calcein, a fluorescent dye. The fluorescence of calcein is quenched by certain divalent cations (e.g., Co²⁺). The ionophore facilitates the transport of the quenching cation into the vesicle, and the rate of fluorescence decrease is proportional to the ionophore's activity.

Methodology:

  • Preparation of LUVs:

    • Prepare a lipid film (e.g., from 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) in a round-bottom flask.

    • Hydrate the film with a buffer (e.g., 10 mM TES, pH 7.2) containing 50 mM calcein.

    • Subject the lipid suspension to 5-10 freeze-thaw cycles.

    • Extrude the suspension through polycarbonate filters (e.g., 100 nm pore size) to form LUVs of a uniform size.

    • Remove non-encapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with the external buffer (e.g., 10 mM TES, 100 mM NaCl, pH 7.2).

  • Fluorescence Quenching Assay:

    • Turn on a fluorometer and set the excitation wavelength to 480 nm and the emission wavelength to 520 nm.[8]

    • Cool the sample holder to 10 °C to minimize passive ion leakage.[8]

    • Dilute the LUV suspension in the external buffer in a quartz cuvette to achieve a stable baseline fluorescence reading.

    • Add the ionophore (this compound propionate dissolved in a solvent like DMSO) to the cuvette at the desired final concentration and mix.

    • Initiate the quenching reaction by adding a solution of the quenching cation (e.g., CoCl₂) to the cuvette.

    • Record the fluorescence intensity over time (e.g., for 10 minutes). A decrease in fluorescence indicates ion transport.

    • At the end of the experiment, add a disrupting agent (e.g., Triton X-100) to lyse the vesicles and determine the maximal quenching (F_min).

  • Data Analysis:

    • Normalize the fluorescence trace using the initial fluorescence (F_0) and the minimum fluorescence after lysis (F_min).

    • The rate of ion transport can be calculated from the initial slope of the normalized fluorescence decay curve.

G Diagram 4: Workflow for an In Vitro Ionophore Activity Assay start Start prep Prepare Calcein-Loaded Large Unilamellar Vesicles (LUVs) start->prep setup Set up Fluorometer (Ex: 480nm, Em: 520nm) prep->setup baseline Record Baseline Fluorescence of LUV Suspension setup->baseline add_lp Add this compound Propionate (in DMSO) baseline->add_lp add_co Add Quenching Cation (CoCl₂) to Initiate Reaction add_lp->add_co record Record Fluorescence Decrease Over Time add_co->record lyse Lyse Vesicles (Triton X-100) to Get F_min record->lyse analyze Analyze Rate of Fluorescence Quenching lyse->analyze end End analyze->end

Caption: Experimental workflow for measuring ionophore-mediated cation transport.

Protocol for Caspase-3 Colorimetric Assay

This protocol details a method for quantifying the activity of activated Caspase-3, a key marker of apoptosis, in cell lysates.[9][10]

Principle: Activated Caspase-3 in a cell lysate cleaves the peptide sequence Asp-Glu-Val-Asp (DEVD) from the colorimetric substrate Ac-DEVD-pNA. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 400-405 nm. The absorbance is directly proportional to the Caspase-3 activity in the sample.[9][10]

Methodology:

  • Induction of Apoptosis:

    • Culture cells (e.g., Jurkat cells) to the desired density.

    • Treat cells with an apoptosis-inducing agent (e.g., this compound propionate at various concentrations) for a specified time (e.g., 3-6 hours). Include an untreated control group.[9]

  • Preparation of Cell Lysate:

    • Harvest cells (e.g., 2-5 x 10⁶ cells) by centrifugation (e.g., 600 x g for 5 min at 4°C).[11]

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of chilled Cell Lysis Buffer (containing protease inhibitors and DTT).[7][12]

    • Incubate on ice for 15-20 minutes.[11]

    • Centrifuge at high speed (e.g., 16,000 x g for 15 min at 4°C) to pellet cellular debris.[11]

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is the cell lysate.

    • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

  • Enzymatic Reaction:

    • In a 96-well microplate, add 20-50 µg of protein from your cell lysate to each well.[7] Adjust the volume to ~50 µL with Lysis Buffer.

    • Prepare a Master Mix containing 2X Reaction Buffer and 10 mM DTT.[10]

    • Add 50 µL of the Master Mix to each well.[10]

    • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).[10]

    • Include controls: a blank (reagents only) and an inhibitor control (lysate + Caspase-3 inhibitor).

    • Tap the plate gently to mix. Cover and incubate at 37°C for 1-2 hours, protected from light.[7][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 400 or 405 nm using a microplate reader.[9]

    • Calculate the fold-increase in Caspase-3 activity by comparing the absorbance of the treated samples to the untreated control after subtracting the blank reading.

G Diagram 5: Workflow for a Colorimetric Caspase-3 Activity Assay start Start: Culture Cells induce Induce Apoptosis (e.g., with this compound Propionate) start->induce harvest Harvest & Wash Cells (Centrifugation) induce->harvest lyse Lyse Cells on Ice (Lysis Buffer + DTT) harvest->lyse centrifuge Centrifuge to Pellet Debris & Collect Supernatant (Lysate) lyse->centrifuge plate Plate Lysate (20-50 µg protein) in 96-well plate centrifuge->plate react Add Reaction Buffer & Substrate (Ac-DEVD-pNA) plate->react incubate Incubate at 37°C (1-2 hours) react->incubate read Read Absorbance at 405 nm incubate->read end End: Analyze Data read->end

Caption: Step-by-step workflow for quantifying apoptotic Caspase-3 activity.

References

Laidlomycin as a Monovalent Cation Ionophore: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a carboxylic polyether ionophore, functions as a mobile carrier for monovalent cations, facilitating their transport across lipid membranes. This technical guide provides an in-depth analysis of this compound's core function as a monovalent cation ionophore. It summarizes available quantitative data on its ion transport capabilities, details relevant experimental methodologies for its characterization, and visualizes its mechanism of action and related experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the applications of this compound.

Introduction

This compound is a polyether antibiotic produced by certain strains of Streptomyces. Like other carboxylic ionophores, it possesses a unique molecular structure that allows it to form a lipid-soluble complex with cations, thereby acting as a mobile carrier to transport these ions across biological and artificial membranes. Its primary application has been in veterinary medicine, specifically as a feed additive for cattle to improve feed efficiency and promote growth. This is achieved by selectively targeting and disrupting the metabolism of gram-positive bacteria in the rumen, which alters the fermentation process to be more energetically favorable for the host animal.

The fundamental mechanism of this compound's bioactivity lies in its ability to disrupt the natural electrochemical gradients of monovalent cations, such as sodium (Na⁺) and potassium (K⁺), across cell membranes. This disruption of ion homeostasis can lead to a cascade of cellular events, including alterations in intracellular pH, membrane potential, and ultimately, metabolic inhibition in susceptible microorganisms. Understanding the quantitative aspects of its ionophoric activity and the experimental methods to characterize them is crucial for exploring its potential in other applications, including as a research tool or for novel therapeutic development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its commercially available form, this compound propionate, is presented in Table 1.

PropertyThis compoundThis compound Propionate
Molecular Formula C₃₇H₆₂O₁₂C₄₀H₆₆O₁₃
Molecular Weight 698.9 g/mol 754.9 g/mol
CAS Number 56283-74-078734-47-1
Appearance White solidData not available
Melting Point 151-153°CData not available

Mechanism of Action as a Monovalent Cation Ionophore

This compound functions as a mobile ion carrier, a process that can be broken down into several key steps. This mechanism allows it to transport monovalent cations down their electrochemical gradient, ultimately disrupting the ion homeostasis of the cell.

Laidlomycin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Laidlomycin_Free Free this compound (L⁻) Complex_Formation Complex Formation (L⁻ + M⁺ ⇌ LM) Laidlomycin_Free->Complex_Formation 1. Binds cation Cation_Ext Monovalent Cation (M⁺) Cation_Ext->Complex_Formation Complex_Translocation Translocation of Lipophilic Complex (LM) Complex_Formation->Complex_Translocation 2. Enters membrane Complex_Dissociation Complex Dissociation (LM ⇌ L⁻ + M⁺) Complex_Translocation->Complex_Dissociation 3. Crosses membrane Cation_Int Monovalent Cation (M⁺) Complex_Dissociation->Cation_Int 4. Releases cation Laidlomycin_Free_Int Free this compound (L⁻) Complex_Dissociation->Laidlomycin_Free_Int Carrier_Return Return of Free This compound (L⁻) Carrier_Return->Laidlomycin_Free 6. Returns to extracellular face Laidlomycin_Free_Int->Carrier_Return 5. Diffuses back

Mechanism of this compound as a mobile ion carrier.

Quantitative Data on Ion Transport

Quantitative data on the ion selectivity and transport efficiency of this compound are limited in the publicly available literature. However, a comparative study provides some insight into its preference for monovalent over divalent cations.

CationRelative Transport RateMethodReference
Sodium (Na⁺) 10-fold higher than Ca²⁺ (for 26-deoxythis compound)Organic Solvent Flux Assay[1]
Calcium (Ca²⁺) ~100-fold lower transport than 26-deoxythis compoundOrganic Solvent Flux Assay[1]

Note: The data for Na⁺ transport is for a derivative, 26-deoxythis compound, but provides an indication of the likely preference of this compound for monovalent cations.

Experimental Protocols

The characterization of this compound as a monovalent cation ionophore involves several key experimental techniques. While specific protocols for this compound are not extensively published, the following methodologies are standard for evaluating ionophore activity.

U-Tube Transport Experiment

This method provides a simple and effective way to measure the transport of ions across a bulk liquid membrane.

U_Tube_Experiment_Workflow Start Start: Prepare U-tube apparatus Source_Phase Prepare aqueous source phase (contains monovalent cation) Start->Source_Phase Receiving_Phase Prepare aqueous receiving phase (initially cation-free) Start->Receiving_Phase Membrane_Phase Prepare organic membrane phase (e.g., chloroform) containing this compound Start->Membrane_Phase Layering Carefully layer the three phases in the U-tube Source_Phase->Layering Receiving_Phase->Layering Membrane_Phase->Layering Incubation Incubate with stirring (controlled temperature and time) Layering->Incubation Sampling Periodically sample the receiving phase Incubation->Sampling Analysis Analyze cation concentration (e.g., by atomic absorption spectroscopy or ion-selective electrode) Sampling->Analysis End End: Determine transport rate Analysis->End

Workflow for a U-tube ion transport experiment.

Methodology:

  • Apparatus Setup: A U-shaped glass tube is used.

  • Phase Preparation:

    • Source Phase: An aqueous solution containing a known concentration of the monovalent cation of interest (e.g., NaCl, KCl).

    • Membrane Phase: An organic solvent (e.g., chloroform, heptane) immiscible with water, in which this compound is dissolved at a specific concentration.

    • Receiving Phase: An aqueous solution, initially free of the cation being tested.

  • Layering: The dense organic membrane phase is placed at the bottom of the U-tube, followed by the source phase in one arm and the receiving phase in the other.

  • Incubation: The setup is incubated, often with gentle stirring of the phases, for a defined period.

  • Analysis: Aliquots are taken from the receiving phase at various time points and the concentration of the transported cation is measured using techniques like atomic absorption spectroscopy or an ion-selective electrode. The rate of ion transport can then be calculated.

Black Lipid Membrane (BLM) Conductance Measurement

This technique allows for the study of ion transport across a well-defined artificial lipid bilayer, mimicking a cell membrane.

Methodology:

  • BLM Formation: A lipid solution (e.g., phosphatidylcholine in n-decane) is "painted" across a small aperture in a hydrophobic septum separating two aqueous compartments. The solvent thins out, leaving a bilayer lipid membrane.

  • Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage and measure the current across the membrane.

  • This compound Addition: this compound is added to one or both aqueous compartments.

  • Conductance Measurement: The electrical conductance of the membrane is measured before and after the addition of this compound in the presence of various monovalent cations. An increase in conductance indicates that the ionophore is facilitating the transport of ions across the membrane. By comparing the conductance changes for different cations, the selectivity of the ionophore can be determined.

Fluorescence-Based Liposome Assay

This is a high-throughput method to assess the ionophoric activity by measuring the transport of cations into lipid vesicles.

Fluorescence_Liposome_Assay Start Start: Prepare Large Unilamellar Vesicles (LUVs) Dye_Encapsulation Encapsulate a fluorescent dye (e.g., calcein) inside LUVs Start->Dye_Encapsulation External_Dye_Removal Remove external dye by size-exclusion chromatography Dye_Encapsulation->External_Dye_Removal Baseline_Fluorescence Measure baseline fluorescence of the LUV suspension External_Dye_Removal->Baseline_Fluorescence Laidlomycin_Addition Add this compound to the LUV suspension Baseline_Fluorescence->Laidlomycin_Addition Cation_Addition Add a quenching monovalent cation (e.g., Co²⁺ as a proxy, or Tl⁺) to the external medium Laidlomycin_Addition->Cation_Addition Fluorescence_Monitoring Monitor the fluorescence intensity over time Cation_Addition->Fluorescence_Monitoring Quenching_Analysis Analyze the rate of fluorescence quenching as a measure of cation influx Fluorescence_Monitoring->Quenching_Analysis End End: Determine ion transport rate Quenching_Analysis->End

References

Laidlomycin's Impact on Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of laidlomycin, a polyether ionophore antibiotic, on gram-positive bacteria. The document summarizes key quantitative data on its antibacterial activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action through signaling pathway diagrams.

Antibacterial Activity of this compound

This compound has demonstrated significant activity against a range of gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Gram-Positive Bacteria
Bacterial StrainThis compound (as CSU-1) MIC (µg/mL)[1]
Enterococcus faecalis ATCC 292122
Enterococcus faecium (Vancomycin-Resistant)4
Staphylococcus aureus (Methicillin-Resistant)2
Bacillus subtilis ATCC 66334

Mechanism of Action: Disruption of Ion Homeostasis

This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across the bacterial cell membrane. This action disrupts the carefully maintained electrochemical gradients, which are essential for vital cellular processes.

The primary mechanism of this compound's antibacterial activity against gram-positive bacteria involves the dissipation of the transmembrane potential. By facilitating the uncontrolled movement of cations (primarily K⁺ and H⁺) across the cell membrane, this compound collapses the proton motive force (PMF). The PMF is a crucial energy reserve that powers ATP synthesis, nutrient transport, and flagellar motility. The disruption of this gradient leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.

Signaling Pathway of this compound's Action

The following diagram illustrates the proposed signaling pathway of this compound's effect on gram-positive bacteria.

Laidlomycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IonChannel Ion Channel Formation This compound->IonChannel Inserts into membrane MembranePotential Membrane Potential IonChannel->MembranePotential Facilitates ion transport ProtonMotiveForce Proton Motive Force Collapse MembranePotential->ProtonMotiveForce Dissipates gradient ATPSynthesis ATP Synthesis Inhibition ProtonMotiveForce->ATPSynthesis NutrientUptake Nutrient Uptake Disruption ProtonMotiveForce->NutrientUptake CellularStress Cellular Stress Response (e.g., Two-Component Systems) ATPSynthesis->CellularStress NutrientUptake->CellularStress CellDeath Cell Death CellularStress->CellDeath

Caption: Mechanism of this compound Action.

Experimental Protocols

The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against gram-positive bacteria using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4]

Broth Microdilution MIC Assay

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland densitometer

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plates. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC values.

    • Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate (except the negative control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for MIC Determination

The workflow for determining the MIC of this compound is depicted in the following diagram.

MIC_Workflow Start Start PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->PrepInoculum PrepAntibiotic Prepare Serial Dilutions of this compound Start->PrepAntibiotic InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate PrepAntibiotic->InoculatePlate Incubate Incubate at 35°C (16-20 hours) InoculatePlate->Incubate ReadResults Read MIC (Lowest concentration with no growth) Incubate->ReadResults End End ReadResults->End

Caption: Broth Microdilution MIC Workflow.

Conclusion

This compound exhibits potent antibacterial activity against a variety of gram-positive bacteria, including clinically significant resistant strains. Its mechanism of action as an ionophore, leading to the dissipation of the cell membrane's electrochemical gradient, represents a valuable therapeutic strategy. The standardized protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's efficacy, supporting further research and development in the field of antimicrobial drug discovery.

References

Laidlomycin's Potential Against Vancomycin-Resistant Enterococci: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Laidlomycin and Vancomycin-Resistant Enterococci

Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are Gram-positive bacteria that are part of the normal human gut microbiota. However, they are also opportunistic pathogens capable of causing severe nosocomial infections. The emergence of strains resistant to vancomycin, a glycopeptide antibiotic often used as a last resort, has created a critical need for new therapeutic strategies.

This compound is a polyether ionophore antibiotic produced by certain strains of Streptomyces.[1][2] Like other ionophores, it is a lipid-soluble molecule capable of transporting ions across biological membranes.[3] Research has indicated that this compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like VRE.[1][2] One study highlighted that the anti-VRE activity of a this compound-producing isolate was stronger than that of vancomycin, suggesting its potential as a future therapeutic agent.[1][2]

Quantitative Data on this compound Activity

A comprehensive review of the available scientific literature did not yield specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound against characterized strains of vancomycin-resistant enterococci. This represents a significant knowledge gap and a critical area for future research. The establishment of MIC values is essential for determining the potency of an antimicrobial agent and for guiding preclinical and clinical development.

Mechanism of Action: Disruption of Ion Homeostasis

The primary mechanism of action for this compound, as with other ionophore antibiotics, is the disruption of the electrochemical gradients across the bacterial cell membrane. This process is not dependent on specific cellular receptors but rather on the physicochemical properties of the ionophore and the composition of the bacterial membrane.

Key Steps in the Mechanism of Action:

  • Membrane Insertion: The hydrophobic exterior of the this compound molecule allows it to readily insert into the lipid bilayer of the VRE cell membrane.

  • Cation Binding: The hydrophilic core of this compound chelates specific cations (primarily monovalent cations like K⁺ and Na⁺) from the extracellular environment or the cytoplasm.

  • Transmembrane Transport: this compound then facilitates the transport of these bound cations across the cell membrane, moving them down their concentration gradients.

  • Dissipation of Ion Gradients: This unregulated movement of ions dissipates the essential electrochemical gradients (both the membrane potential and pH gradient) that are vital for numerous cellular processes.

  • Cellular Disruption and Death: The collapse of these gradients disrupts critical functions such as ATP synthesis, nutrient transport, and maintenance of intracellular pH, ultimately leading to bacterial cell death.

G cluster_membrane VRE Cell Membrane (Lipid Bilayer) cluster_processes Cellular Processes This compound This compound K_out K+ (extracellular) This compound->K_out Binds K+ K_in K+ (intracellular) This compound->K_in Transports K+ into cell H_in H+ (intracellular) This compound->H_in Exchanges for H+ H_out H+ (extracellular) This compound->H_out Transports H+ out of cell Membrane_Depolarization Membrane_Depolarization K_in->Membrane_Depolarization Increased intracellular K+ pH_Gradient_Collapse pH_Gradient_Collapse H_out->pH_Gradient_Collapse Decreased intracellular H+ ATP_Synthase ATP Synthase Cell_Death Cell Death ATP_Synthase->Cell_Death Nutrient_Transport Nutrient Transport Nutrient_Transport->Cell_Death pH_Homeostasis pH Homeostasis pH_Homeostasis->Cell_Death Membrane_Depolarization->ATP_Synthase Inhibits Membrane_Depolarization->Nutrient_Transport Disrupts pH_Gradient_Collapse->pH_Homeostasis Disrupts

Caption: Mechanism of this compound-mediated VRE cell death.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the in vitro activity of antimicrobial agents like this compound against VRE. These are based on standard methodologies and would require optimization for the specific compound and bacterial strains being tested.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration

  • Vancomycin-resistant Enterococcus strains (e.g., E. faecalis, E. faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the 96-well plate. The concentration range should be selected to encompass the expected MIC.

  • Inoculum Preparation: A suspension of the VRE strain is prepared in CAMHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the VRE strain. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

G Start Start Prepare_Laidlomycin_Dilutions Prepare serial dilutions of this compound in 96-well plate Start->Prepare_Laidlomycin_Dilutions Prepare_VRE_Inoculum Prepare standardized VRE inoculum (0.5 McFarland) Start->Prepare_VRE_Inoculum Inoculate_Plate Inoculate wells with VRE Prepare_Laidlomycin_Dilutions->Inoculate_Plate Prepare_VRE_Inoculum->Inoculate_Plate Incubate Incubate plate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Paper Disc Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Sterile paper discs

  • This compound solution of known concentration

  • Vancomycin-resistant Enterococcus strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

Procedure:

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disc Application: Paper discs are impregnated with a known concentration of this compound and placed onto the surface of the inoculated MHA plate. A control disc (without this compound) should also be used.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured. The size of the zone correlates with the susceptibility of the VRE strain to this compound.

Conclusion and Future Directions

This compound demonstrates clear potential as an antimicrobial agent against vancomycin-resistant enterococci. Its mechanism of action, which involves the disruption of fundamental cellular ion gradients, makes the development of resistance through target site modification less likely compared to other classes of antibiotics. However, the lack of publicly available quantitative data on its anti-VRE activity is a major impediment to its further development.

Future research should prioritize:

  • Systematic determination of MIC values for this compound against a diverse panel of clinical VRE isolates, including both E. faecalis and E. faecium.

  • In vivo efficacy studies in animal models of VRE infection to assess the therapeutic potential of this compound.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound and to optimize dosing regimens.

  • Toxicology studies to evaluate the safety profile of this compound for potential systemic use in humans.

Addressing these research gaps will be crucial in determining whether this compound can be developed into a clinically useful therapeutic for the treatment of infections caused by vancomycin-resistant enterococci.

References

Laidlomycin as a Potential Antiviral Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Laidlomycin, a polyether ionophore antibiotic, presents a compelling yet underexplored opportunity in the search for novel antiviral therapies. While direct research into its antiviral capabilities is limited, extensive evidence from related ionophores, such as monensin and salinomycin, strongly suggests a potential for broad-spectrum antiviral activity. This technical guide synthesizes the existing research on the antiviral mechanisms of polyether ionophores, providing a comprehensive framework for investigating this compound as a potential antiviral agent. This document details the putative mechanisms of action, proposes detailed experimental protocols for its evaluation, and presents comparative quantitative data from analogous compounds to guide future research and development.

Introduction to this compound and the Antiviral Potential of Ionophores

This compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces sp. CS684. Like other members of its class, such as monensin and salinomycin, it functions by forming lipid-soluble complexes with metal cations and transporting them across biological membranes, thereby disrupting ionic gradients. This activity is the basis for its established use as an antibacterial and coccidiostat in veterinary medicine.

The antiviral potential of polyether ionophores has gained significant attention, with numerous studies demonstrating their efficacy against a range of enveloped viruses, including coronaviruses and influenza viruses.[1][2][3][4] The primary antiviral mechanism is attributed to the disruption of endosomal acidification, a critical step for the entry of many viruses into host cells.[2][5] By neutralizing the pH of endosomes, ionophores can prevent the conformational changes in viral glycoproteins that are necessary for membrane fusion and subsequent release of the viral genome into the cytoplasm.

Given its structural and functional similarity to well-characterized antiviral ionophores, this compound is a promising candidate for antiviral drug discovery. This guide provides the foundational knowledge and experimental framework necessary to systematically evaluate its potential.

Putative Antiviral Mechanisms of Action

Based on the known activities of related polyether ionophores, this compound is hypothesized to exert antiviral effects through several mechanisms, primarily targeting the early stages of the viral life cycle.

Inhibition of Viral Entry via Disruption of Endosomal Acidification

The most probable antiviral mechanism of this compound is the disruption of the pH gradient in endosomal compartments. Many enveloped viruses, upon binding to cell surface receptors, are internalized into endosomes. The acidic environment within the late endosome is crucial for triggering the fusion of the viral envelope with the endosomal membrane, allowing the viral nucleocapsid to enter the cytoplasm. Carboxylic ionophores like this compound act as proton-cation exchangers, effectively neutralizing the acidic pH of these organelles.[2] This prevents the pH-dependent activation of viral fusion proteins, thereby trapping the virus within the endosome and preventing a productive infection.

G cluster_0 Host Cell Virus Enveloped Virus Receptor Cell Surface Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidic pH) EarlyEndosome->LateEndosome Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion pH-dependent Release Viral Genome Release Fusion->Release Replication Viral Replication Release->Replication This compound This compound (Ionophore) This compound->LateEndosome Disrupts H+ gradient (Neutralizes pH)

Caption: Proposed mechanism of this compound inhibiting viral entry by neutralizing endosomal pH.

Interference with Viral Protein Processing and Trafficking

Some polyether ionophores, such as monensin, have been shown to interfere with the transport and processing of viral glycoproteins.[6][7][8] This occurs through the disruption of the Golgi apparatus, where these proteins undergo essential post-translational modifications and are sorted for transport to the cell surface. By altering the ionic environment of the Golgi complex, this compound could potentially inhibit the proper folding, glycosylation, and transport of viral envelope proteins, leading to the production of non-infectious viral particles.

G cluster_0 Host Cell ER Endoplasmic Reticulum (Viral Protein Synthesis) Golgi Golgi Apparatus (Protein Processing & Trafficking) ER->Golgi Transport PlasmaMembrane Plasma Membrane Golgi->PlasmaMembrane Transport Budding Viral Budding PlasmaMembrane->Budding This compound This compound (Ionophore) This compound->Golgi Disrupts Golgi function

Caption: this compound's potential interference with viral protein processing and trafficking.

Modulation of Host Signaling Pathways

Recent studies have indicated that some ionophores can modulate host cell signaling pathways that are crucial for viral replication. For instance, salinomycin has been found to inhibit the MAPK signaling pathway, which is activated by and required for the replication of Porcine Epidemic Dihea Virus (PEDV).[9][10] It is plausible that this compound could similarly modulate host signaling pathways, thereby creating an intracellular environment that is less conducive to viral replication.

Quantitative Data for Antiviral Activity of Polyether Ionophores

While specific data for this compound is not yet available, the following tables summarize the in vitro antiviral activities of related polyether ionophores against various viruses. This information provides a benchmark for the expected potency of this compound.

Table 1: Antiviral Activity of Polyether Ionophores against Coronaviruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SalinomycinMERS-CoVVero->10-[1]
MonensinMERS-CoVVero->10-[1]
X-206SARS-CoV-2Vero E6-hTMPRSS20.0148.2586[1][11]
NarasinSARS-CoV-2Vero E6-hTMPRSS20.0578.5>100[1]
SalinomycinSARS-CoV-2Vero E6-hTMPRSS20.0667.2>100[1]
MaduramycinSARS-CoV-2Vero E6-hTMPRSS20.06420313[1]
MonensinSARS-CoV-2Vero E6-hTMPRSS20.128.873[1]
SalinomycinFCoVFcwf-4~0.4--[3]
NigericinFCoVFcwf-4~0.05--[3]
SalinomycinPEDVVero---[9][10]

Table 2: Antiviral Activity of Polyether Ionophores against Influenza Viruses

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
SalinomycinA/PR/8/34 (H1N1)MDCK0.4>10>25[2]
SalinomycinA/Hong Kong/8/68 (H3N2)MDCK2.1>10>4.8[2]
SalinomycinB/Lee/40MDCK4.3>10>2.3[2]

Proposed Experimental Protocols

To systematically evaluate the antiviral potential of this compound, a series of in vitro assays are proposed.

Cytotoxicity Assays

Prior to assessing antiviral activity, it is essential to determine the cytotoxicity of this compound in the selected cell lines to establish a therapeutic window.

  • Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

  • Cell Lines:

    • Vero E6 (ATCC CRL-1586) for general viral studies (e.g., SARS-CoV-2).

    • MDCK (ATCC CCL-34) for influenza virus studies.

    • A549 (ATCC CCL-185) for respiratory virus studies.

  • Methodology (MTT Assay):

    • Seed cells in 96-well plates and incubate for 24 hours to form a monolayer.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add the this compound dilutions to the cells.

    • Incubate for 48-72 hours (coinciding with the duration of the antiviral assay).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Antiviral Activity Assays

Several assays can be employed to determine the efficacy of this compound in inhibiting viral replication.

  • Objective: To determine the 50% effective concentration (EC50) of this compound by observing the inhibition of virus-induced cell death.

  • Methodology:

    • Seed cells in 96-well plates and grow to confluence.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Infect the cells with a known titer of the virus (e.g., 100 TCID50).

    • Incubate for 48-72 hours until CPE is observed in the virus control wells.

    • Observe the cells microscopically for CPE and/or stain with crystal violet.

    • The EC50 is the concentration of this compound that inhibits CPE by 50% compared to the virus control.

  • Objective: To quantify the inhibition of infectious virus particle production.

  • Methodology:

    • Seed cells in 6-well or 12-well plates.

    • Infect the confluent cell monolayers with the virus for 1 hour.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of this compound.

    • Incubate until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • The EC50 is the concentration that reduces the number of plaques by 50%.

  • Objective: To measure the reduction in the titer of infectious virus produced in the presence of this compound.

  • Methodology:

    • Infect cells in the presence of different concentrations of this compound.

    • After one full replication cycle (e.g., 24-48 hours), collect the supernatant.

    • Determine the viral titer in the supernatant using a TCID50 assay or plaque assay on fresh cell monolayers.

    • The EC50 is the concentration that reduces the viral yield by 50%.

G cluster_0 Experimental Workflow for Antiviral Evaluation Start Start Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Start->Cytotoxicity Antiviral Antiviral Activity Assays Cytotoxicity->Antiviral CPE CPE Inhibition Assay Antiviral->CPE Plaque Plaque Reduction Assay Antiviral->Plaque Yield Viral Yield Reduction Assay Antiviral->Yield EC50 Determine EC50 CPE->EC50 Plaque->EC50 Yield->EC50 SI Calculate Selectivity Index (SI = CC50/EC50) EC50->SI End End SI->End

Caption: Workflow for the in vitro evaluation of this compound's antiviral activity.

Mechanism of Action Studies

To elucidate how this compound inhibits viral replication, the following experiments are proposed.

  • Objective: To determine the stage of the viral life cycle targeted by this compound.

  • Methodology:

    • Infect cells with the virus.

    • Add this compound at different time points relative to infection (e.g., before infection, during infection, and at various times post-infection).

    • Measure the viral yield at the end of the replication cycle.

    • Inhibition observed only when the compound is added early in the infection cycle suggests a target in the early stages, such as entry.

  • Objective: To confirm that this compound disrupts endosomal acidification.

  • Methodology:

    • Treat cells with this compound.

    • Incubate the cells with a pH-sensitive fluorescent dye, such as Acridine Orange or LysoTracker.

    • Observe the cells using fluorescence microscopy. A decrease in the fluorescence of acidic compartments in this compound-treated cells compared to controls would indicate a disruption of endosomal acidification.

Conclusion and Future Directions

The existing body of research on polyether ionophores provides a strong rationale for investigating this compound as a potential broad-spectrum antiviral agent. Its likely mechanism of action, the disruption of endosomal acidification, is a well-validated antiviral strategy that targets a host-cell process, which may reduce the likelihood of the development of viral resistance.

The experimental protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound's antiviral efficacy and mechanism of action. Positive results from these in vitro studies would warrant further investigation, including in vivo studies in appropriate animal models and medicinal chemistry efforts to optimize its antiviral activity and safety profile. The exploration of this compound could lead to the development of a novel and much-needed therapeutic option for a variety of viral diseases.

References

An In-Depth Technical Guide on the Potential Inhibitory Effect of Laidlomycin on HIV Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence and peer-reviewed literature specifically detailing the inhibitory effect of laidlomycin on HIV replication are not publicly available at the time of this writing. This document, therefore, presents a hypothetical framework based on the known antiviral mechanisms of similar ionophore compounds and outlines a comprehensive research plan to investigate this compound as a potential anti-HIV agent.

Introduction: this compound and the Quest for Novel HIV Inhibitors

The human immunodeficiency virus (HIV) pandemic continues to be a major global health challenge, necessitating the discovery of novel therapeutic agents that can overcome the limitations of current antiretroviral therapies, such as drug resistance and long-term toxicity. This compound is a polyether ionophore antibiotic, a class of compounds known to transport metal cations across lipid membranes, thereby disrupting intracellular ion homeostasis. While its activity against HIV has not been reported, other ionophores have demonstrated antiviral properties against a range of viruses, suggesting that this compound could represent a novel avenue for anti-HIV drug discovery.

This technical guide will explore the potential of this compound as an HIV replication inhibitor. It will begin by summarizing the known antiviral mechanisms of other ionophores, then propose a hypothetical mechanism of action for this compound against HIV. Finally, it will provide a detailed, hypothetical experimental plan to rigorously test this hypothesis, including cytotoxicity and antiviral assays, and mechanistic studies.

The Antiviral Potential of Ionophores: A Mechanistic Overview

Ionophores exert their biological effects by disrupting the electrochemical gradients across cellular and viral membranes. This disruption can interfere with several stages of the viral life cycle. For instance, the ionophore antibiotic valinomycin has been shown to have potent anti-La Crosse virus (LACV) activity, likely by altering cellular potassium ion concentrations, which are a known determinant of LACV entry. Similarly, other ionophore antibiotics have been shown to inhibit Feline Coronavirus (FCoV) replication by altering intracellular Ca2+ concentrations and endosomal pH.

For enveloped viruses like HIV, viral entry is a particularly vulnerable step that is sensitive to changes in the host cell's intracellular environment. HIV entry is a multi-step process involving the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface, followed by fusion of the viral and cellular membranes. This fusion process is pH-dependent in some viral entry pathways. Therefore, an ionophore like this compound could potentially inhibit HIV replication by:

  • Altering endosomal pH: If HIV enters via an endocytic pathway in certain cell types, this compound could disrupt the necessary acidification of the endosome, preventing viral uncoating and release of the viral core into the cytoplasm.

  • Disrupting intracellular ion gradients: Changes in intracellular concentrations of ions like K+, Na+, and Ca2+ can affect cellular processes that are essential for viral replication, including signal transduction pathways and the function of host factors that HIV relies on.

Hypothetical Experimental Plan to Evaluate the Anti-HIV Activity of this compound

To systematically investigate the potential anti-HIV activity of this compound, a multi-step experimental approach is proposed. The following sections detail the necessary protocols.

Cytotoxicity Assessment

Prior to evaluating its antiviral efficacy, the cytotoxicity of this compound must be determined to identify a therapeutic window.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human T-lymphocytic MT-4 cells or TZM-bl cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: this compound will be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which will then be serially diluted in culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

    • The serially diluted this compound will be added to the wells. Control wells will contain cells with medium and DMSO only.

    • The plate will be incubated for 48-72 hours.

    • Following incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) will be added to each well and incubated for 4 hours at 37°C.

    • The medium will be aspirated, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

    • The absorbance will be measured at 540 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of this compound that reduces cell viability by 50%, will be calculated from the dose-response curve.

Antiviral Activity Assays

Experimental Protocol: HIV-1 Inhibition Assay in TZM-bl cells

  • Virus Stock: A laboratory-adapted strain of HIV-1, such as HIV-1IIIB, will be used. The virus stock will be tittered to determine the 50% tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • TZM-bl cells will be seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated overnight.

    • The cells will be pre-treated with non-toxic concentrations of this compound for 2 hours.

    • The cells will then be infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

    • After 48 hours of incubation, the supernatant will be removed, and the cells will be lysed.

    • Luciferase activity, which is proportional to the extent of viral replication, will be measured using a luciferase assay system and a luminometer.

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of this compound that inhibits HIV-1 replication by 50%, will be determined. The selectivity index (SI), a measure of the compound's therapeutic window, will be calculated as the ratio of CC50 to IC50.

Mechanistic Studies: Time-of-Addition Experiment

To identify the stage of the HIV life cycle targeted by this compound, a time-of-addition experiment will be performed.

Experimental Protocol: Time-of-Addition Assay

  • Cell Culture and Infection: TZM-bl cells will be seeded and infected with HIV-1 as described above.

  • Compound Addition: this compound will be added at various time points before and after viral infection (e.g., -2, 0, 2, 4, 6, 8, 10, and 12 hours post-infection).

  • Control Inhibitors: Known HIV inhibitors targeting different stages of the viral life cycle will be used as controls:

    • Entry inhibitor: Enfuvirtide (T-20)

    • Reverse transcription inhibitor: Zidovudine (AZT)

    • Integration inhibitor: Raltegravir

  • Data Analysis: The percentage of inhibition at each time point will be calculated. The time at which this compound loses its inhibitory effect will indicate the stage of the viral life cycle it targets. For example, if this compound is only effective when added early in the infection, it likely targets entry or reverse transcription.

Hypothetical Data Presentation

The quantitative data from the proposed experiments would be summarized in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity and Anti-HIV-1 Activity of this compound

CompoundCC50 (µM) in TZM-bl cellsIC50 (µM) against HIV-1IIIBSelectivity Index (SI = CC50/IC50)
This compound>1002.5>40
Zidovudine (AZT)>2000.01>20000

Table 2: Hypothetical Time-of-Addition Assay Results for this compound

Time of Addition (hours post-infection)% Inhibition by this compound% Inhibition by Enfuvirtide (Entry Inhibitor)% Inhibition by Zidovudine (RT Inhibitor)
-2959897
0929596
288594
410090
6205
8000

Visualizations of Proposed Workflows and Mechanisms

Diagrams created using Graphviz can effectively illustrate the experimental workflow and the hypothesized mechanism of action.

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Mechanism of Action Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 SI Calculate Selectivity Index (SI) Cytotoxicity->SI Antiviral Antiviral Assay (TZM-bl) Determine IC50 Antiviral->SI ToA Time-of-Addition Assay SI->ToA IdentifyTarget Identify Targeted Stage of HIV Life Cycle ToA->IdentifyTarget

Caption: Proposed experimental workflow for evaluating the anti-HIV activity of this compound.

HIV_Entry_Inhibition cluster_Cell Target Cell cluster_Virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-receptor Endosome Endosome CCR5->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Fusion & Uncoating (Blocked) gp120 gp120 gp120->CD4 Binding gp120->CCR5 Co-receptor Binding This compound This compound (Ionophore) This compound->Endosome Alters Endosomal pH Ion_Gradient Disrupted Ion Gradient (Altered pH)

Caption: Hypothesized mechanism of HIV entry inhibition by this compound through disruption of endosomal acidification.

Conclusion and Future Directions

While direct evidence is currently lacking, the known antiviral activities of other ionophores provide a strong rationale for investigating this compound as a potential inhibitor of HIV replication. The proposed experimental plan outlines a clear and comprehensive strategy to determine its efficacy and mechanism of action. Should this compound demonstrate significant and selective anti-HIV activity, further studies would be warranted, including evaluation against a broader range of HIV-1 strains, assessment in primary human cells, and in vivo studies in animal models. The exploration of this compound and other ionophores could lead to the development of a new class of antiretroviral drugs with a novel mechanism of action, which would be a valuable addition to the current arsenal of anti-HIV therapies.

Laidlomycin Propionate for the Management of Avian Coccidiosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, represents a significant economic burden on the global poultry industry. Control has historically relied on in-feed anticoccidial agents, among which ionophores are a critical class. This document provides a detailed technical overview of laidlomycin propionate, a polyether ionophore antibiotic, for researchers, scientists, and drug development professionals. It covers the biochemical mechanism of action, presents available efficacy data, and outlines standardized protocols for evaluating anticoccidial drugs.

Introduction to Coccidiosis in Poultry

Coccidiosis is an intestinal disease caused by obligate intracellular protozoan parasites of the genus Eimeria.[1][2] The disease is characterized by damage to the intestinal epithelium, leading to malabsorption, diarrhea, hemorrhage, reduced feed efficiency, poor weight gain, and in severe cases, death.[3] Seven species of Eimeria are recognized as pathogenic to chickens: E. acervulina, E. brunetti, E. maxima, E. mitis, E. necatrix, E. praecox, and E. tenella, with the latter being highly pathogenic.[3] Due to the significant economic losses, estimated to exceed $13 billion annually worldwide, prophylactic control through in-feed medication is a cornerstone of poultry production.[4]

This compound: An Overview

This compound propionate is a polyether ionophore antibiotic, a class of compounds widely used in animal health for their anticoccidial properties.[5] Like other ionophores such as monensin and lasalocid, this compound is a fermentation product of a strain of Streptomyces. These compounds are primarily used as feed additives to prevent and control coccidiosis in poultry and to improve feed efficiency in cattle.[5][6] Their classification as non-therapeutic antibiotics means they function by modulating gut microflora and targeting the parasitic protozoa directly.[5]

Mechanism of Action

The primary mechanism of action for this compound and other ionophores is the disruption of vital ion gradients across the cell membranes of the Eimeria parasite. This compound is a lipophilic molecule that can form a complex with monovalent cations, such as potassium (K+) and sodium (Na+), and transport them across the parasite's cell membrane.

This action disrupts the delicate osmotic balance within the parasite. The influx of cations and water leads to excessive swelling and eventual lysis of the parasite at various stages of its intracellular development, particularly during schizogony and gametogony. This disruption of the parasite's lifecycle prevents it from causing significant intestinal damage to the host.

MechanismOfAction Figure 1: Ionophore Mechanism of Action in Eimeria cluster_membrane Eimeria Parasite Cell Membrane cluster_consequences Cellular Consequences This compound This compound Propionate IonComplex This compound-Cation Complex This compound->IonComplex Binds Cation (Na+, K+) Channel Ion Transport IonComplex->Channel Transports across membrane IonGradient Disruption of Ion Gradient Intracellular Parasite Cytoplasm (High K+) OsmoticImbalance Osmotic Imbalance IonGradient->OsmoticImbalance Leads to CellSwelling Mitochondrial Swelling & Cell Lysis OsmoticImbalance->CellSwelling Causes ParasiteDeath Parasite Death CellSwelling->ParasiteDeath Results in Extracellular Extracellular Space (High Na+)

Caption: this compound disrupts the Eimeria parasite's ion balance, leading to cell death.

Efficacy and Performance Data

While extensive quantitative data for this compound propionate in poultry is not as prevalent in recent literature as for other ionophores, studies in feedlot cattle provide a strong indication of its efficacy in improving feed conversion and weight gain, which are translatable metrics for anticoccidial performance in poultry. An effective anticoccidial drug mitigates the negative impact of coccidiosis on these key production parameters.

The tables below summarize dose-response data from feedlot cattle studies, which demonstrate the dose-dependent effect of this compound propionate on animal performance. Similar dose-titration studies are fundamental in poultry to establish optimal inclusion rates for coccidiosis control.

Table 1: Effect of this compound Propionate on Average Daily Gain (ADG) in Feedlot Cattle

This compound Propionate (mg/kg of DM)Average Daily Gain (kg)Percent Improvement over Control
0 (Control)1.54-
31.55+0.6%
61.62+5.2%
91.61+4.5%
121.60+3.9%
Data synthesized from studies in feedlot steers and heifers. Improvements were noted as significant (P < .001) within the 6 to 12 mg/kg range.

Table 2: Effect of this compound Propionate on Feed Conversion Ratio (FCR) in Feedlot Cattle

This compound Propionate (mg/kg of DM)Feed Conversion Ratio (Feed/Gain)Percent Improvement over Control
0 (Control)6.85-
36.80+0.7%
66.55+4.4%
96.48+5.4%
126.42+6.3%
Data synthesized from studies in feedlot steers and heifers. Improvements were noted as significant (P < .001) within the 6 to 12 mg/kg range.

Standardized Experimental Protocol for Efficacy Testing

Evaluating the efficacy of an anticoccidial agent like this compound requires a rigorous, controlled experimental design. The following protocol outlines a standard floor-pen or battery cage trial.

5.1 Objective: To determine the efficacy of this compound propionate in preventing coccidiosis-induced mortality, intestinal lesions, and performance losses in broiler chickens challenged with a mixed culture of pathogenic Eimeria species.

5.2 Experimental Animals and Housing:

  • Animals: One-day-old broiler chicks from a commercial hatchery, negative for Eimeria.

  • Housing: Floor pens with fresh litter (e.g., pine shavings) or battery cages, ensuring no prior exposure to coccidia.

  • Stocking Density: Adherence to institutional animal care and use committee (IACUC) guidelines.

5.3 Experimental Design:

  • Groups:

    • Non-Infected, Non-Medicated Control (NINC): No challenge, no treatment.

    • Infected, Non-Medicated Control (INC): Challenged, no treatment.

    • Infected, Medicated (Treatment Groups): Challenged, fed diets with varying inclusion rates of this compound propionate (e.g., 5, 7.5, 10 ppm).

    • Infected, Medicated (Reference Control): Challenged, fed a diet with an established anticoccidial (e.g., Salinomycin at 66 ppm).

  • Randomization: Birds are randomly allocated to pens, and pens are randomly assigned to treatment groups.

  • Duration: Typically 28 to 42 days.

5.4 Diet and Medication:

  • A standard basal diet (starter, grower) is formulated to meet or exceed NRC requirements.

  • This compound propionate is incorporated into the basal diet to create the treatment feeds. Diets are provided ad libitum.

5.5 Infection (Challenge):

  • Inoculum: A mixed culture of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) of known oocyst count and proven sensitivity to ionophores.

  • Administration: On a specified day (e.g., day 14), each bird in the challenged groups receives a measured oral dose of the oocyst culture.

5.6 Data Collection and Parameters:

  • Performance: Body weight and feed consumption are measured weekly to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed Conversion Ratio (FCR).

  • Lesion Scoring: At a set time post-infection (e.g., 6-7 days), a subset of birds from each pen is euthanized. Intestinal segments are examined and scored for coccidial lesions on a scale of 0 (no lesions) to 4 (severe lesions).

  • Oocyst Counts: Fecal samples are collected from each pen post-infection to determine oocysts per gram (OPG) using a McMaster chamber.

  • Mortality: Recorded daily, with the cause of death determined by necropsy.

5.7 Statistical Analysis:

  • Data (pen is the experimental unit) are analyzed using Analysis of Variance (ANOVA). Significant differences between group means are determined using tests such as Tukey's HSD or Dunnett's test. A P-value of <0.05 is typically considered significant.

Experimental Workflow Visualization

The logical flow of a standard anticoccidial efficacy trial is depicted below.

ExperimentalWorkflow Figure 2: Standard Workflow for an Anticoccidial Efficacy Trial cluster_groups Control Groups start Day 0: Procure Day-Old Chicks acclimate Days 1-13: Acclimation & Rearing on Basal Diet start->acclimate randomize Day 14 (Morning): Weigh & Randomly Allocate to Treatment Groups acclimate->randomize challenge Day 14 (Afternoon): Oral Inoculation with Eimeria Oocysts randomize->challenge INC INC Group: Challenge, No Meds randomize->INC treat Days 14-21: Administer Medicated Feed challenge->treat NINC NINC Group: No Challenge lesion_score Day 20-21: Euthanize Subset of Birds for Lesion Scoring treat->lesion_score performance_data Days 21-42: Continue Trial for Performance Data Collection treat->performance_data fecal_sample Days 20-28: Collect Fecal Samples for Oocyst Counts treat->fecal_sample analysis Data Analysis: ANOVA, Mean Separation lesion_score->analysis final_weigh End of Trial (e.g., Day 42): Final Body Weight & Feed Consumption performance_data->final_weigh fecal_sample->analysis final_weigh->analysis report Final Report: Efficacy Determination analysis->report

Caption: A typical timeline for evaluating anticoccidial drugs in a poultry research setting.

Conclusion

This compound propionate, as a polyether ionophore, remains a relevant tool for the control of coccidiosis in poultry. Its mechanism of action, centered on the disruption of parasitic ion homeostasis, is well-understood and effective. While specific public-domain efficacy data in poultry is less common than for other ionophores, the principles of its activity and the methods for its evaluation are well-established. For drug development professionals, the standardized protocols for efficacy testing are crucial for generating the robust data required for regulatory approval and commercial application. Future research should focus on generating contemporary poultry-specific performance data and exploring its role in rotation programs to mitigate the development of drug resistance.

References

Laidlomycin's Impact on Microbial Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laidlomycin, a polyether ionophore antibiotic, selectively targets Gram-positive bacteria, leading to significant alterations in microbial ecosystems, particularly within the rumen of cattle. Its primary mechanism of action involves the disruption of ion gradients across bacterial cell membranes, which in turn modulates metabolic pathways, favoring the production of propionate over acetate and decreasing the synthesis of methane and ammonia. This guide provides a comprehensive technical overview of this compound's effects on microbial ecology, detailing its mechanism of action, quantitative impacts on microbial populations and their metabolic outputs, and the experimental protocols used to elucidate these effects.

Mechanism of Action

This compound is a lipid-soluble molecule that functions as an ionophore, a substance that can transport ions across biological membranes.[1] Its structure features a hydrophilic core capable of binding cations and a hydrophobic exterior that allows it to traverse the lipid bilayer of bacterial cell walls.[1] The primary mechanism of this compound is the facilitation of an electroneutral exchange of cations (primarily potassium, K+) for protons (H+) across the bacterial membrane.[2] This action disrupts the transmembrane ion concentration gradients essential for the survival and proper functioning of microorganisms.[1]

Gram-positive bacteria are particularly susceptible to this compound because they lack the protective outer membrane found in Gram-negative bacteria, which generally prevents the ionophore from reaching its site of action.[1] The disruption of the ion gradient has several downstream consequences for the bacterial cell, including the dissipation of the membrane potential and a decrease in intracellular pH. These changes inhibit crucial cellular processes such as ATP synthesis and substrate transport, ultimately leading to bacteriostasis or bactericide.

Signaling Pathway Diagram: this compound's Disruption of Bacterial Ion Homeostasis

laidlomycin_mechanism cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Membrane H_out H+ Laidlomycin_H This compound-H+ Complex H_out->Laidlomycin_H 3. Binds extracellular H+ K_in High [K+] Laidlomycin_K This compound-K+ Complex K_in->Laidlomycin_K Forms complex H_in Low [H+] ATP_synthesis ATP Synthesis H_in->ATP_synthesis Disrupts Proton Motive Force Substrate_transport Substrate Transport H_in->Substrate_transport Inhibits This compound This compound H_in->this compound 5. Releases H+ Cell_death Bacteriostasis/ Bactericide ATP_synthesis->Cell_death Substrate_transport->Cell_death This compound->K_in 1. Binds intracellular K+ Laidlomycin_K->H_out 2. Transports K+ out Laidlomycin_H->H_in 4. Transports H+ in

Caption: Mechanism of this compound as an ionophore.

Quantitative Data on Microbial Ecology Modulation

This compound's selective pressure on Gram-positive bacteria leads to predictable shifts in the microbial community structure and its metabolic output. In the context of the rumen, this manifests as changes in the production of volatile fatty acids (VFAs), methane (CH4), and ammonia (NH3).

Table 1: Effect of this compound Propionate on In Vitro Rumen Fermentation Parameters
ParameterControlThis compound Propionate% ChangeReference
Volatile Fatty Acids (VFA)
Acetate (mol/100mol)-Decreased
Propionate (mol/100mol)-Increased
Acetate:Propionate Ratio-Decreased
Gas Production
Methane (CH4) Concentration-Decreased
Nitrogen Metabolism
Ammonia (NH3) Concentration-Decreased
Lactate ProductionHigh (with maltose)Decreased

Note: Specific concentrations are often study-dependent and influenced by factors such as diet composition and experimental setup. The table reflects the general trends observed.

Table 2: Comparative Potency of this compound and its Derivatives
ParameterThis compoundThis compound ButyrateMonensinReference
Propionic Acid Production (EC50, µg/mL) 2.00.30.7
Lactic Acid Inhibition (IC50, µg/mL) 1.80.31.3

EC50: Concentration for 50% maximal enhancement. IC50: Concentration for 50% maximal inhibition.

Experimental Protocols

The following sections detail methodologies for key experiments cited in the study of this compound's impact on microbial ecology.

In Vitro Rumen Fermentation using a Dual-Flow Continuous Culture System

This protocol is a composite based on methodologies described in studies evaluating the effects of feed additives on rumen fermentation.[3][4][5][6]

Objective: To simulate the rumen environment in a continuous culture system to evaluate the effects of this compound propionate on VFA production, gas production, and nitrogen metabolism.

Materials:

  • Dual-flow continuous culture fermenters (e.g., 1,820 mL capacity).[3]

  • Rumen fluid inoculum collected from cannulated donor animals.[3]

  • Basal diet (e.g., 60:40 concentrate-to-forage ratio), ground to pass a 2-mm screen.[4]

  • Artificial saliva solution.[3]

  • This compound propionate stock solution.

  • Urea solution (to simulate nitrogen recycling).[3]

  • Sulfuric acid (H2SO4) for sample preservation.[4]

Procedure:

  • Inoculum Collection: Collect rumen fluid approximately 2 hours after feeding from at least two rumen-cannulated donor animals that have been adapted to a diet similar to the experimental diet for at least 14 days.[3][4] Strain the collected fluid through multiple layers of cheesecloth into pre-warmed, insulated containers.[3]

  • Fermenter Setup: Add the strained rumen fluid to the pre-warmed (39°C) fermenters.[3] Continuously stir the contents at a set rate (e.g., 100 rpm).[3]

  • Feeding and Infusions: Feed the fermenters with the basal diet at a specified rate (e.g., 55 g of dry matter per day), divided into two equal feedings.[4] Infuse artificial saliva continuously to maintain desired liquid and solid dilution rates (e.g., 11% and 5.5% per hour, respectively).[3][4] Add urea to the artificial saliva to simulate recycling.[3]

  • Treatment Application: For the treatment group, add the this compound propionate stock solution to the fermenters to achieve the desired final concentration.

  • Adaptation and Sampling: Allow for an adaptation period of 7 days, followed by a 3-day sampling period.[4] Collect liquid and solid effluent samples daily.[4] Homogenize the effluent and subsample for analysis. Preserve subsamples for VFA and ammonia analysis with sulfuric acid.[4]

  • Gas Collection: Collect biogas produced during fermentation in a collection bag for analysis of methane and other gases.[7]

Experimental Workflow: In Vitro Rumen Fermentation

in_vitro_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Inoculum 1. Collect and strain rumen fluid from doner animals Inoculation 4. Inoculate fermenters with rumen fluid Inoculum->Inoculation Diet 2. Prepare and weigh basal diet Feeding 5. Initiate continuous feeding and artificial saliva infusion Diet->Feeding Fermenter_Setup 3. Pre-warm and set up fermenters Fermenter_Setup->Inoculation Inoculation->Feeding Treatment 6. Add this compound (treatment group) or placebo (control) Feeding->Treatment Adaptation 7. Adaptation Period (e.g., 7 days) Treatment->Adaptation Sampling 8. Sampling Period (e.g., 3 days) Adaptation->Sampling Effluent_Collection 9. Collect liquid and solid effluent Sampling->Effluent_Collection Gas_Collection 10. Collect biogas Sampling->Gas_Collection Sample_Processing 11. Preserve samples for VFA and NH3 analysis Effluent_Collection->Sample_Processing Gas_Analysis 13. Methane analysis Gas_Collection->Gas_Analysis VFA_Analysis 12. VFA analysis by Gas Chromatography Sample_Processing->VFA_Analysis NH3_Analysis 14. Ammonia analysis Sample_Processing->NH3_Analysis

Caption: Workflow for in vitro rumen fermentation study.

Volatile Fatty Acid Analysis by Gas Chromatography

This protocol is based on standard methods for VFA analysis in rumen fluid.[1][2][8][9]

Objective: To quantify the concentrations of acetate, propionate, butyrate, and other VFAs in rumen fluid samples.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[1][2]

  • Capillary column suitable for VFA analysis (e.g., CP-FFAP or DB-FFAP).[1][2]

Reagents:

  • Metaphosphoric acid solution (e.g., 25% w/v) for sample deproteinization.[8]

  • Internal standard (e.g., 2-ethylbutyric acid or crotonic acid).[1][8]

  • VFA standard mix for calibration.[8]

Procedure:

  • Sample Preparation: Thaw frozen rumen fluid samples. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.[8]

  • Acidification and Internal Standard Addition: To a known volume of the supernatant (e.g., 5 mL), add a deproteinizing solution containing the internal standard (e.g., 1 mL of 25% metaphosphoric acid with 2-ethylbutyric acid).[8]

  • Incubation and Centrifugation: Vortex the mixture and let it stand on ice for at least 30 minutes to allow for protein precipitation. Centrifuge again to obtain a clear supernatant.[8]

  • GC Analysis: Transfer the supernatant to a GC vial. Inject a small volume (e.g., 1 µL) into the GC.

  • Chromatographic Conditions: Use a suitable temperature program. For example, hold the column at 100-105°C, then ramp up the temperature to separate the different VFAs.[1][2]

  • Quantification: Identify and quantify the VFA peaks based on the retention times and peak areas relative to the internal standard, using a calibration curve generated from the VFA standard mix.

Impact on Specific Microbial Populations

This compound's inhibitory effects are most pronounced against Gram-positive bacteria, which are major producers of acetate, butyrate, hydrogen, and ammonia in the rumen. By suppressing these populations, this compound indirectly favors the growth of Gram-negative bacteria, many of which are involved in propionate production.

While comprehensive quantitative data on the effects of this compound on specific bacterial species is still an area of active research, studies using techniques like quantitative real-time PCR (qPCR) are beginning to elucidate these shifts in microbial community structure.[10][11] It is hypothesized that this compound reduces the abundance of key Gram-positive fibrolytic and amylolytic bacteria, while having a lesser impact on Gram-negative propionate producers.

Conclusion

This compound is a potent modulator of microbial ecology, particularly in the rumen. Its ionophoretic mechanism of action selectively inhibits Gram-positive bacteria, leading to a more efficient fermentation profile characterized by increased propionate production and decreased energy and protein losses in the form of methane and ammonia. The in-depth understanding of its mechanism and the use of standardized experimental protocols are crucial for the continued development and application of this compound and other ionophores in animal production and potentially other fields of microbiology. Future research employing advanced molecular techniques will further refine our understanding of the specific microbial population dynamics under the influence of this compound.

References

An In-depth Technical Guide to the Solubility of Laidlomycin Propionate Potassium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of laidlomycin propionate potassium salt, a polyether ionophore antibiotic used in veterinary medicine. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for researchers.

Introduction to this compound Propionate Potassium Salt

This compound propionate potassium salt is a fermentation product of Streptoverticillium eurocidicum. It belongs to the class of polyether ionophore antibiotics and is primarily used in the cattle industry to improve feed efficiency and promote growth. Its mechanism of action involves the transport of ions across cell membranes, disrupting the ion gradients of coccidial organisms and certain bacteria. The complex molecular structure of this compound propionate potassium salt dictates its physicochemical properties, including its solubility, which is a critical parameter for its formulation and in vivo disposition.

Solubility of this compound Propionate Potassium Salt

The solubility of a compound is a fundamental property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound propionate potassium salt, understanding its solubility in various solvents is crucial for developing effective drug delivery systems and for conducting in vitro and in vivo studies.

Quantitative Solubility Data

Quantitative solubility data for this compound propionate potassium salt is limited in publicly available literature. The most definitive data point found is for its solubility in an aqueous medium.

Solvent SystemTemperature (°C)pHSolubility (mg/L)Source
Water207314U.S. EPA ECOTOX[1]
Qualitative Solubility Information
  • Acetonitrile: A commercially available solution of laidlomycine propionate potassium salt uses acetonitrile as the solvent, indicating good solubility in this polar aprotic solvent.

  • Dimethyl Sulfoxide (DMSO): The free base form, this compound propionate, is formulated in vehicles containing DMSO, suggesting that the compound is soluble in this highly polar solvent.[2] It is common for the salt form to also have some degree of solubility in such solvents.

Experimental Protocol for Solubility Determination

For researchers needing to determine the solubility of this compound propionate potassium salt in specific solvent systems, the saturation shake-flask method is considered the gold standard for determining thermodynamic solubility. This method is detailed in the United States Pharmacopeia (USP) General Chapter <1236> Solubility Determination.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • This compound propionate potassium salt (solid)

  • Solvent of interest (e.g., water, buffers, organic solvents)

  • Glass vials or flasks with screw caps

  • Orbital shaker or other suitable agitation device

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

  • Analytical balance

  • pH meter (for aqueous solutions)

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound propionate potassium salt into a vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired solvent to the vial.

    • If using aqueous buffers, prepare them according to standard laboratory procedures and record the final pH.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation at a controlled temperature can be used to facilitate this process.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the supernatant through a chemical-resistant filter (e.g., 0.45 µm) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analysis:

    • Analyze the concentration of this compound propionate potassium salt in the diluted supernatant using a validated HPLC method.

    • Prepare a calibration curve using standards of known concentrations to quantify the amount of dissolved compound.

  • Data Reporting:

    • Calculate the solubility in mg/mL or Molarity (mol/L).

    • Report the solubility along with the solvent used, the temperature, and the pH (for aqueous solutions).

Visualization of Workflows and Mechanisms

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound propionate potassium salt using the shake-flask method.

G A 1. Preparation - Weigh excess this compound propionate potassium salt - Add known volume of solvent B 2. Equilibration - Agitate at constant temperature (24-72h) A->B C 3. Sample Collection - Centrifuge to sediment solid - Withdraw supernatant B->C D 4. Sample Preparation - Filter supernatant (0.45 µm) - Dilute for analysis C->D E 5. Analysis - Quantify using validated HPLC method D->E F 6. Data Reporting - Calculate solubility (mg/mL or M) - Report conditions (solvent, temp, pH) E->F

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Mechanism of Action: Ionophore Activity

This compound propionate potassium salt does not act on a classical signaling pathway. Instead, as an ionophore, it facilitates the transport of cations across lipid membranes. This diagram illustrates its function.

G cluster_membrane Cell Membrane LPK_out This compound-K+ Complex LPK_in This compound-K+ Complex LPK_out->LPK_in Diffusion K_in K+ LPK_in->K_in Release of K+ K_out K+ K_out->LPK_out Complexation H_out H+ LP_out This compound (free) H_out->LP_out Deprotonation H_in H+ LP_in This compound (free) LP_in->H_in Protonation LP_in->LP_out Diffusion (as free acid) label_out Extracellular Space label_in Intracellular Space

Caption: Mechanism of this compound as a K+/H+ Antiporter Ionophore.

Conclusion

This technical guide provides a summary of the currently available solubility information for this compound propionate potassium salt. While quantitative data in organic solvents is sparse, the provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine solubility in their specific systems of interest. The visualizations of the experimental workflow and the ionophore mechanism of action serve as practical tools for laboratory work and for understanding the compound's biological function. For drug development professionals, a thorough understanding of solubility is paramount for formulation design and for predicting the in vivo performance of this compound propionate potassium salt.

References

Laidlomycin Stability in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability characteristics of laidlomycin in various solvents. Due to the limited availability of direct quantitative stability data for this compound in the public domain, this guide also presents comparative data for other polyether ionophore antibiotics and outlines detailed experimental protocols for conducting stability studies. This information is intended to assist researchers in designing and executing robust stability assessments for this compound-containing formulations.

Understanding this compound Stability: A Summary of Available Data

A key piece of information regarding the stability of this compound propionate and its salts indicates that they are most stable in slightly acidic solutions, with an optimal pH range of 4-6.[1] Conversely, in solid formulations, this compound demonstrates greater stability under basic conditions, around a pH of approximately 11.[1] This pH-dependent stability is a critical consideration in formulation development.

One patent describes a stability study of a solid formulation containing this compound propionate potassium salt, which was stored at 40°C for three months to determine the percentage of the active ingredient remaining.[1] However, the specific quantitative results of this study are not disclosed in the available documentation.

To provide a framework for understanding the potential degradation behavior of this compound, it is useful to examine stability data from other structurally related polyether ionophore antibiotics.

Table 1: Hydrolytic Degradation of Selected Ionophore Antibiotics

IonophorepHTemperature (°C)Half-life (days)Reference
Monensin42513
Salinomycin4250.6
Narasin4250.7
Lasalocid4, 7, 96, 22, 28No hydrolysis observed

Note: Monensin, salinomycin, and narasin were found to be stable in neutral (pH 7) and alkaline (pH 9) solutions under the tested conditions.

The data in Table 1 illustrate that acidic conditions can significantly impact the stability of some ionophores, leading to hydrolysis. This contrasts with the patent information for this compound, which suggests stability in the pH 4-6 range in solution.[1] This highlights the unique stability profile of each ionophore and underscores the necessity of conducting specific stability studies for this compound.

Experimental Protocols for this compound Stability Assessment

To rigorously assess the stability of this compound in different solvents, a systematic approach involving forced degradation studies and the development of a stability-indicating analytical method is required. The following protocols are based on established methodologies for antibiotic stability testing.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound powder and a solution of this compound to dry heat (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light for a defined period. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute appropriately, and analyze using a stability-indicating HPLC method (see section 2.2).

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active ingredient.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a mass spectrometer (LC-MS) is required.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol mixture) is often effective for ionophores.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound.

    • Injection Volume: 20 µL.

  • Method Development:

    • Analyze the stressed samples from the forced degradation study.

    • Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve adequate separation between the this compound peak and any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

  • Method Validation: Validate the developed method according to ICH guidelines, including the following parameters:

    • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products.

    • Linearity: Demonstrate a linear relationship between the detector response and the concentration of this compound.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizing Experimental Workflows

To aid in the conceptualization of the stability testing process, the following diagrams illustrate the key workflows.

Stability_Testing_Workflow cluster_forced_degradation Forced Degradation Studies cluster_analysis Analysis start This compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidative Degradation start->oxidation thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis (Quantify Degradation) hplc->data HPLC_Method_Development_Workflow start Inject Stressed this compound Samples separation Evaluate Peak Separation and Purity start->separation adequate_sep Adequate Separation? separation->adequate_sep optimization Optimize Chromatographic Conditions (Mobile Phase, Gradient, etc.) optimization->start adequate_sep->optimization No validation Validate HPLC Method (ICH Guidelines) adequate_sep->validation Yes final_method Final Stability-Indicating Method validation->final_method

References

Methodological & Application

Application Notes and Protocols for Laidlomycin Extraction from Streptomyces Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of laidlomycin, a polyether antibiotic, from Streptomyces species. The document includes methodologies for fermentation, two distinct extraction procedures, and purification techniques. Quantitative data is summarized for comparison, and key experimental workflows and a representative biosynthetic pathway are visualized.

I. Introduction to this compound

This compound is a polyether antibiotic produced by certain strains of Streptomyces. It exhibits antimicrobial activity, particularly against Gram-positive bacteria, and has been investigated for its potential in animal health as a feed additive to improve growth efficiency.[1] Like other polyether ionophores, this compound functions by transporting metal cations across cell membranes, disrupting the natural ion gradients essential for microbial survival.[1] The production of this compound is typically achieved through fermentation of a producing Streptomyces strain, followed by extraction and purification of the compound from the fermentation broth.

II. Fermentation Protocol for this compound Production

This protocol is based on the fermentation of Streptomyces sp. CS684 for the production of this compound.[2]

1. Culture Medium and Conditions:

  • Medium: OSYM Medium

    • Oatmeal: 2%

    • Dried Yeast: 1%

    • Mannitol: 1%

    • Soybean Meal: 1%

    • CaCO₃: 0.2%

    • pH: 7.0

  • Inoculation: Inoculate the OSYM medium with a seed culture of the Streptomyces strain.

  • Incubation:

    • Temperature: 30°C

    • Agitation: 180 rpm on a rotary shaker

    • Fermentation Time: 7 days

2. Fermentation Parameters Optimization:

The yield of this compound can be significantly influenced by fermentation parameters. While specific optimization data for this compound is limited, general strategies for optimizing antibiotic production in Streptomyces can be applied:

  • Carbon Source: Glucose and starch are common carbon sources that can be optimized for concentration.[3]

  • Nitrogen Source: Soybean meal, yeast extract, and peptone are effective nitrogen sources. The optimal concentration and combination of these can enhance production.[3][4]

  • pH: The initial pH of the medium is critical, with a neutral pH of 7.0 often being optimal for Streptomyces growth and antibiotic production.[5]

  • Temperature: Incubation temperature affects both microbial growth and enzyme activity for antibiotic synthesis. A common range for Streptomyces is 28-35°C.[5][6]

  • Aeration and Agitation: Adequate dissolved oxygen is crucial for the aerobic Streptomyces. Optimizing the agitation rate (rpm) and aeration rate (vvm) in a bioreactor can improve yield.[7]

III. Extraction and Purification Protocols

Two primary methods for extracting this compound from the fermentation broth are detailed below: a solvent-based extraction and a pH-adjustment-based isolation.

Protocol 1: Solvent-Based Extraction and Purification

This protocol involves a multi-step solvent extraction and chromatographic purification process.[2]

1. Initial Extraction:

  • Centrifuge the 7-day old fermentation broth (e.g., 10 L) at 10,000 x g for 20 minutes to separate the mycelial cake from the culture filtrate.

  • Suspend the mycelial cake in 80% (v/v) aqueous acetone and store at -20°C for 24 hours.

  • Centrifuge the acetone suspension at 10,000 x g for 10 minutes to obtain an aqueous-acetone solution.

  • Combine this solution with the initial culture filtrate.

  • Extract the combined aqueous solution twice with an equal volume of ethyl acetate (e.g., 2 x 5 L).

  • Combine the ethyl acetate fractions and evaporate to dryness using a rotary evaporator at 35°C.

2. Preliminary Purification:

  • Wash the dried residue (e.g., 4 g) twice with n-hexane (e.g., 2 x 300 ml) to remove nonpolar impurities.

  • Dissolve the washed residue in dichloromethane (e.g., 500 ml).

  • Evaporate the dichloromethane fraction to dryness in vacuo.

  • Dissolve the resulting residue (e.g., 3 g) in methanol (e.g., 20 ml).

3. Chromatographic Purification:

  • Gel Filtration Chromatography:

    • Apply the methanol-dissolved sample to a Sephadex LH-20 column (e.g., 3.0 x 110 cm).

    • Elute with methanol and collect the active fractions.

  • Silica Gel Column Chromatography:

    • Apply the concentrated active fractions from the gel filtration to a silica gel column (e.g., 2.2 x 18 cm).

    • Wash the column with a hexane-dichloromethane (1:4) mixture.

    • Elute the this compound with a hexane-dichloromethane-methanol (1:45:1) mixture.

    • Concentrate the eluted active fraction to dryness in vacuo.

  • Crystallization:

    • Wash the final residue with ice-cold hexane to induce crystallization.

    • This process can yield colorless prisms of this compound. From a 10 L fermentation, approximately 50 mg of purified this compound was obtained.

Protocol 2: pH-Adjustment Based Isolation

This alternative method offers a more direct and potentially higher-yielding approach to isolate this compound from the fermentation broth without initial solvent extraction.[2]

  • Adjust the pH of the aqueous fermentation broth containing this compound to between 10 and 13 using a mineral base such as sodium hydroxide. This will cause the formation of an emulsion.

  • Centrifuge the emulsion (e.g., at 6000 rpm for 15 minutes) to separate it into an aqueous layer and a wet solid layer containing the this compound and biomass.

  • Remove the aqueous layer.

  • Optionally, wash the wet solid layer with water to remove soluble fermentation materials.

  • Dry the wet solid layer to obtain a dry solid containing this compound. The resulting dry solid can contain about 15% to 80% this compound.[2]

IV. Quantitative Data

The following tables summarize the available quantitative data for this compound production and isolation.

Table 1: Fermentation and Purification Yield of this compound (Solvent-Based Method)

ParameterValueReference
Fermentation Volume10 L[2]
Wet Mycelial Cake2.2 kg[2]
Dried Residue after Ethyl Acetate Extraction4 g[2]
Dichloromethane Soluble Residue3 g
Final Purified this compound (CSU-1)50 mg

Table 2: Composition of Dried Solid from pH-Adjustment Isolation Method

ComponentConcentration Range (% of dry solid)Reference
This compound15% - 80%[2]
Preferred this compound Concentration20% - 60%[2]

V. Visualizations

Experimental Workflows

G Figure 1: Solvent-Based Extraction Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification1 Preliminary Purification cluster_purification2 Chromatographic Purification fermentation Streptomyces Fermentation (7 days, 30°C, 180 rpm) centrifuge1 Centrifugation (10,000 x g) fermentation->centrifuge1 mycelia Mycelial Cake centrifuge1->mycelia filtrate Culture Filtrate centrifuge1->filtrate acetone Acetone Extraction of Mycelia mycelia->acetone combine Combine Aqueous Fractions filtrate->combine centrifuge2 Centrifugation acetone->centrifuge2 centrifuge2->combine etoh_extract Ethyl Acetate Extraction combine->etoh_extract evaporate1 Evaporation etoh_extract->evaporate1 hexane_wash n-Hexane Wash evaporate1->hexane_wash dcm_dissolve Dissolve in Dichloromethane hexane_wash->dcm_dissolve evaporate2 Evaporation dcm_dissolve->evaporate2 methanol_dissolve Dissolve in Methanol evaporate2->methanol_dissolve sephadex Sephadex LH-20 (Methanol) methanol_dissolve->sephadex silica Silica Gel Chromatography (Hexane-DCM-Methanol) sephadex->silica evaporate3 Evaporation silica->evaporate3 crystallize Crystallization (Cold Hexane) evaporate3->crystallize final_product Purified this compound crystallize->final_product

Caption: Workflow for solvent-based this compound extraction.

G Figure 2: pH-Adjustment Isolation Workflow cluster_fermentation Fermentation cluster_isolation Isolation fermentation Streptomyces Fermentation Broth ph_adjust Adjust pH to 10-13 (e.g., with NaOH) fermentation->ph_adjust emulsion Emulsion Formation ph_adjust->emulsion centrifuge Centrifugation emulsion->centrifuge aqueous_layer Aqueous Layer (Discard) centrifuge->aqueous_layer solid_layer Wet Solid Layer centrifuge->solid_layer wash Optional Water Wash solid_layer->wash dry Drying wash->dry final_product Dry Solid with this compound (15-80% purity) dry->final_product

Caption: Workflow for pH-adjustment based this compound isolation.

Representative Biosynthetic Pathway

This compound is a polyketide, synthesized by a Type I polyketide synthase (PKS). The following diagram illustrates a generalized Type I PKS pathway, representative of this compound biosynthesis.

G Figure 3: Generalized Type I Polyketide Synthesis Pathway cluster_pks Polyketide Synthase (PKS) Modules start Starter Unit (e.g., Propionyl-CoA) module1 AT KS KR ACP start->module1:f1 Loading extender Extender Units (e.g., Methylmalonyl-CoA) extender->module1:f0 module2 AT KS KR ACP extender->module2:f0 moduleN AT KS KR ACP extender->moduleN:f0 module1:f3->module2:f1 Chain Transfer module2:f3->moduleN:f1 ... TE Thioesterase (TE) Domain moduleN:f3->TE Chain Transfer final_product Polyketide Chain (this compound Precursor) TE->final_product Release & Cyclization

Caption: Generalized pathway for Type I polyketide synthesis.

References

Application Notes and Protocols for the Purification of Laidlomycin by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic produced by fermentation of Streptoverticillium eurocidicum. It exhibits activity against Gram-positive bacteria and is utilized in veterinary medicine to enhance feed efficiency and promote growth in cattle. The purification of this compound from fermentation broths is a critical step in its production and in the research and development of new therapeutic applications. Column chromatography is a principal technique for achieving high-purity this compound.

This document provides detailed application notes and experimental protocols for the purification of this compound using two common column chromatography methods: normal-phase chromatography on silica gel and reversed-phase chromatography on a C18 stationary phase.

Mechanism of Action: this compound as an Ionophore

This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes. Its mechanism of action involves the disruption of the normal ion concentration gradients in susceptible microorganisms, primarily Gram-positive bacteria.[1] this compound forms a complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across the bacterial cell membrane.[1] This influx and efflux of ions disrupt the electrochemical balance, leading to a cascade of detrimental effects on the bacterial cell, including interference with metabolic processes and ultimately, cell death.[1]

Laidlomycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) Membrane_outer Membrane_inner Laidlomycin_Carrier This compound-Cation Complex Cation_in Na+, K+ Laidlomycin_Carrier->Cation_in Transport Cation_out Na+, K+ Cation_out->Laidlomycin_Carrier Complexation Disruption Disruption of Ion Gradient Cation_in->Disruption Metabolic_Inhibition Metabolic Inhibition Disruption->Metabolic_Inhibition Cell_Death Cell Death Metabolic_Inhibition->Cell_Death

Caption: Mechanism of action of this compound as an ionophore.

Experimental Protocols

The following are two distinct protocols for the purification of this compound using column chromatography. The choice of method will depend on the initial purity of the sample, the desired final purity, and the available equipment.

Protocol 1: Normal-Phase Column Chromatography using Silica Gel

This protocol is suitable for the purification of this compound from a crude extract.

1. Materials and Equipment

  • Stationary Phase: Silica gel (100-200 mesh)

  • Mobile Phase Solvents: Methylene chloride, Ethyl acetate, Ethanol (all HPLC grade)

  • Glass Chromatography Column

  • Fraction Collector

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • TLC Developing Chamber

  • UV Lamp (254 nm)

2. Experimental Procedure

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Methylene chloride:Ethyl acetate:Ethanol 80:15:5 v/v/v).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., Methylene chloride:Ethyl acetate:Ethanol 80:15:5 v/v/v).

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

    • Monitor the separation by TLC analysis of the collected fractions. A suitable developing solvent for TLC is Methylene chloride:Methanol (90:10 v/v).

    • Visualize the spots under a UV lamp.

    • Optionally, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the proportion of ethanol) to elute more polar impurities.

  • Fraction Pooling and Analysis:

    • Combine the fractions containing pure this compound based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator.

    • Determine the purity of the final product by analytical HPLC.

Data Presentation: Normal-Phase Chromatography Parameters

ParameterValueReference
Stationary Phase Silica Gel (100-200 mesh)
Mobile Phase Methylene chloride:Ethyl acetate:Ethanol (80:15:5 v/v/v)
Elution Mode Isocratic or Gradient
Flow Rate 2.0 mL/min (for a specific column dimension)
Detection (TLC) UV at 254 nm
Purity Achieved >95%
Recovery >95%
Protocol 2: Reversed-Phase Preparative HPLC

This protocol is suitable for high-resolution purification of this compound, particularly for separating it from closely related impurities.

1. Materials and Equipment

  • Stationary Phase: C18 silica gel (preparative grade)

  • Mobile Phase Solvents: Acetonitrile, Methanol, Water (all HPLC grade), Formic acid or Ammonium formate (optional, for pH adjustment and improved peak shape)

  • Preparative HPLC System with a suitable detector (e.g., UV-Vis)

  • Fraction Collector

  • Lyophilizer or Rotary Evaporator

2. Experimental Procedure

  • Column Equilibration:

    • Install the preparative C18 column on the HPLC system.

    • Equilibrate the column with the initial mobile phase (e.g., 70:30 v/v Acetonitrile:Water with 0.1% formic acid) until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the sample onto the column.

  • Elution:

    • Perform a gradient elution by increasing the concentration of the organic solvent (e.g., from 70% to 100% Acetonitrile over 30 minutes). The exact gradient profile should be optimized based on analytical scale separations.

    • Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

    • Collect fractions corresponding to the this compound peak.

  • Fraction Pooling and Product Recovery:

    • Combine the fractions containing pure this compound.

    • Remove the organic solvent using a rotary evaporator.

    • If the mobile phase contains non-volatile salts, a subsequent desalting step may be necessary.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

    • Determine the purity of the final product by analytical HPLC.

Data Presentation: Reversed-Phase Preparative HPLC Parameters

ParameterValueReference
Stationary Phase C18 Silica Gel
Mobile Phase A Water with 0.1% Formic Acid or 0.5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate Dependent on column dimensions (typically in the range of 10-100 mL/min for preparative columns)
Detection UV at 210-220 nm

Experimental Workflow

The general workflow for the purification of this compound by column chromatography is depicted below.

Laidlomycin_Purification_Workflow Start Crude this compound Extract Column_Prep Column Preparation (Packing and Equilibration) Start->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Monitoring Fraction Monitoring (TLC or HPLC) Fraction_Collection->Monitoring Pooling Pooling of Pure Fractions Monitoring->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation/Lyophilization) Pooling->Solvent_Removal End Purified this compound Solvent_Removal->End

Caption: General workflow for this compound purification.

Conclusion

The protocols and data presented provide a comprehensive guide for the purification of this compound using column chromatography. The choice between normal-phase and reversed-phase chromatography will depend on the specific requirements of the purification. For initial cleanup of crude extracts, normal-phase chromatography on silica gel is a robust and cost-effective method. For achieving high-purity this compound suitable for research and development, reversed-phase preparative HPLC offers superior resolution. Careful optimization of the chromatographic parameters is essential to achieve the desired purity and yield.

References

Application Notes and Protocols for Laidlomycin Propionate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin propionate (LP) is a carboxylic polyether ionophore antibiotic derived from the fermentation of Streptomyces eurocidicus.[1] Like other ionophores, its primary mechanism of action involves the transport of cations across biological membranes, leading to the disruption of ion gradients.[1][2] This activity underlies its antimicrobial properties, particularly against Gram-positive bacteria, and its effects on microbial fermentation. While extensively used in veterinary medicine to improve feed efficiency in cattle, its application in in vitro research settings is less documented.[3] These notes provide detailed protocols for the preparation and application of this compound propionate for in vitro studies, along with available quantitative data to guide experimental design.

Product Information

PropertyValue
CAS Number 78734-47-1
Molecular Formula C₄₀H₆₆O₁₃
Molecular Weight 754.95 g/mol
Appearance White to off-white crystalline powder
Solubility Sparingly soluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.
Storage Store powder at -20°C for up to 3 years. Store solutions in a suitable solvent at -80°C for up to 1 year.[4]

Mechanism of Action: Ionophore Activity

This compound propionate functions as a mobile carrier ionophore, primarily for monovalent cations such as potassium (K⁺) and protons (H⁺). It forms a lipid-soluble complex with these ions, facilitating their transport across hydrophobic biological membranes. This action disrupts the electrochemical gradients essential for various cellular processes.[1][2]

The key consequences of this ionophore activity include:

  • Disruption of Membrane Potential: By transporting ions down their concentration gradients, LP can dissipate the membrane potential crucial for cellular energy production (e.g., ATP synthesis) and signaling.

  • Alteration of Intracellular pH: this compound propionate can exchange cations for protons, leading to changes in intracellular pH, which can affect enzyme activity and other cellular functions.

  • Induction of Cytotoxicity: The disruption of ionic homeostasis can trigger cytotoxic effects and, in some cases, induce apoptosis.[1]

Signaling Pathway of this compound Propionate

laidlomycin_pathway cluster_membrane Cell Membrane Membrane LP_extracellular This compound Propionate (Extracellular) LP_membrane LP-K+ Complex LP_extracellular->LP_membrane Binds K+ Ion_Gradient_Disruption Disruption of Ion Gradients LP_membrane->Ion_Gradient_Disruption Transports K+ into cell, H+ out K_extracellular K+ K_extracellular->LP_membrane H_intracellular H+ H_intracellular->LP_membrane Membrane_Depolarization Membrane Depolarization Ion_Gradient_Disruption->Membrane_Depolarization Intracellular_pH_Change Intracellular pH Alteration Ion_Gradient_Disruption->Intracellular_pH_Change Cellular_Effects Cellular Effects (e.g., Cytotoxicity, Altered Metabolism) Membrane_Depolarization->Cellular_Effects Intracellular_pH_Change->Cellular_Effects

Caption: Mechanism of this compound Propionate Action.

Preparation of this compound Propionate for In Vitro Assays

Preparation of Stock Solution

Due to its poor aqueous solubility, a stock solution of this compound propionate should be prepared in an organic solvent. DMSO is a common choice for in vitro studies.

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound propionate powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration. A concentration of 10-40 mg/mL is often achievable.[4] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of LP in 1 mL of DMSO.

  • Dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) until the powder is completely dissolved.

  • Sterilization: While DMSO is generally sterile, if required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Note on Final DMSO Concentration: For most cell culture applications, the final concentration of DMSO in the culture medium should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Protocol:

  • Thawing: Thaw an aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile culture medium or buffer to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]

  • Mixing: Gently mix the working solutions by pipetting or inverting the tubes.

  • Application: Add the working solutions to the experimental wells.

Experimental Workflow for In Vitro Studies

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Weigh_LP Weigh this compound Propionate Powder Dissolve_DMSO Dissolve in DMSO (e.g., 10 mg/mL) Weigh_LP->Dissolve_DMSO Store_Stock Aliquot and Store Stock at -80°C Dissolve_DMSO->Store_Stock Thaw_Stock Thaw Stock Solution Store_Stock->Thaw_Stock Prepare_Working Prepare Working Solutions in Medium Thaw_Stock->Prepare_Working Treat_Cells Treat Cells/Bacteria with Working Solutions Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Assay (e.g., MTT, MIC) Incubate->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: General workflow for in vitro experiments.

In Vitro Antimicrobial Susceptibility Testing

This compound propionate is known to be active against Gram-positive bacteria. The minimum inhibitory concentration (MIC) can be determined using standard methods such as broth microdilution.

Broth Microdilution MIC Assay Protocol

This protocol is adapted from standard antimicrobial susceptibility testing guidelines.[7][8]

  • Prepare this compound Propionate Solutions: Prepare a 2-fold serial dilution of this compound propionate in a suitable broth medium (e.g., Mueller-Hinton Broth for many bacteria, or specialized media for fastidious organisms) in a 96-well microtiter plate.[9] The concentration range should be chosen based on expected efficacy.

  • Prepare Bacterial Inoculum: Culture the bacterial strain to be tested overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound propionate dilutions. Include a positive control (bacteria in broth without LP) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound propionate that completely inhibits visible bacterial growth.

Known Antimicrobial Activity of this compound Propionate

Specific MIC values for a broad range of bacteria are not widely published. However, in vitro studies related to ruminant nutrition provide some insights:

Organism(s)This compound Propionate ConcentrationEffectReference
Mixed ruminal microorganismsNot specifiedAltered fermentation, decreased acetate:propionate ratio[10]
Salmonella serotypesUp to 10x normal rumen concentrationNo effect on growth rate[11]
Escherichia coli O157:H7Up to 10x normal rumen concentrationNo effect on growth rate[11]

In Vitro Cytotoxicity Assays

The cytotoxic effects of this compound propionate on eukaryotic cells can be assessed using various standard assays, such as the MTT or MTS assay, which measure cell viability.

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed the desired cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound propionate in complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of LP. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound propionate that causes a 50% reduction in cell viability compared to the vehicle control.

Cytotoxicity Data for this compound Propionate

Summary of Quantitative Data

ParameterOrganism/Cell TypeValue/EffectReference
Effect on Fermentation Mixed ruminal microorganismsDecreased acetate:propionate ratio[10]
Antimicrobial Activity Salmonella and E. coli O157:H7No significant inhibition at concentrations relevant to animal feed[11]
IC₅₀ Various cancer and normal cell linesData not widely available; requires empirical determination

Conclusion

This compound propionate is a valuable tool for in vitro studies, particularly for investigating antimicrobial activity against Gram-positive bacteria and for studying the effects of ion transport disruption on cellular processes. Proper preparation of stock and working solutions is crucial for obtaining reliable and reproducible results. The provided protocols offer a starting point for researchers to explore the in vitro applications of this compound. Given the limited publicly available data on its effects in diverse in vitro systems, empirical determination of optimal concentrations and experimental conditions is highly recommended.

References

Application Notes and Protocols for Laidlomycin Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic isolated from Streptomyces spp. It functions by transporting cations across biological membranes, disrupting ionic gradients, which leads to its antimicrobial and biological activities. Accurate and consistent preparation and storage of this compound stock solutions are critical for obtaining reproducible results in research and development applications. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for in vitro studies.

This compound Properties

A summary of the physical and chemical properties of this compound and its common salt, this compound propionate potassium, is provided in the table below. It is crucial to use the correct molecular weight for calculations based on the specific form of this compound being used.

Table 1: Properties of this compound and this compound Propionate Potassium

PropertyThis compoundThis compound Propionate Potassium
Molecular Formula C₃₇H₆₂O₁₂C₄₀H₆₅KO₁₃
Molecular Weight ( g/mol ) 698.88793.04
Appearance Colorless prismsSolid powder
Solubility Soluble in chloroform, acetone, alcohols. Insoluble in water and n-hexane.Soluble in DMSO.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound propionate potassium in dimethyl sulfoxide (DMSO). This concentration is a common starting point for in vitro experiments and can be easily diluted to the desired working concentration.

Materials:

  • This compound propionate potassium (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: In a biological safety cabinet, label the required number of sterile microcentrifuge tubes.

  • Weighing this compound Propionate Potassium: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 7.93 mg of this compound propionate potassium into the tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound propionate potassium.

  • Dissolution: Tightly cap the tube and vortex at medium speed until the this compound propionate potassium is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile, labeled microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the stock solution.

  • Storage: Store the aliquots at -80°C for long-term storage. A working stock can be stored at -20°C for shorter periods.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation Weigh this compound\nPropionate Potassium (7.93 mg) Weigh this compound Propionate Potassium (7.93 mg) Add Anhydrous DMSO (1 mL) Add Anhydrous DMSO (1 mL) Weigh this compound\nPropionate Potassium (7.93 mg)->Add Anhydrous DMSO (1 mL) Vortex until\ncompletely dissolved Vortex until completely dissolved Add Anhydrous DMSO (1 mL)->Vortex until\ncompletely dissolved Aliquot into sterile tubes Aliquot into sterile tubes Vortex until\ncompletely dissolved->Aliquot into sterile tubes Store at -80°C Store at -80°C Aliquot into sterile tubes->Store at -80°C

Figure 1. Workflow for preparing a 10 mM this compound stock solution.

Storage and Handling of this compound Stock Solution

Proper storage and handling are essential to maintain the stability and activity of the this compound stock solution.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Solid Powder -20°C≥ 3 years
Stock Solution in DMSO -80°C≥ 1 year
Stock Solution in DMSO -20°CUp to 6 months

Handling Recommendations:

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is highly recommended to prepare small aliquots to avoid this.

  • Light Sensitivity: While not explicitly stated for this compound, many similar compounds are light-sensitive. It is good practice to store stock solutions in amber or opaque tubes, or in a light-protected box.

  • Hygroscopic Nature: this compound powder may be hygroscopic. Store the solid compound in a desiccator.

  • Safety Precautions: this compound is toxic. Always handle the solid powder and stock solutions in a chemical fume hood or biological safety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

G Storage and Handling of this compound Stock Solution cluster_0 Storage cluster_1 Handling Long-term Storage\n(-80°C) Long-term Storage (-80°C) Short-term Storage\n(-20°C) Short-term Storage (-20°C) Avoid repeated\nfreeze-thaw cycles Avoid repeated freeze-thaw cycles Protect from light Protect from light Use appropriate PPE Use appropriate PPE This compound Stock Solution This compound Stock Solution This compound Stock Solution->Long-term Storage\n(-80°C) This compound Stock Solution->Short-term Storage\n(-20°C) This compound Stock Solution->Avoid repeated\nfreeze-thaw cycles This compound Stock Solution->Protect from light This compound Stock Solution->Use appropriate PPE

Figure 2. Key considerations for the storage and handling of this compound stock solutions.

Quality Control

To ensure the accuracy of experimental results, it is recommended to periodically check the concentration and purity of the this compound stock solution, especially for long-term studies. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC).

Conclusion

These application notes provide a comprehensive guide for the preparation and storage of this compound stock solutions. Adherence to these protocols will help ensure the integrity and stability of the compound, leading to more reliable and reproducible experimental outcomes. Always refer to the specific product information sheet and safety data sheet provided by the supplier for the most accurate and up-to-date information.

Application Note: Laidlomycin Cytotoxicity Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the cytotoxic effects of laidlomycin, a polyether ionophore antibiotic. It includes the theoretical background of this compound's mechanism of action, a detailed step-by-step procedure for a colorimetric cytotoxicity assay, and guidelines for data analysis and presentation.

Introduction to this compound

This compound is a polyether antibiotic derived from the bacterium Streptomyces. Like other ionophores such as monensin, it is used in veterinary medicine.[1] Its biological activity stems from its ability to form lipid-soluble complexes with monovalent cations (e.g., K+, Na+) and transport them across cellular and subcellular membranes.[1] This disruption of natural ion gradients makes this compound a potent antimicrobial and a subject of interest for its potential cytotoxic effects against various cell types.

Mechanism of Cytotoxicity

The cytotoxic action of this compound is a direct consequence of its ionophore activity.[1] By creating an unregulated pathway for ion transport across the lipid bilayer of the cell membrane, it disrupts the electrochemical gradients that are essential for numerous cellular functions.[1] This leads to a cascade of detrimental events:

  • Disruption of Ion Homeostasis: The collapse of Na+/K+ gradients compromises membrane potential.

  • Mitochondrial Dysfunction: Altered ion concentrations can lead to the depolarization of the mitochondrial membrane, uncoupling of oxidative phosphorylation, and increased production of reactive oxygen species (ROS).

  • Induction of Apoptosis: Cellular stress, ROS production, and the disruption of calcium homeostasis are potent triggers for programmed cell death (apoptosis).[2]

  • Membrane Destabilization: Severe perturbation of intracellular ionic gradients can lead to the destabilization and loss of integrity of biological membranes.[1]

The following diagram illustrates the proposed cytotoxic mechanism of this compound.

G Mechanism of this compound Cytotoxicity cluster_membrane Cell Membrane cluster_cell Intracellular Space This compound This compound Membrane Lipid Bilayer This compound->Membrane Inserts into membrane Ion_Gradient Disruption of Ion Gradients (K+, Na+) Membrane->Ion_Gradient Transports ions Mito Mitochondrial Stress & ROS Ion_Gradient->Mito Causes Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Triggers

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Quantitative Cytotoxicity Data

The potency of a cytotoxic compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[3] IC50 values are highly dependent on the cell line, duration of exposure, and the specific assay method used.[3] Researchers should determine the IC50 of this compound empirically for their specific cell line of interest. The results can be summarized as shown in the template table below.

Cell LineIncubation Time (hours)This compound IC50 (µM)Assay Method
Example: MCF-748[To be determined]XTT Assay
Example: A54948[To be determined]XTT Assay
Example: HCT11672[To be determined]XTT Assay

Experimental Protocol: Colorimetric Cytotoxicity Assay (XTT-Based)

This protocol outlines a method for determining cell viability based on the metabolic activity of cells.[4] Viable cells reduce the tetrazolium salt XTT into a colored formazan product, the amount of which is proportional to the number of living cells.

Materials and Reagents
  • Target cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Sterile 96-well flat-bottom cell culture plates

  • XTT Cell Viability Assay Kit

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at ~450 nm)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

G node_start Start node_seed 1. Seed Cells in 96-well plate node_start->node_seed node_incubate1 2. Incubate (e.g., 24h) node_seed->node_incubate1 node_prep 3. Prepare this compound Serial Dilutions node_incubate1->node_prep node_treat 4. Treat Cells with this compound node_prep->node_treat node_incubate2 5. Incubate (e.g., 48h) node_treat->node_incubate2 node_xtt 6. Add XTT Reagent to each well node_incubate2->node_xtt node_incubate3 7. Incubate (e.g., 2-4h) node_xtt->node_incubate3 node_read 8. Read Absorbance (~450 nm) node_incubate3->node_read node_analyze 9. Analyze Data & Calculate IC50 node_read->node_analyze node_end End node_analyze->node_end

Caption: Workflow for the this compound cytotoxicity assay.

Step-by-Step Procedure

Day 1: Cell Plating

  • Culture and harvest cells that are in the logarithmic growth phase.

  • Count the cells and determine their viability (e.g., via Trypan Blue exclusion).

  • Dilute the cell suspension in a complete culture medium to the desired seeding density (typically 2,500–10,000 cells per well, to be optimized for your cell line).

  • Using a multichannel pipette, dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[5]

  • Add 100 µL of sterile PBS or medium to the outer perimeter wells to minimize evaporation from the experimental wells.[5]

  • Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

Day 2: Cell Treatment

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve final concentrations for treatment. It is recommended to use a wide range initially (e.g., 0.01 µM to 100 µM).

  • Important: Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control/medium-only controls) to the appropriate wells.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[3]

Day 4/5: Assay Development and Measurement

  • Prepare the XTT reagent according to the manufacturer's instructions. This typically involves mixing the XTT solution with an activation reagent.[5]

  • Add 50 µL of the prepared XTT mixture to each well, including controls.[5]

  • Incubate the plate for 2-4 hours at 37°C. The incubation time will vary depending on the metabolic rate of the cell line. Monitor the plate for color development in the control wells.

  • Gently shake the plate for 10 seconds to ensure a uniform mixture.

  • Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of ~650 nm is often used to subtract background noise.[5][6]

Data Analysis
  • Subtract the background absorbance (from wells with no cells) from all other readings.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula:[6]

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the this compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or equivalent statistical packages.

References

Application Notes and Protocols for Laidlomycin Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic produced by certain strains of Streptomyces.[1] Like other ionophores such as monensin, this compound exhibits antimicrobial activity primarily against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its mechanism of action involves the disruption of ion gradients across the bacterial cell membrane, leading to a cascade of events that ultimately inhibit bacterial growth and can lead to cell death.[3] This document provides detailed protocols for the antimicrobial characterization of this compound.

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that can transport ions across cell membranes.[3] Specifically, it disrupts the normal ion concentration gradients of monovalent cations like potassium (K+) and sodium (Na+).[3] In Gram-positive bacteria, this compound inserts into the cell membrane and facilitates an electroneutral exchange of K+ for protons (H+), effectively dissipating the membrane potential.[3] This disruption of the ion balance interferes with essential cellular processes, including ATP synthesis and substrate transport, ultimately leading to bacterial cell death.[3] Gram-negative bacteria are generally less susceptible due to their protective outer membrane, which hinders the access of this compound to the inner cell membrane.[4]

cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound k_ion K+ This compound->k_ion Binds K+ h_ion H+ This compound->h_ion Exchanges for H+ atp_synthase ATP Synthase This compound->atp_synthase Disrupts Proton Motive Force k_ion->this compound Efflux h_ion->this compound Influx atp ATP atp_synthase->atp Inhibits Synthesis energy_depletion Energy Depletion cell_death Cell Death energy_depletion->cell_death

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains

The following table summarizes the MIC values of this compound against a panel of Gram-positive and Gram-negative bacteria. Data is sourced from Yoo et al., 2007.[5]

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureus KCTC 1928Gram-positive4
Methicillin-Resistant S. aureus (MRSA) 694EGram-positive1
Methicillin-Resistant S. aureus (MRSA) 703EGram-positive1
Methicillin-Resistant S. aureus (MRSA) 693EGram-positive1
Methicillin-Resistant S. aureus (MRSA) 2-32Gram-positive1
Methicillin-Resistant S. aureus (MRSA) 4-5Gram-positive1
Enterococcus faecalis ATCC 29212Gram-positive2
Vancomycin-Resistant Enterococci (VRE) 82Gram-positive16
Vancomycin-Resistant Enterococci (VRE) 94Gram-positive16
Vancomycin-Resistant Enterococci (VRE) 98Gram-positive16
Bacillus subtilis ATCC 6633Gram-positive4
Micrococcus luteus ATCC 9341Gram-positive8
Mycobacterium smegmatis ATCC 9341Acid-fast4
Escherichia coli KCTC 1923Gram-negative>128
Pseudomonas aeruginosa KCTC 1637Gram-negative>128
Salmonella typhimurium KCTC 1925Gram-negative>128
Alcaligenes faecalis ATCC 1004Gram-negative>128

Experimental Protocols

The following are detailed protocols for key experiments in the antimicrobial evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound.

start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_plate Prepare 96-well Plate with Serial Dilutions prep_this compound->prep_plate inoculate Inoculate Wells prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: MIC Determination Workflow.

Materials:

  • This compound

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.125 µg/mL).

  • Prepare Bacterial Inoculum: Culture the test bacteria overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well of the 96-well plate containing the this compound dilutions. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed subsequently to the MIC assay to determine the concentration of this compound that results in bacterial death.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator

Protocol:

  • Subculture from MIC Plate: From the wells of the MIC plate that showed no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determine MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

start Start prep_cultures Prepare Bacterial Cultures with this compound (at various MIC multiples) start->prep_cultures incubate Incubate at 37°C with shaking prep_cultures->incubate sample Sample at time points (0, 2, 4, 8, 24h) incubate->sample plate Serially Dilute and Plate on MHA sample->plate count Incubate and Count CFUs plate->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Time-Kill Kinetics Workflow.

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • MHA plates

  • Sterile flasks and tubes

  • Shaking incubator

Protocol:

  • Prepare Cultures: Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control flask without this compound.

  • Inoculate: Inoculate each flask with the bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto MHA plates. Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms.

Materials:

  • This compound

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

  • Plate reader

Protocol for Biofilm Inhibition:

  • Prepare Plate: In a 96-well plate, prepare serial dilutions of this compound in TSB with glucose.

  • Inoculate: Add the bacterial inoculum (adjusted to a 0.5 McFarland standard and diluted) to each well. Include positive and negative controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.

  • Washing: Carefully remove the planktonic bacteria by gently washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes.

  • Washing: Wash away the excess stain with PBS.

  • Solubilization: Add ethanol or acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Protocol for Biofilm Eradication:

  • Form Biofilm: Inoculate a 96-well plate with the bacterial strain in TSB with glucose and incubate for 24-48 hours to allow for biofilm formation.

  • Wash: Gently wash the wells with PBS to remove planktonic bacteria.

  • Add this compound: Add fresh TSB with glucose containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubation: Incubate the plate for another 24 hours.

  • Quantification: Follow steps 4-8 from the biofilm inhibition protocol to quantify the remaining biofilm.

Conclusion

This compound demonstrates significant antimicrobial activity against a range of Gram-positive bacteria, including clinically important resistant strains. Its ionophoric mechanism of action makes it an interesting candidate for further investigation. The protocols provided herein offer a standardized framework for researchers to further characterize the antimicrobial properties of this compound and to explore its potential as a therapeutic agent. Further studies are warranted to generate comprehensive time-kill kinetics and anti-biofilm data to fully elucidate its antimicrobial profile.

References

Application Note: Quantitative Analysis of Laidlomycin and its Metabolites in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of laidlomycin and its primary metabolite, despropionyl this compound, in biological matrices such as plasma and liver tissue. The method utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for selective and high-throughput analysis. The described protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, metabolism, and residue analysis studies of this compound.

Introduction

This compound is a polyether ionophore antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound and its metabolites in biological samples is crucial for understanding its pharmacokinetics, metabolism, and for monitoring residue levels in animal-derived food products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of complex mixtures, and when coupled with tandem mass spectrometry (MS/MS), it provides excellent sensitivity and selectivity for the detection and quantification of drug molecules and their metabolites.[2][3] This document provides a detailed protocol for sample preparation and HPLC-MS/MS analysis of this compound and despropionyl this compound.

Experimental Protocols

Sample Preparation

a) Plasma Sample Preparation (Protein Precipitation)

  • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.

  • Add 600 µL of acetonitrile (containing an appropriate internal standard, e.g., a structurally similar ionophore not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

b) Liver Tissue Sample Preparation (Homogenization and Methanol Extraction)

  • Weigh approximately 1 g of liver tissue and homogenize it in 3 mL of methanol.[1]

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • To enhance extraction efficiency, the pellet can be re-extracted with an additional 2 mL of methanol, and the supernatants can be combined.

  • Filter the combined supernatant through a 0.22 µm PTFE syringe filter prior to HPLC analysis.[1] For sensitive MS/MS analysis, a further solid-phase extraction (SPE) clean-up step may be beneficial to remove matrix interferences.

HPLC-MS/MS Analysis

a) HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030

b) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions for this compound and Despropionyl this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound721.5 [M+Na]+User Determined0.14035
Despropionyl this compound665.4 [M+Na]+User Determined0.14035
Internal StandardAnalyte SpecificUser Determined0.1User DeterminedUser Determined

Note: The exact product ions and collision energies should be optimized for the specific instrument used. The precursor ions are based on the sodium adducts, which are commonly observed for polyether ionophores.

Data Presentation

The quantitative data for this compound and its metabolite, despropionyl this compound, should be summarized in a clear and structured table for easy comparison. The table should include retention times, peak areas, and calculated concentrations for standards, quality controls, and unknown samples.

Table 3: Example Quantitative Data Summary

Sample IDAnalyteRetention Time (min)Peak AreaConcentration (ng/mL or µg/g)
Standard 1This compound7.215,8901.0
Standard 1Despropionyl this compound6.512,3451.0
QC LowThis compound7.245,6785.0
QC LowDespropionyl this compound6.538,9015.0
Liver Sample 1This compound7.323,4562.8 (µg/g)
Liver Sample 1Despropionyl this compound6.618,7652.1 (µg/g)

A Freedom of Information Summary for a New Animal Drug Application reported a limit of quantification (LOQ) for this compound in liver of 0.050 ppm (µg/g).[1]

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precip Protein Precipitation (Acetonitrile) plasma->protein_precip tissue Liver Tissue Sample homogenize Homogenize in Methanol tissue->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 protein_precip->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate Evaporate to Dryness supernatant1->evaporate filter Filter supernatant1->filter Optional for Tissue reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc filter->hplc msms MS/MS Detection (MRM Mode) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.

Discussion

This application note provides a comprehensive protocol for the extraction and quantification of this compound and its primary metabolite, despropionyl this compound, from biological matrices. The use of HPLC-MS/MS ensures high sensitivity and selectivity, making this method suitable for a range of applications from pharmacokinetic studies to residue monitoring.[2][3] The major metabolite identified in cattle liver is despropionyl this compound.[1] For a comprehensive metabolic profile, further investigation into other potential phase I and phase II metabolites may be necessary. The provided method can be adapted and validated for other biological matrices as required. It is crucial to perform a full method validation according to relevant guidelines to ensure the accuracy and reliability of the data.

References

Application Notes and Protocols for the Quantification of Laidlomycin in Feed and Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of laidlomycin in animal feed and biological matrices. The protocols are designed to ensure high sensitivity, specificity, and reproducibility for research, quality control, and pharmacokinetic studies.

Quantification of this compound in Animal Feed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous determination of this compound and other ionophores in animal feed with a simple extraction procedure and high recovery rates.

Quantitative Data Summary
MatrixAnalyteFortification Level (µg/g)Recovery (%)Relative Standard Deviation (RSD) (%)
Animal FeedThis compound0.587-119≤ 20
Animal FeedThis compound1-20081-120≤ 15
Experimental Protocol

a. Sample Preparation and Extraction

  • Weigh 1 g of a representative, finely ground feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 4 mL of methanol-water (9:1, v/v) as the extraction solvent.

  • Securely cap the tube and shake vigorously on a platform shaker for 45 minutes at room temperature.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully collect the supernatant and dilute it with methanol-water (75:25, v/v) to a concentration within the calibration range of the instrument.

  • The diluted extract is now ready for LC-MS/MS analysis without any further cleanup.[1]

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: Betasil C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.

    • Mobile Phase A: 50 mM ammonium acetate in water.[1]

    • Mobile Phase B: Acetonitrile-methanol (7:3, v/v).[1]

    • Gradient Elution: A gradient program should be optimized to ensure sufficient separation of this compound from other ionophores and matrix components.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[1]

    • Monitoring: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific for this compound. The ammonium adduct should be monitored for enhanced sensitivity.

    • Instrument Tuning: Optimize source and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity for this compound.

Experimental Workflow

Feed_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample 1g Ground Feed AddSolvent Add 4mL Methanol:Water (9:1) Sample->AddSolvent Shake Shake 45 min AddSolvent->Shake Centrifuge Centrifuge 4000 x g, 10 min Shake->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute LCMS LC-MS/MS Analysis (APCI+) Dilute->LCMS Inject

Caption: Workflow for this compound Quantification in Feed.

Quantification of this compound in Biological Samples (Liver and Plasma) by HPLC and LC-MS/MS

This section outlines methods for determining this compound concentrations in bovine liver and plasma, crucial for residue monitoring and pharmacokinetic studies.

Quantitative Data Summary
MatrixAnalyteMethodLimit of Quantification (LOQ)
Bovine LiverThis compoundHPLC0.050 ppm[2]
Experimental Protocol: Bovine Liver (HPLC)

a. Sample Preparation and Extraction

  • Homogenize a known weight of liver tissue.

  • Perform a solvent extraction, likely with a polar organic solvent like methanol or acetonitrile, to isolate this compound and its metabolites.

  • The extract may require a filtration step to remove particulate matter.[2]

  • A solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components before HPLC analysis.

b. HPLC Analysis

  • Column: A C18 reversed-phase column is typically used for the analysis of ionophores.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol).

  • Detection: UV detection after post-column derivatization or mass spectrometry for higher specificity.

Experimental Protocol: Bovine Plasma (LC-MS/MS) - A General Approach

A specific, validated method for this compound in plasma is not publicly detailed. However, based on established methods for other antibiotics in plasma, the following protocol can be adapted and validated.

a. Sample Preparation and Extraction (Protein Precipitation)

  • Thaw frozen plasma samples at room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile containing a suitable internal standard (e.g., a structurally similar ionophore not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Centrifuge again at 10,000 x g for 5 minutes, and transfer the supernatant to an HPLC vial for analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A gradient should be optimized to ensure a sharp peak shape for this compound and separation from endogenous plasma components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ions specific for this compound.

    • Instrument Tuning: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum sensitivity.

Experimental Workflow for Biological Sample Analysis

Biological_Sample_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma or Homogenized Tissue Extraction Solvent Extraction/ Protein Precipitation Sample->Extraction Centrifuge Centrifuge Extraction->Centrifuge Cleanup Supernatant Cleanup (Evaporation/Reconstitution) Centrifuge->Cleanup LCMS LC-MS/MS or HPLC Analysis Cleanup->LCMS Inject

Caption: General Workflow for Biological Sample Analysis.

Method Validation

All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

These protocols provide a robust framework for the quantification of this compound. It is essential to perform a full method validation for the specific matrix and instrumentation used in your laboratory.

References

Application Notes and Protocols for Laidlomycin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin, a polyether ionophore antibiotic, has been primarily utilized in veterinary medicine, particularly in the cattle industry, to enhance feed efficiency and promote growth. Its mechanism of action involves the transport of ions across biological membranes, leading to disruptions in ion gradients and subsequent physiological effects. These properties make this compound a subject of interest for broader research applications, including its potential as a therapeutic agent in other animal models.

These application notes provide a comprehensive overview of the current knowledge on this compound delivery methods for animal studies. Due to a preponderance of research in bovine species, protocols for laboratory rodents are largely extrapolated from established practices for cattle and general guidelines for rodent drug administration. Researchers are strongly encouraged to conduct pilot studies to determine optimal dosing and administration parameters for their specific animal models and experimental goals.

Mechanism of Action: Ionophore Activity and Cellular Effects

This compound is a member of the ionophore class of antibiotics. Ionophores are lipid-soluble molecules that can bind and transport ions across cell membranes. This activity disrupts the electrochemical gradients that are essential for numerous cellular processes.

The primary mechanism of action for this compound and other ionophores involves the formation of a lipophilic complex with cations, such as potassium (K+) and protons (H+), facilitating their transport across the cell membrane. This disruption of the normal ion balance can lead to a cascade of downstream effects, including:

  • Alteration of Rumen Microbiota: In ruminants, this compound selectively targets certain gram-positive bacteria, altering the microbial population in the rumen. This leads to more efficient feed utilization by favoring the growth of bacteria that produce propionate, a key energy source for the animal.

  • Disruption of Intracellular pH and Ion Homeostasis: By transporting ions, this compound can alter the intracellular pH and the concentration of critical ions within cells.

  • Induction of Apoptosis: In some cell types, the disruption of ion homeostasis by ionophores can trigger programmed cell death.

The following diagram illustrates the general mechanism of action of an ionophore like this compound at the cellular level.

G General Mechanism of Ionophore Action cluster_membrane Cell Membrane Membrane Lipid Bilayer Complex Ionophore-Cation Complex Membrane->Complex Ionophore This compound (Ionophore) Ionophore->Complex Cation_out Cation (e.g., K+, H+) (Extracellular) Cation_out->Ionophore Binding Cation_in Cation (Intracellular) Disruption Disruption of Ion Gradient Cation_in->Disruption Complex->Membrane Transport across membrane Complex->Cation_in Release Cellular_Effects Downstream Cellular Effects Disruption->Cellular_Effects

Caption: General workflow of an ionophore transporting a cation across the cell membrane.

This compound Delivery Methods in Animal Studies

The primary route of administration for this compound in animal studies is oral, either through medicated feed or by oral gavage.

Medicated Feed

This is the most common delivery method, particularly in long-term studies and in agricultural settings.

Table 1: this compound Dosages in Medicated Feed for Cattle

ParameterDosage RangeSpeciesStudy FocusReference
Concentration5 - 10 g/ton of feedCattleImproved feed efficiency and weight gain
Daily Intake30 - 150 mg/head/dayCattleImproved feed efficiency
Concentration6 - 12 mg/kg of diet DMCattleFeedlot performance
Concentration11 mg/kg of diet DMBeef SteersGrowth performance and nitrogen metabolism
Concentration0, 6, or 12 mg/kg of diet DMCattleReduction of ruminal acidosis
Concentration5.5 or 11 g/ton Steer CalvesGrowth in high-roughage diets

Protocol 1: Preparation of this compound-Medicated Feed for Laboratory Rodents (Extrapolated)

Note: The following protocol is an extrapolated guideline. The optimal concentration of this compound for rodents has not been established. It is crucial to perform dose-finding studies to determine a safe and effective dose for your specific research question.

Materials:

  • This compound propionate potassium (e.g., Cattlyst® 50G, which contains 50 grams of this compound propionate potassium per pound)

  • Standard rodent chow (powdered or pelleted)

  • A suitable vehicle for premixing (e.g., finely ground corn cob, silica dioxide)

  • Blender or feed mixer

  • Personal protective equipment (gloves, mask, safety glasses)

Procedure:

  • Calculate the required amount of this compound: Determine the target concentration of this compound in the final feed (e.g., in mg/kg). Based on this, calculate the amount of this compound propionate potassium product needed.

  • Prepare a premix: To ensure even distribution, first create a premix.

    • Accurately weigh the calculated amount of this compound propionate potassium.

    • Mix it thoroughly with a small amount of the vehicle. A common practice is to use a geometric dilution method, where you start with a small amount of the vehicle and gradually add more while mixing continuously.

  • Incorporate the premix into the feed:

    • For powdered chow, add the premix to the total amount of chow and mix thoroughly in a blender or feed mixer until a homogenous mixture is achieved.

    • For pelleted chow, the chow will need to be ground to a powder before incorporating the premix. The mixture can then be re-pelleted if necessary, though this may require specialized equipment. Be aware that heat generated during pelleting could potentially degrade the this compound.

  • Storage: Store the medicated feed in a cool, dry, and dark place to maintain stability. Liquid-medicated feeds have a shorter shelf life.

Workflow for Medicated Feed Preparation

G Workflow for Medicated Feed Preparation Start Start Calculate Calculate Required This compound Amount Start->Calculate Weigh Weigh this compound and Vehicle Calculate->Weigh Premix Prepare Premix (Geometric Dilution) Weigh->Premix Grind Grind Pelleted Chow (if necessary) Premix->Grind Mix Mix Premix with Powdered Chow Grind->Mix Pellet Re-pellet Feed (Optional) Mix->Pellet Store Store Medicated Feed Pellet->Store End End Store->End

Caption: A stepwise workflow for preparing medicated feed for animal studies.

Oral Gavage

Oral gavage allows for the precise administration of a known dose of a substance directly into the stomach. This method is suitable for short-term studies or when a specific dosing regimen is required.

Table 2: General Guidelines for Oral Gavage Volumes in Rodents

SpeciesMaximum Volume (ml/kg)
Mouse10
Rat20

Protocol 2: Preparation of this compound for Oral Gavage in Rodents (Extrapolated)

Note: The solubility and appropriate vehicle for this compound propionate for oral gavage in rodents have not been extensively reported. The following are suggestions based on general practices. It is critical to perform pilot studies to determine the optimal formulation for your specific experiment.

Materials:

  • This compound propionate potassium

  • Vehicle (e.g., corn oil, carboxymethyl cellulose (CMC), or a formulation of DMSO, PEG300, and Tween 80 in saline/PBS)

  • Vortex mixer or sonicator

  • Gavage needles (appropriate size for the animal)

  • Syringes

Procedure:

  • Vehicle Selection and Preparation:

    • Oil-based: this compound propionate may be soluble in oils like corn oil. Prepare by dissolving the required amount of this compound in the oil. Gentle heating and vortexing may be necessary.

    • Aqueous suspension: If insoluble in water, a suspension can be made using vehicles like 0.5% CMC. The this compound should be finely ground and then suspended in the CMC solution with vigorous vortexing or sonication.

    • Solubilizing formulation: For difficult-to-dissolve compounds, a mixture such as DMSO, PEG300, and Tween 80 in saline or PBS can be used. A suggested starting point could be a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dose Calculation: Calculate the volume of the prepared solution or suspension needed to deliver the desired dose in mg/kg based on the animal's body weight.

  • Administration: Follow established and approved institutional guidelines for the oral gavage procedure in mice or rats.

In Vitro Applications and Protocols

In vitro studies are essential for elucidating the cellular and molecular mechanisms of this compound.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound propionate (dissolved in a suitable solvent like DMSO)

  • 96-well clear-bottom black plates

  • Cytotoxicity assay kit (e.g., based on LDH release or a fluorescent viability dye)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assay: Following the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., fluorescence or absorbance) using a plate reader. Calculate the percentage of cytotoxicity for each concentration compared to the positive control (e.g., cells treated with a lysis buffer).

Workflow for In Vitro Cytotoxicity Assay

G Workflow for In Vitro Cytotoxicity Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare this compound Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Perform_Assay Perform Cytotoxicity Assay Incubate->Perform_Assay Read_Plate Read Plate with Plate Reader Perform_Assay->Read_Plate Analyze_Data Analyze Data and Calculate Cytotoxicity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.

Summary and Future Directions

The majority of available data on this compound administration is from studies in cattle, where it is delivered as a feed additive. For researchers interested in using this compound in laboratory rodents, the provided protocols for medicated feed and oral gavage are extrapolated from these data and general laboratory practices. It is imperative to conduct thorough pilot studies to establish safe and effective dosages, as well as to determine the most appropriate vehicle for administration.

Future research should focus on:

  • Establishing the pharmacokinetic and pharmacodynamic profiles of this compound in common laboratory animal models.

  • Determining the optimal dosages and administration routes for various research applications in non-bovine species.

  • Further elucidating the specific molecular targets and signaling pathways affected by this compound in different cell types.

By addressing these knowledge gaps, the full potential of this compound as a research tool and a potential therapeutic agent can be more thoroughly explored.

Application Notes and Protocols for Laidlomycin Propionate Dosage Calculation in Cattle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin propionate is a polyether ionophore antibiotic used as a feed additive for beef cattle to improve feed efficiency and promote growth. As a drug development professional or researcher in animal health, understanding the precise dosage, mechanism of action, and experimental protocols for evaluating this compound propionate is critical for its effective and safe application. These application notes provide a comprehensive overview of this compound propionate, including its effects on cattle performance, its mode of action at the cellular level, and detailed protocols for conducting dosage determination and efficacy trials.

Quantitative Data Summary

The following tables summarize the recommended dosages of this compound propionate for various applications in cattle, its observed effects on key performance indicators, and important safety and toxicity data.

Table 1: Recommended Dosages of this compound Propionate for Cattle

IndicationDosage in Complete FeedDaily Intake per Head
Improved feed efficiency and increased rate of weight gain5 g/ton 30 - 75 mg
Improved feed efficiency5 - 10 g/ton 30 - 150 mg
Growing cattle on high-roughage diets9 - 10 g/ton Not specified
Finishing cattle6 - 12 mg/kg of diet DMNot specified

Table 2: Efficacy of this compound Propionate on Cattle Performance

DosageAverage Daily Gain (ADG) ImprovementFeed Efficiency (FE) ImprovementStudy PopulationReference
10 g/ton 8.1%8.9%Feedlot steers[1]
9.6 g/ton No significant effectImproved (P< .05)Recently weaned steer calves[2]
6 mg/kg of diet DMMaximized-Feedlot cattle
6 - 12 mg/kg of diet DMImproved (P < .001)Sustained improvementFeedlot cattle

Table 3: Safety and Toxicity of this compound Propionate in Cattle

ParameterValueSpeciesNotesReference
Acute ToxicityAnorexia, diarrhea, weight loss, decreased rumen motility, slow heart rate, depressionCattleObserved at 10-50 times the approved dosage.[1]
Acceptable Daily Intake (ADI)7.5 mcg/kg/dayHumanBased on a one-year chronic toxicity study in dogs.[2]
Tolerance in Edible Tissues0.2 ppmCattle (liver)Established based on residue depletion studies.[2]
Withdrawal PeriodNot requiredCattleResidue levels at zero withdrawal are below safe concentrations.[2]

Mechanism of Action

This compound propionate is an ionophore that selectively transports cations across the cell membranes of certain microorganisms in the rumen. This disruption of the normal ion gradients, particularly of sodium (Na+) and potassium (K+), leads to a cascade of effects that ultimately alter the rumen microbial population and fermentation patterns.

The primary mechanism involves the inhibition of gram-positive bacteria, which are less efficient at energy utilization. This selective pressure allows for the proliferation of gram-negative bacteria that produce more propionate, a key volatile fatty acid (VFA) used by the host animal for energy. The shift in VFA production from acetate to propionate is a more energetically favorable process, resulting in improved feed efficiency. Furthermore, this compound propionate can reduce the production of methane and lactic acid, further conserving energy for the animal.

laidlomycin_mechanism cluster_rumen Rumen Environment cluster_cattle Host Animal (Cattle) This compound Propionate This compound Propionate Gram-positive Bacteria Gram-positive Bacteria This compound Propionate->Gram-positive Bacteria Inhibits Gram-negative Bacteria Gram-negative Bacteria Acetate Production Acetate Production Gram-positive Bacteria->Acetate Production Leads to Methane Production Methane Production Gram-positive Bacteria->Methane Production Contributes to Lactic Acid Production Lactic Acid Production Gram-positive Bacteria->Lactic Acid Production Contributes to Propionate Production Propionate Production Gram-negative Bacteria->Propionate Production Leads to Improved Feed Efficiency Improved Feed Efficiency Propionate Production->Improved Feed Efficiency Drives Increased Weight Gain Increased Weight Gain Improved Feed Efficiency->Increased Weight Gain experimental_workflow cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Trial Execution (112 days) cluster_analysis Phase 3: Data Analysis & Reporting A Animal Selection & Acclimatization (14 days) B Random Allocation to Treatment Groups A->B C Diet Formulation & Preparation B->C D Daily Feed Administration & Intake Measurement C->D E Regular Body Weight Measurement (every 28 days) D->E F Daily Health Monitoring D->F G Data Compilation (ADG, DMI, FE) D->G E->G F->G H Statistical Analysis (ANOVA) G->H I Interpretation of Results & Reporting H->I

References

Application Notes and Protocols for the Use of Laidlomycin in Anaerobic Fermentation Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin propionate is a polyether ionophore antibiotic primarily used in the livestock industry to improve feed efficiency and promote growth. It selectively targets Gram-positive bacteria, altering the microbial composition and metabolic output of anaerobic fermentation systems.[1] These application notes provide a comprehensive overview of the use of this compound in anaerobic fermentation, with a primary focus on its application in ruminant nutrition and its potential for methane mitigation. The document outlines its mechanism of action, summarizes its effects on key fermentation parameters, and provides detailed protocols for in vitro evaluation.

Mechanism of Action

This compound functions as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across cell membranes. Its primary mode of action is the disruption of the electrochemical ion gradients maintained by susceptible microorganisms, particularly Gram-positive bacteria. These bacteria lack the protective outer membrane found in Gram-negative bacteria, making them more vulnerable to the effects of ionophores.

The key steps in the mechanism of action are:

  • Insertion into the Cell Membrane: this compound inserts into the lipid bilayer of the bacterial cell membrane.

  • Cation Exchange: It binds to cations, primarily potassium ions (K+), within the cytoplasm and transports them out of the cell in exchange for protons (H+).

  • Disruption of Ion Gradients: This exchange dissipates the transmembrane potassium and proton gradients, which are essential for nutrient transport, ATP synthesis, and maintaining intracellular pH.

  • Metabolic Inhibition: The disruption of these vital cellular processes inhibits the growth and metabolic activity of susceptible bacteria.

Caption: this compound disrupts ion gradients in Gram-positive bacteria.

Application Notes

The primary application of this compound in anaerobic fermentation is in ruminant nutrition to modulate the rumen microbial ecosystem. By inhibiting Gram-positive bacteria, this compound favors the growth of Gram-negative bacteria, which have different metabolic outputs. This shift leads to several beneficial effects on the host animal.

Effects on Microbial Populations

This compound selectively inhibits the growth of Gram-positive bacteria, which are major producers of acetate, butyrate, and hydrogen (a precursor for methane). In contrast, Gram-negative bacteria, which are generally resistant to ionophores, are major producers of propionate. This selective pressure leads to a significant shift in the microbial community structure of the anaerobic fermentation system.

Effects on Volatile Fatty Acid (VFA) Production

The alteration in microbial populations directly impacts the profile of volatile fatty acids (VFAs), which are the primary energy source for ruminants. The typical effects of this compound on VFA production include:

  • Increased Propionate: A consistent effect is an increase in the molar proportion of propionate.

  • Decreased Acetate and Butyrate: The inhibition of Gram-positive bacteria leads to a decrease in the production of acetate and butyrate.

  • Reduced Acetate to Propionate Ratio: Consequently, the ratio of acetate to propionate is significantly reduced.

Table 1: Effect of this compound Propionate on VFA Production in vitro

TreatmentAcetate (mol/100mol)Propionate (mol/100mol)Butyrate (mol/100mol)Acetate:Propionate RatioReference
Control62.523.110.22.71
This compound Propionate (11 mg/kg)59.826.89.52.23
Control60.122.412.12.68[2]
This compound Propionate (5 µM)55.428.510.81.94[2]
Methane Mitigation

Methane is a significant byproduct of anaerobic fermentation, particularly in the rumen, and is a potent greenhouse gas. This compound can reduce methane production through two primary mechanisms:

  • Inhibition of Hydrogen-Producing Bacteria: By targeting Gram-positive bacteria that produce hydrogen, this compound limits the availability of a key substrate for methanogenic archaea.

  • Shift to Propionate Production: The metabolic pathways leading to propionate production act as a hydrogen sink, effectively competing with methanogenesis for available hydrogen.

Table 2: Effect of this compound Propionate on Methane Production in vitro

TreatmentMethane Concentration (mM)Reference
Control (Ground Corn)1.8[2]
This compound Propionate (5 µM, Ground Corn)1.3[2]
Control (Alfalfa Hay)2.1[2]
This compound Propionate (5 µM, Alfalfa Hay)1.6[2]

Experimental Protocols

The following are generalized protocols for evaluating the effects of this compound in in vitro anaerobic fermentation systems. These should be adapted based on specific research objectives and available equipment.

In Vitro Batch Fermentation Protocol

This protocol is suitable for screening the effects of different concentrations of this compound on fermentation parameters over a short period.

Materials:

  • Anaerobic chamber or a system for maintaining anaerobic conditions (e.g., nitrogen flushing).

  • Serum bottles or other suitable fermentation vessels.

  • Rumen fluid or other anaerobic inoculum.

  • Anaerobic fermentation medium.

  • Substrate (e.g., ground feed, cellulose).

  • This compound propionate stock solution.

  • Gas chromatograph (GC) for VFA and gas analysis.

Procedure:

  • Medium Preparation: Prepare the anaerobic fermentation medium and dispense it into serum bottles under a stream of CO2 or N2.

  • Substrate Addition: Add a known amount of the substrate to each bottle.

  • This compound Addition: Add the desired concentrations of this compound propionate to the treatment bottles. Include a control group without this compound.

  • Inoculation: Inoculate each bottle with fresh rumen fluid or another anaerobic sludge under anaerobic conditions.

  • Incubation: Seal the bottles and incubate at a constant temperature (e.g., 39°C for rumen studies) for a defined period (e.g., 24-48 hours).

  • Gas Measurement: At the end of the incubation, measure the total gas production and collect a gas sample for methane analysis by GC.

  • Liquid Sampling: Collect a liquid sample from each bottle for pH measurement and VFA analysis by GC.

Continuous Culture Fermentation Protocol

This protocol is designed to simulate a continuous anaerobic system, such as the rumen, and allows for the study of long-term effects and microbial adaptation.

Materials:

  • Continuous culture fermenter system (chemostat).

  • Peristaltic pumps for medium and effluent flow.

  • Anaerobic fermentation medium.

  • Substrate.

  • This compound propionate stock solution.

  • Analytical equipment for VFA and gas analysis.

Procedure:

  • System Setup: Assemble and sterilize the continuous culture fermenter system.

  • Inoculation and Stabilization: Inoculate the fermenter with rumen fluid or another anaerobic inoculum and allow the system to stabilize for several days, maintaining a constant dilution rate.

  • Adaptation Period: Once the system is stable, begin a control period without this compound, collecting daily samples to establish a baseline.

  • Treatment Period: Introduce this compound propionate into the medium reservoir at the desired concentration and continue the fermentation for an extended period to allow for microbial adaptation.

  • Sampling: Collect daily samples of the fermenter effluent for pH, VFA, and microbial population analysis. Monitor gas production and composition continuously.

  • Data Analysis: Compare the data from the treatment period to the baseline control period to determine the effects of this compound.

G Experimental Workflow for In Vitro Batch Fermentation cluster_prep Preparation cluster_fermentation Fermentation cluster_analysis Analysis prep_medium Prepare Anaerobic Medium add_substrate Add Substrate prep_medium->add_substrate add_this compound Add this compound (Treatment Groups) add_substrate->add_this compound inoculate Inoculate with Anaerobic Culture add_this compound->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure_gas Measure Gas Production and Composition (GC) incubate->measure_gas measure_ph Measure pH incubate->measure_ph analyze_vfa Analyze VFAs (GC) incubate->analyze_vfa

Caption: Workflow for in vitro batch fermentation studies.

Conclusion

This compound propionate is a valuable tool for modulating anaerobic fermentation systems, particularly in the context of ruminant nutrition. Its selective inhibition of Gram-positive bacteria leads to favorable shifts in VFA production, an increase in the propionate to acetate ratio, and a reduction in methane emissions. The provided protocols offer a framework for researchers to investigate the effects of this compound in a controlled laboratory setting. Further research may explore its applications in other anaerobic digestion systems for biofuel production or waste treatment, although its efficacy in these contexts is less established.

References

Laidlomycin: A Tool for Investigating Ion Transport Across Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Laidlomycin, a polyether ionophore antibiotic, serves as a valuable tool for researchers studying ion transport across biological membranes. As a member of the carboxylic ionophore class, which also includes the well-studied monensin, this compound facilitates the transport of monovalent cations across lipid bilayers. Its ability to disrupt ionic gradients makes it particularly useful for investigating the roles of Na⁺, K⁺, and H⁺ in a variety of cellular processes. This compound propionate is a common derivative used in these studies.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in a research setting.

Principle of Action

This compound functions as a mobile carrier ionophore. It chelates a cation, such as K⁺ or Na⁺, at one membrane interface, diffuses across the lipid bilayer as a neutral complex, and releases the cation on the other side in exchange for a proton (H⁺). This electroneutral exchange dissipates the transmembrane gradients of both the cation and protons.[1] This mechanism of action allows researchers to manipulate intracellular and intra-organellar ion concentrations and pH, thereby probing their effects on cellular functions.

Applications in Research

  • Studying the Role of Ion Gradients: By collapsing Na⁺/H⁺ and K⁺/H⁺ gradients, this compound can be used to investigate the dependence of cellular processes on these gradients.

  • Investigating Mitochondrial Function: this compound can be employed to study the effects of altered mitochondrial ion homeostasis on processes such as ATP synthesis, membrane potential, and the generation of reactive oxygen species.

  • Modulating Intracellular pH: The K⁺/H⁺ exchange activity of this compound allows for the controlled alteration of intracellular pH, enabling studies on pH-sensitive cellular events.

  • Comparative Studies with Other Ionophores: this compound can be used in parallel with other ionophores like monensin and nigericin to dissect the specific roles of different cation gradients.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related ionophores, primarily derived from in vitro studies on ruminal microorganisms. These values can serve as a starting point for designing experiments in other biological systems.

Table 1: Comparative Potency of Ionophores on Rumen Fermentation

IonophoreEC₅₀ for Propionic Acid Production (µg/mL)IC₅₀ for Lactic Acid Production (µg/mL)
This compound2.01.8
This compound Butyrate0.30.3
Monensin0.71.3

Table 2: Recommended Concentrations for Animal Feed (for context)

IonophoreRecommended Dietary Concentration (mg/kg of diet DM)
This compound Propionate6 to 12

Experimental Protocols

Protocol 1: Measurement of Intracellular K⁺ Flux Using PBFI-AM

This protocol describes how to measure this compound-induced changes in intracellular potassium concentration using the fluorescent indicator PBFI-AM.[2][3]

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • This compound propionate stock solution (e.g., 10 mM in DMSO)

  • PBFI-AM (Potassium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Fluorescence plate reader or microscope with appropriate filters (Excitation ~340/380 nm, Emission ~505 nm)[3]

  • Valinomycin and Nigericin (for calibration)

Procedure:

  • Cell Preparation: Plate cells to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer containing 5 µM PBFI-AM and 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate for 60-90 minutes at 37°C. d. Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: a. Place the plate or coverslip in the fluorescence reader or on the microscope stage. b. Record the baseline fluorescence ratio (F340/F380) for 2-5 minutes to ensure a stable signal.

  • This compound Addition: a. Prepare the desired final concentration of this compound in HBSS. b. Add the this compound solution to the cells and immediately begin recording the fluorescence ratio. c. Continue recording until the signal stabilizes or for a predetermined time course.

  • Calibration (Optional but Recommended): a. At the end of the experiment, expose the cells to a high K⁺ buffer containing nigericin and valinomycin to equilibrate intracellular and extracellular K⁺ concentrations. b. Perform a stepwise dilution of the extracellular K⁺ concentration to generate a calibration curve of fluorescence ratio versus [K⁺].

Protocol 2: Measurement of Intracellular pH Changes Using BCECF-AM

This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to monitor this compound-induced changes in intracellular pH (pHi).[4][5][6][7]

Materials:

  • Cells of interest cultured on coverslips or in a 96-well plate

  • This compound propionate stock solution (e.g., 10 mM in DMSO)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

  • Pluronic F-127

  • Physiological buffer (e.g., HBSS)

  • Fluorescence plate reader or microscope with appropriate filters (Excitation ~490/440 nm, Emission ~535 nm)[6]

  • Nigericin (for calibration)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Dye Loading: a. Prepare a loading solution of 2-5 µM BCECF-AM with 0.02% Pluronic F-127 in your chosen buffer.[6] b. Wash cells once with the buffer. c. Incubate cells in the loading solution for 30-60 minutes at 37°C.[7] d. Wash the cells thoroughly with the buffer to remove any extracellular dye.

  • Baseline pHi Measurement: a. Acquire baseline fluorescence ratio (F490/F440) readings for several minutes.

  • Experimental Treatment: a. Add the desired concentration of this compound to the cells. b. Continuously record the fluorescence ratio to monitor the change in pHi.

  • In Situ Calibration: a. At the end of the experiment, perfuse the cells with a high K⁺ buffer containing 10 µM nigericin at a range of known pH values (e.g., 6.5 to 8.0).[4] b. Record the fluorescence ratio at each pH to generate a calibration curve. c. Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

Visualizations

Laidlomycin_Mechanism cluster_membrane Cell Membrane cluster_bilayer cluster_extra Extracellular Space cluster_intra Intracellular Space mem_top mem_bottom p1 Lipid Bilayer K_out K⁺ L_out This compound K_out->L_out 1. Binding H_out H⁺ K_in K⁺ H_in H⁺ L_in This compound H_in->L_in 4. Binding L_out->H_out 6. Release LK_complex This compound-K⁺ L_out->LK_complex LK_complex->L_in 2. Translocation L_in->K_in 3. Release LH_complex This compound-H⁺ L_in->LH_complex LH_complex->L_out 5. Translocation

Caption: Mechanism of this compound-mediated K⁺/H⁺ antiport across the cell membrane.

Experimental_Workflow_pH start Start: Culture cells in 96-well plate wash1 Wash cells with physiological buffer start->wash1 load_dye Load cells with BCECF-AM (e.g., 5 µM for 30-60 min at 37°C) wash1->load_dye wash2 Wash cells to remove extracellular dye load_dye->wash2 baseline Measure baseline fluorescence ratio (Ex: 490/440 nm, Em: 535 nm) wash2->baseline add_this compound Add this compound (Test concentrations) baseline->add_this compound measure_flux Record fluorescence ratio over time add_this compound->measure_flux calibrate Calibrate pHi using Nigericin and high K⁺ buffers of known pH measure_flux->calibrate analyze Analyze data: Convert ratio to pHi calibrate->analyze Signaling_Impact cluster_membrane Cell Membrane cluster_cellular_effects Downstream Cellular Effects cluster_signaling Potential Impact on Signaling This compound This compound ion_flux K⁺ Efflux / H⁺ Influx (K⁺/H⁺ Antiport) This compound->ion_flux ph_change Decrease in Intracellular pH ion_flux->ph_change k_depletion Depletion of Intracellular K⁺ ion_flux->k_depletion potential_change Alteration of Membrane Potential ion_flux->potential_change enzyme_activity Modulation of pH-sensitive enzymes ph_change->enzyme_activity apoptosis Induction of Apoptosis k_depletion->apoptosis transport_processes Altered activity of ion-dependent transporters potential_change->transport_processes

References

Application Notes and Protocols for Laidlomycin in Coccidiosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses.[1] The emergence of drug-resistant Eimeria strains necessitates the exploration of new and effective anticoccidial agents.[2] Laidlomycin, a polyether ionophore antibiotic, has demonstrated efficacy in modulating rumen fermentation in cattle and is known to be an ionophore, a class of compounds widely used to control coccidiosis.[3] Ionophores act by disrupting the ion gradients across the parasite's cell membrane, leading to its death.[3][4]

These application notes provide detailed experimental protocols for the evaluation of this compound (propionate or butyrate) as a potential agent for the control of coccidiosis in poultry. The protocols are based on established methodologies for testing anticoccidial drugs.

Quantitative Data Summary

Due to the limited publicly available data on the direct use of this compound for poultry coccidiosis, the following tables provide a framework for data collection and presentation based on typical anticoccidial studies.

Table 1: In Vitro Efficacy of this compound against Eimeria spp.

Eimeria SpeciesThis compound Concentration (µg/mL)Inhibition of Sporozoite Invasion (%)Inhibition of Intracellular Development (%)IC50 (µg/mL)
E. tenella(e.g., 0.1, 1, 10, 100)
E. acervulina(e.g., 0.1, 1, 10, 100)
E. maxima(e.g., 0.1, 1, 10, 100)

Table 2: In Vivo Efficacy of this compound in Broiler Chickens Experimentally Infected with Eimeria spp.

Treatment GroupDosage ( g/ton of feed)Average Weight Gain (g)Feed Conversion Ratio (FCR)Oocyst Shedding (oocysts/gram feces)Lesion Score (0-4)Anticoccidial Index (ACI)
Uninfected, Untreated Control000-
Infected, Untreated Control0<160 (Inactive)
This compound(e.g., 5, 10, 15)
Positive Control (e.g., Salinomycin)(e.g., 60)

Table 3: Toxicity Profile of this compound

ParameterValueSpeciesStudy Duration
No-Observed-Effect-Level (NOEL)0.75 mg/kg/day[5]Dog1-year[5]
Acceptable Daily Intake (ADI)7.5 µg/kg/day[5]Human-

Experimental Protocols

In Vitro Experimental Protocols

1. Preparation of Eimeria Sporozoites

This protocol is foundational for all subsequent in vitro assays.

  • Objective: To isolate viable sporozoites from sporulated oocysts.

  • Materials:

    • Sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima)

    • 2.5% potassium dichromate solution

    • Glass beads (2-3 mm diameter)

    • Trypsin solution (0.25%)

    • Sodium taurocholate solution (0.5%)

    • Phosphate-buffered saline (PBS)

    • Centrifuge

    • Mechanical shaker

    • Incubator (41°C)

  • Procedure:

    • Wash sporulated oocysts three times in PBS by centrifugation at 1000 x g for 5 minutes.

    • Resuspend the oocyst pellet in PBS and add an equal volume of glass beads.

    • Mechanically break the oocysts by vortexing or shaking for 5-10 minutes to release sporocysts.

    • Separate sporocysts from oocyst walls and unbroken oocysts by filtration through a fine mesh or by density gradient centrifugation.

    • Wash the purified sporocysts three times in PBS.

    • To excyst the sporozoites, incubate the sporocyst suspension in an excystation medium containing 0.25% trypsin and 0.5% sodium taurocholate in PBS at 41°C for 30-60 minutes with gentle agitation.[6]

    • Monitor the release of sporozoites microscopically.

    • Once excystation is complete, purify the sporozoites from the excystation medium and sporocyst debris by passing them through a DE-52 anion-exchange cellulose column.[6]

    • Wash the purified sporozoites in cell culture medium without serum and count using a hemocytometer. Adjust the concentration for use in subsequent assays.

2. Sporozoite Invasion Inhibition Assay

  • Objective: To determine the effect of this compound on the ability of Eimeria sporozoites to invade host cells.[7]

  • Materials:

    • Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Purified Eimeria sporozoites

    • This compound stock solution (dissolved in a suitable solvent like DMSO)

    • Fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE) for labeling sporozoites (optional)

    • Microplate reader or fluorescence microscope

  • Procedure:

    • Seed MDBK cells in 96-well plates and grow to confluency.

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (solvent only) and a positive control (e.g., a known anticoccidial).

    • (Optional) Label sporozoites with CFSE according to the manufacturer's instructions.

    • Pre-incubate the sporozoites with the different concentrations of this compound for 1 hour at 41°C.

    • Wash the sporozoites to remove the drug.

    • Infect the confluent MDBK cell monolayers with the treated sporozoites at a multiplicity of infection (MOI) of 1-3.

    • Incubate for 2-4 hours at 41°C to allow for invasion.

    • Wash the wells thoroughly with PBS to remove non-invaded sporozoites.

    • Quantify the number of invaded sporozoites. This can be done by:

      • Microscopy: If sporozoites are labeled, count the number of fluorescent sporozoites within cells in several fields of view.

      • qPCR: Lyse the cells and extract DNA. Perform quantitative PCR using primers specific for an Eimeria gene to quantify the parasite DNA, which correlates with the number of invaded sporozoites.[7]

    • Calculate the percentage inhibition of invasion for each this compound concentration compared to the vehicle control.

3. Intracellular Development Inhibition Assay

  • Objective: To assess the effect of this compound on the intracellular development of Eimeria (e.g., schizont formation).[7]

  • Procedure:

    • Follow steps 1-7 of the Sporozoite Invasion Inhibition Assay.

    • After the initial invasion period and washing, add fresh culture medium containing the respective concentrations of this compound to the wells.

    • Incubate the plates for 24-48 hours at 41°C to allow for intracellular development.

    • At the end of the incubation period, quantify the extent of parasite development. This can be achieved by:

      • Microscopy: Observe the formation of schizonts and other developmental stages. A scoring system can be used to quantify the degree of development.

      • qPCR: Extract DNA and perform qPCR to measure the increase in parasite DNA, which reflects replication.[7]

    • Calculate the percentage inhibition of intracellular development for each this compound concentration.

In Vivo Experimental Protocol

Anticoccidial Efficacy Study in Broiler Chickens

  • Objective: To evaluate the efficacy of this compound in preventing coccidiosis in an experimental challenge model.[8]

  • Animals: Day-old broiler chicks, coccidia-free.

  • Housing: Raised in wire-floored cages to prevent exogenous infection.

  • Experimental Design:

    • Group 1: Uninfected, Untreated Control (Negative Control)

    • Group 2: Infected, Untreated Control (Positive Control)

    • Group 3-5: Infected, this compound-treated (e.g., 5, 10, 15 g/ton of feed)

    • Group 6: Infected, Positive Control Drug-treated (e.g., Salinomycin at 60 g/ton )

  • Procedure:

    • Randomly allocate chicks to the different treatment groups (at least 10 birds per group).

    • Provide medicated feed to the respective groups starting from day 1. The uninfected and infected control groups receive non-medicated feed.

    • On day 14, orally infect each bird in the infected groups with a known number of sporulated oocysts of a mixed Eimeria species culture (e.g., E. acervulina, E. maxima, and E. tenella). The uninfected control group receives a sham inoculation.[9]

    • Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression).

    • Measure body weight and feed intake for each group at regular intervals to calculate weight gain and feed conversion ratio (FCR).

    • From day 5 to day 10 post-infection, collect fecal samples from each group to determine the number of oocysts shed per gram of feces (OPG) using a McMaster chamber.[10]

    • On day 7 post-infection, euthanize a subset of birds from each group (e.g., 5 birds per group) to perform lesion scoring. Score the gross intestinal lesions for each Eimeria species on a scale of 0 to 4.[11][12][13]

    • At the end of the experiment (e.g., day 21), calculate the Anticoccidial Index (ACI) for each treatment group using the following formula:

      • ACI = (% Relative Weight Gain + % Survival) - (Lesion Index + Oocyst Index)

Visualizations

Experimental_Workflow_In_Vitro cluster_Preparation Sporozoite Preparation cluster_Assay In Vitro Assays Oocysts Sporulated Eimeria Oocysts Break Mechanical Breaking Oocysts->Break Sporocysts Purified Sporocysts Break->Sporocysts Excystation Enzymatic Excystation Sporocysts->Excystation Sporozoites Purified Sporozoites Excystation->Sporozoites Treatment Pre-incubation with this compound Sporozoites->Treatment HostCells Host Cell Monolayer Infection Infection of Host Cells HostCells->Infection Treatment->Infection Analysis Quantification of Invasion/Development Infection->Analysis

Caption: Workflow for in vitro evaluation of this compound's anticoccidial activity.

Experimental_Workflow_In_Vivo cluster_Parameters Outcome Parameters DayOldChicks Day-Old Broiler Chicks Randomization Randomization into Treatment Groups DayOldChicks->Randomization Medication Feed Medicated with this compound Randomization->Medication Challenge Oral Eimeria Challenge Medication->Challenge Monitoring Daily Monitoring & Data Collection Challenge->Monitoring Evaluation Efficacy Evaluation Monitoring->Evaluation WeightGain Weight Gain Evaluation->WeightGain FCR FCR Evaluation->FCR OocystShedding Oocyst Shedding Evaluation->OocystShedding LesionScore Lesion Score Evaluation->LesionScore

Caption: Workflow for in vivo anticoccidial efficacy testing in broiler chickens.

Signaling_Pathway This compound This compound (Ionophore) Membrane Eimeria Cell Membrane This compound->Membrane Inserts into IonGradient Disruption of Na+/K+ Ion Gradient Membrane->IonGradient Facilitates transport across EnergyDepletion ATP Depletion IonGradient->EnergyDepletion OsmoticImbalance Osmotic Imbalance & Swelling IonGradient->OsmoticImbalance CellDeath Parasite Cell Death EnergyDepletion->CellDeath OsmoticImbalance->CellDeath

Caption: Proposed mechanism of action of this compound as an ionophore anticoccidial.

References

Application Notes and Protocols for Laidlomycin in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic produced by certain strains of Streptomyces. While historically utilized in veterinary medicine for growth promotion in livestock, recent research has highlighted its potential in combating antibiotic-resistant bacteria. This compound exhibits potent activity against clinically significant multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in the study of antibiotic resistance.

The primary mechanism of action for this compound, like other ionophores, is the disruption of ion gradients across the bacterial cell membrane. This dissipation of the membrane potential is crucial for various cellular processes, and its disruption can lead to bacterial cell death. These application notes will explore how this fundamental mechanism can be leveraged to study and potentially overcome antibiotic resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Resistant Bacteria
Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)2.0Oxacillin >32
Enterococcus faecalisVancomycin-Resistant (VRE)8.0Vancomycin 64
Enterococcus faeciumVancomycin-Resistant (VRE)16.0Vancomycin 64

Data synthesized from a study by Yoo et al. (2007).[1]

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action is the disruption of the electrochemical potential across the bacterial cell membrane. As an ionophore, it facilitates the transport of cations, such as K+, across the lipid bilayer, leading to the dissipation of the membrane potential. This disruption affects various cellular processes that are dependent on the proton motive force, including ATP synthesis and the transport of nutrients.

G cluster_membrane Bacterial Cell Membrane This compound This compound Ion_Channel Ion Channel Formation This compound->Ion_Channel facilitates Membrane_Potential Membrane Potential Ion_Channel->Membrane_Potential dissipates ATP_Synthase ATP Synthase Membrane_Potential->ATP_Synthase inhibits Nutrient_Transport Nutrient Transport Membrane_Potential->Nutrient_Transport inhibits Efflux_Pumps Efflux Pumps Membrane_Potential->Efflux_Pumps inhibits Cell_Death Cell Death ATP_Synthase->Cell_Death leads to Nutrient_Transport->Cell_Death leads to Efflux_Pumps->Cell_Death contributes to

Caption: this compound's mechanism of action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against resistant bacterial strains.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Resistant bacterial strains (e.g., MRSA, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Prepare serial twofold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD600) using a spectrophotometer.

G Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to 5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate 96-well Plate Dilute_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of this compound Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Protocol 2: Assessment of Membrane Potential Disruption

This protocol uses the membrane potential-sensitive dye DiSC3(5) to assess the effect of this compound on bacterial membrane potential.

Materials:

  • This compound

  • Resistant bacterial strain

  • DiSC3(5) fluorescent dye

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase and wash the cells with PBS.

  • Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.2).

  • Add DiSC3(5) to the cell suspension and incubate in the dark to allow the dye to accumulate in polarized cells.

  • Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm.

  • Once a stable baseline fluorescence is established, add this compound at various concentrations.

  • Record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.

  • A known depolarizing agent, such as gramicidin, can be used as a positive control.

G Start Start Prepare_Cells Prepare Mid-log Phase Cells Start->Prepare_Cells Load_Dye Load Cells with DiSC3(5) Prepare_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_this compound Add this compound Measure_Baseline->Add_this compound Measure_Fluorescence Measure Fluorescence Change Add_this compound->Measure_Fluorescence Analyze_Data Analyze Data for Depolarization Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Membrane potential assay workflow.

Protocol 3: Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This protocol assesses the potential of this compound to inhibit efflux pumps by measuring the accumulation of the efflux pump substrate ethidium bromide (EtBr).

Materials:

  • This compound

  • Resistant bacterial strain known to overexpress efflux pumps

  • Ethidium bromide (EtBr)

  • A known efflux pump inhibitor (e.g., reserpine) as a positive control

  • PBS with glucose

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, wash, and resuspend in PBS with glucose.

  • Pre-incubate the cells with sub-inhibitory concentrations of this compound or the positive control for a set time.

  • Add EtBr to the cell suspension.

  • Monitor the increase in fluorescence over time at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.

  • An increased rate and level of EtBr accumulation in the presence of this compound compared to the untreated control suggests efflux pump inhibition.

G Start Start Prepare_Cells Prepare Bacterial Cells Start->Prepare_Cells Pre_incubate Pre-incubate with this compound Prepare_Cells->Pre_incubate Add_EtBr Add Ethidium Bromide Pre_incubate->Add_EtBr Measure_Fluorescence Measure Fluorescence Increase Add_EtBr->Measure_Fluorescence Analyze_Data Analyze for Efflux Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Efflux pump inhibition assay workflow.

Protocol 4: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol determines the ability of this compound to inhibit the formation of biofilms by resistant bacteria.

Materials:

  • This compound

  • Resistant, biofilm-forming bacterial strain (e.g., S. aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottomed microtiter plates

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Grow an overnight culture of the bacterial strain in TSB.

  • Dilute the culture to an OD600 of 0.05 in TSB supplemented with glucose.

  • Add 100 µL of the diluted culture to the wells of a 96-well plate.

  • Add 100 µL of TSB containing various sub-inhibitory concentrations of this compound to the wells.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with PBS to remove planktonic cells.

  • Stain the adherent biofilm with 200 µL of 0.1% crystal violet for 15 minutes.

  • Wash away the excess stain with PBS and allow the plate to dry.

  • Solubilize the bound dye with 200 µL of 95% ethanol or 33% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

G Start Start Prepare_Culture Prepare Bacterial Culture Start->Prepare_Culture Inoculate_Plate Inoculate 96-well Plate Prepare_Culture->Inoculate_Plate Add_this compound Add this compound Inoculate_Plate->Add_this compound Incubate Incubate for 24-48h Add_this compound->Incubate Wash_Plate Wash to Remove Planktonic Cells Incubate->Wash_Plate Stain_Biofilm Stain with Crystal Violet Wash_Plate->Stain_Biofilm Solubilize_Dye Solubilize Dye Stain_Biofilm->Solubilize_Dye Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Dye->Measure_Absorbance End End Measure_Absorbance->End

Caption: Biofilm inhibition assay workflow.

Conclusion

This compound presents a promising avenue for research into novel strategies to combat antibiotic-resistant bacteria. Its fundamental mechanism of disrupting the bacterial membrane potential can be exploited to not only directly inhibit the growth of resistant strains but also to potentially re-sensitize them to existing antibiotics by affecting resistance mechanisms such as efflux pumps and biofilm formation. The provided protocols offer a starting point for researchers to explore the multifaceted applications of this compound in the critical field of antibiotic resistance. Further investigations into synergistic interactions with other antimicrobial agents and in vivo efficacy are warranted to fully elucidate the therapeutic potential of this ionophore.

References

Application Notes and Protocols: Laidlomycin Treatment in Mouse Models of Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic produced by certain strains of Streptomyces. Like other ionophores, it functions by inserting into cell membranes and disrupting ion gradients, which can lead to cell death. While extensively used in veterinary medicine as a coccidiostat and growth promoter in cattle, its potential as a therapeutic agent for bacterial infections in humans is an area of emerging interest.[1] this compound has demonstrated in vitro activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2] However, in vivo efficacy data in mouse models of infection are limited.

These application notes provide a summary of the available data on this compound and related ionophores in treating bacterial infections, along with detailed protocols for establishing and evaluating treatments in mouse models of Staphylococcus aureus, Streptococcus pneumoniae, and Clostridioides difficile infections.

Data Presentation

In Vitro Antibacterial Activity of this compound
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)Stronger than oxacillinNot Reported[2]
Vancomycin-Resistant Enterococci (VRE)Stronger than vancomycinNot Reported[2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

In Vivo Efficacy of Other Ionophores in Mouse Infection Models

No in vivo efficacy data for this compound in mouse models of bacterial infection were identified in the reviewed literature. The following table summarizes data for other ionophore antibiotics to provide a reference for potential experimental outcomes.

IonophoreInfection ModelMouse StrainDosing RegimenOutcomeReference
NigericinS. aureus skin infectionNot SpecifiedNot SpecifiedDemonstrated in vivo efficacy[3]
PBT2-derived IG-01-704VRSA skin infectionNot SpecifiedTopical administration with oral linezolidEfficacious as adjunct therapy[4]
PBT2-derived IG-01-722MRSA skin & pulmonary infectionNot SpecifiedNot SpecifiedTherapeutic efficacy observed[4]

Experimental Protocols

Staphylococcus aureus Skin Infection Model

This model is suitable for evaluating the efficacy of topical or systemic treatments against localized S. aureus infections.[5]

Materials:

  • Staphylococcus aureus strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS)

  • 6-8 week old BALB/c mice

  • Electric shaver

  • Anesthetic (e.g., isoflurane)

  • Syringes and needles (27-30G)

  • Calipers

  • Bacterial plate reader or manual colony counting equipment

  • This compound formulation (topical or injectable)

Protocol:

  • Bacterial Culture Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C with shaking. The following day, subculture the bacteria in fresh TSB and grow to mid-log phase (OD600 ≈ 0.5). Wash the bacterial cells with PBS and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL).

  • Animal Preparation and Infection: Anesthetize the mice. Shave a small area on the dorsum of each mouse. Inject a defined volume (e.g., 50-100 µL) of the S. aureus suspension subcutaneously into the shaved area.

  • Treatment: At a specified time post-infection (e.g., 24 hours), begin treatment with this compound. For topical application, apply a measured amount of the formulation directly to the lesion. For systemic administration, inject the compound via the desired route (e.g., intraperitoneal, subcutaneous). Include vehicle control and positive control (e.g., mupirocin for topical, vancomycin for systemic) groups.

  • Monitoring and Endpoint Analysis:

    • Measure the size of the skin lesion (abscess) daily using calipers.

    • At the end of the experiment (e.g., day 3 or 5 post-infection), euthanize the mice.

    • Excise the skin lesion, homogenize the tissue, and perform serial dilutions for bacterial enumeration (CFU counting) on agar plates.

    • Optional: Collect blood for systemic bacterial load analysis and cytokine profiling.

Streptococcus pneumoniae Pneumonia Model

This model is used to assess the efficacy of treatments for respiratory infections.[6]

Materials:

  • Streptococcus pneumoniae strain (e.g., D39)

  • Todd-Hewitt broth with 0.5% yeast extract (THY)

  • PBS

  • 6-8 week old C57BL/6 mice

  • Anesthetic (e.g., isoflurane)

  • Micropipettes

  • This compound formulation (e.g., for intranasal or systemic delivery)

Protocol:

  • Bacterial Culture Preparation: Grow S. pneumoniae on blood agar plates. Inoculate a single colony into THY broth and grow to mid-log phase (OD600 ≈ 0.4-0.6). Wash the bacteria in PBS and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Animal Infection: Lightly anesthetize the mice. Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally.

  • Treatment: Begin this compound treatment at a predetermined time post-infection (e.g., 12 or 24 hours). Administer the compound via the chosen route (e.g., intranasal, intraperitoneal, or oral gavage).

  • Monitoring and Endpoint Analysis:

    • Monitor mice for signs of illness (e.g., weight loss, lethargy, ruffled fur).

    • At selected time points, euthanize a subset of mice.

    • Perform bronchoalveolar lavage (BAL) to collect lung fluid for bacterial counts and inflammatory cell analysis.

    • Homogenize lung tissue for bacterial burden (CFU) determination.

    • Collect blood to assess for bacteremia.

Clostridioides difficile Infection (CDI) Model

This model mimics antibiotic-associated diarrhea and colitis.[7]

Materials:

  • Clostridioides difficile spores (e.g., VPI 10463)

  • C57BL/6 mice (6-8 weeks old)

  • Antibiotic cocktail for gut microbiota disruption (e.g., cefoperazone in drinking water for 10 days).[7]

  • Clindamycin

  • This compound formulation (for oral gavage)

  • Anaerobic chamber and appropriate culture media (e.g., CCFA)

Protocol:

  • Microbiota Disruption: Pretreat mice with an antibiotic cocktail in their drinking water to make them susceptible to C. difficile colonization. A common method is to provide cefoperazone (0.5 mg/mL) in the drinking water for 10 days.[7] This is followed by a single intraperitoneal injection of clindamycin (10 mg/kg) one day before infection.

  • Infection: Challenge the mice with a defined dose of C. difficile spores (e.g., 10⁵ spores) via oral gavage.

  • Treatment: Begin treatment with this compound via oral gavage at the onset of symptoms or at a fixed time post-infection. Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for weight loss, diarrhea, and other clinical signs of disease.

    • Collect fecal samples to quantify C. difficile shedding (spore and vegetative cell counts).

    • At the end of the study, euthanize the mice and collect cecal contents and colon tissue for histological analysis of inflammation and tissue damage.

Visualizations

Signaling Pathways and Experimental Workflows

laidlomycin_mechanism cluster_bacterium Bacterial Cell Bacterial Membrane Bacterial Membrane Cytoplasm Cytoplasm Bacterial Membrane->Cytoplasm Maintains Ion Gradient Disrupted Ion Gradient Disrupted Ion Gradient Bacterial Membrane->Disrupted Ion Gradient This compound facilitates K+/H+ antiport Ion Gradient (High K+ in, High Na+ out) Ion Gradient (High K+ in, High Na+ out) ATP Synthesis ATP Synthesis Ion Gradient (High K+ in, High Na+ out)->ATP Synthesis Drives Cell Death Cell Death This compound This compound This compound->Bacterial Membrane Inserts into ATP Depletion ATP Depletion Disrupted Ion Gradient->ATP Depletion Inhibits ATP Depletion->Cell Death

Caption: Proposed mechanism of action for this compound.

experimental_workflow_skin_infection cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis S. aureus Culture S. aureus Culture Subcutaneous Injection Subcutaneous Injection S. aureus Culture->Subcutaneous Injection Mouse Preparation (Shaving) Mouse Preparation (Shaving) Mouse Preparation (Shaving)->Subcutaneous Injection This compound Administration This compound Administration Subcutaneous Injection->this compound Administration Control Groups (Vehicle, Antibiotic) Control Groups (Vehicle, Antibiotic) Subcutaneous Injection->Control Groups (Vehicle, Antibiotic) Lesion Size Measurement Lesion Size Measurement This compound Administration->Lesion Size Measurement Control Groups (Vehicle, Antibiotic)->Lesion Size Measurement Bacterial Load (CFU) Bacterial Load (CFU) Lesion Size Measurement->Bacterial Load (CFU) Histopathology Histopathology Bacterial Load (CFU)->Histopathology

Caption: Workflow for S. aureus skin infection model.

logical_relationship This compound This compound Ionophore Activity Ionophore Activity This compound->Ionophore Activity Disruption of Ion Gradients Disruption of Ion Gradients Ionophore Activity->Disruption of Ion Gradients Antibacterial Effect Antibacterial Effect Disruption of Ion Gradients->Antibacterial Effect Gram-Positive Bacteria Gram-Positive Bacteria Antibacterial Effect->Gram-Positive Bacteria Effective against Potential Therapeutic Potential Therapeutic Antibacterial Effect->Potential Therapeutic

Caption: Logical relationship of this compound's properties.

Disclaimer

This document is intended for research and informational purposes only. The protocols described are generalized and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). This compound is not approved for human use.

References

Application Notes and Protocols: Measuring Laidlomycin's Effect on Cell Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laidlomycin is a polyether ionophore antibiotic, a class of compounds known for their ability to transport ions across biological membranes. Primarily used in the agricultural industry to improve feed efficiency in cattle, its mechanism of action involves the disruption of ion gradients across cell membranes, which is intrinsically linked to the cell's membrane potential.[1] This disruption can have profound effects on cellular physiology and is an important area of investigation for understanding its broader biological activities, including potential therapeutic applications.

The cell membrane potential is a critical parameter in numerous cellular processes, including signal transduction, ion transport, and cell viability. Alterations in membrane potential are implicated in various physiological and pathological conditions. Therefore, the ability to accurately measure the effects of compounds like this compound on membrane potential is crucial for research and drug development.

These application notes provide detailed protocols for measuring the effect of this compound on the cell membrane potential of eukaryotic cells using two primary methods: fluorescence microscopy with a potential-sensitive dye and patch-clamp electrophysiology.

Principle of this compound Action on Cell Membrane Potential

This compound, as an ionophore, facilitates the transport of monovalent cations (e.g., K+, Na+, H+) across lipid bilayers. It achieves this by forming a lipid-soluble complex with the ion, effectively shuttling it across the membrane down its electrochemical gradient. This action disrupts the natural ion gradients maintained by active transport mechanisms like the Na+/K+-ATPase. The influx or efflux of positive ions leads to a change in the net charge difference across the membrane, resulting in either depolarization (membrane potential becomes less negative) or hyperpolarization (membrane potential becomes more negative), depending on the specific ion transport facilitated and the ionic gradients of the cell type under investigation.

Data Presentation

As specific quantitative data on the effect of this compound on the membrane potential of various eukaryotic cell lines is not extensively available in public literature, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Effect of this compound on Cell Membrane Potential Measured by Fluorescence Microscopy

Cell LineThis compound Concentration (µM)Incubation Time (min)Change in Fluorescence Intensity (%)Calculated Membrane Potential (mV)
e.g., HeLa0 (Control)300-60 ± 5
130e.g., +25e.g., -45 ± 6
530e.g., +50e.g., -30 ± 7
1030e.g., +75e.g., -15 ± 5
e.g., SH-SY5Y0 (Control)300-70 ± 4
130e.g., +20e.g., -58 ± 5
530e.g., +45e.g., -42 ± 6
1030e.g., +65e.g., -28 ± 4

Table 2: Effect of this compound on Cell Membrane Potential Measured by Patch-Clamp Electrophysiology

Cell LineThis compound Concentration (µM)Resting Membrane Potential (mV) - BeforeResting Membrane Potential (mV) - AfterChange in Membrane Potential (mV)
e.g., HEK2931-65.2 ± 3.1e.g., -48.5 ± 4.2e.g., +16.7
5-64.8 ± 2.9e.g., -32.1 ± 3.8e.g., +32.7
10-65.5 ± 3.5e.g., -15.9 ± 4.1e.g., +49.6
e.g., Primary Neurons1-72.1 ± 2.5e.g., -60.3 ± 3.0e.g., +11.8
5-71.5 ± 2.8e.g., -45.7 ± 3.5e.g., +25.8
10-72.3 ± 2.6e.g., -28.9 ± 3.9e.g., +43.4

Experimental Protocols

Protocol 1: Measurement of this compound's Effect on Cell Membrane Potential using Fluorescence Microscopy with DiBAC4(3)

This protocol utilizes the slow-response, potentiometric fluorescent dye, Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC4(3)). This anionic dye can enter depolarized cells, where it binds to intracellular proteins and membranes, exhibiting enhanced fluorescence. An increase in fluorescence intensity is indicative of membrane depolarization.

Materials:

  • This compound propionate

  • DiBAC4(3) fluorescent dye

  • Cell line of interest (e.g., HeLa, SH-SY5Y, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Valinomycin (as a positive control for depolarization)

  • DMSO (for dissolving compounds)

  • 96-well black, clear-bottom imaging plates

  • Fluorescence microscope or plate reader with appropriate filter sets (Excitation ~490 nm, Emission ~516 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in HBSS to achieve the desired final concentrations. Prepare a stock solution of DiBAC4(3) in DMSO. A final working concentration of 1-5 µM is typically used. Valinomycin can be prepared as a stock in DMSO and used at a final concentration of 1-10 µM as a positive control for depolarization.

  • Dye Loading: On the day of the experiment, remove the culture medium from the wells and wash the cells once with PBS. Add HBSS containing the desired concentration of DiBAC4(3) to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Baseline Fluorescence Measurement: After incubation, measure the baseline fluorescence intensity of the cells using a fluorescence microscope or plate reader.

  • This compound Treatment: Add the prepared this compound solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (DMSO) and a positive control (valinomycin).

  • Kinetic Measurement of Fluorescence: Immediately begin acquiring fluorescence intensity readings at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to monitor the change in membrane potential over time.

  • Data Analysis: For each well, subtract the background fluorescence (from wells with no cells). Normalize the fluorescence intensity at each time point to the baseline fluorescence intensity (F/F0). Plot the normalized fluorescence intensity over time for each concentration of this compound. The change in membrane potential can be qualitatively assessed by the change in fluorescence. For a more quantitative analysis, a calibration curve can be generated using known concentrations of extracellular K+ in the presence of a K+ ionophore like valinomycin to clamp the membrane potential at different levels according to the Nernst equation.

Protocol 2: Measurement of this compound's Effect on Cell Membrane Potential using Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a direct and quantitative measurement of the cell membrane potential and its changes in response to this compound.

Materials:

  • This compound propionate

  • Cell line of interest cultured on glass coverslips

  • Patch-clamp rig (including amplifier, micromanipulator, perfusion system, and data acquisition software)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

  • DMSO

Methodology:

  • Preparation: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations. Place a coverslip with cultured cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Pulling and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Giga-seal Formation: Under visual control using the microscope, approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration. This allows for direct measurement of the cell's membrane potential.

  • Baseline Recording: In current-clamp mode (I=0), record the stable resting membrane potential of the cell for a few minutes to establish a baseline.

  • This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Recording the Effect: Continuously record the membrane potential as this compound is applied. Note any changes (depolarization or hyperpolarization) from the baseline resting membrane potential. Continue recording until a new stable membrane potential is reached or for a predetermined duration.

  • Washout: Perfuse the chamber with the control extracellular solution to wash out the this compound and observe if the membrane potential returns to the baseline level.

  • Data Analysis: Analyze the recorded traces to determine the resting membrane potential before, during, and after this compound application. Calculate the magnitude and rate of the change in membrane potential for each concentration of this compound tested.

Visualization of Workflows and Pathways

experimental_workflow_fluorescence cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound and Dye Solutions dye_loading Load Cells with DiBAC4(3) compound_prep->dye_loading baseline_f Measure Baseline Fluorescence dye_loading->baseline_f laidlomycin_add Add this compound baseline_f->laidlomycin_add kinetic_f Kinetic Fluorescence Measurement laidlomycin_add->kinetic_f data_processing Background Subtraction & Normalization kinetic_f->data_processing data_plotting Plot Fluorescence vs. Time data_processing->data_plotting quantification Quantify Change in Membrane Potential data_plotting->quantification

Experimental workflow for fluorescence-based measurement.

experimental_workflow_patch_clamp cluster_prep Preparation cluster_exp Recording cluster_analysis Data Analysis cell_prep Prepare Cells on Coverslips solution_prep Prepare this compound Solutions pipette_prep Pull and Fill Patch Pipettes giga_seal Form Giga-seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Membrane Potential whole_cell->baseline_rec laidlomycin_app Apply this compound baseline_rec->laidlomycin_app effect_rec Record Change in Membrane Potential laidlomycin_app->effect_rec washout Washout effect_rec->washout trace_analysis Analyze Recorded Traces washout->trace_analysis quantify_change Quantify Membrane Potential Change trace_analysis->quantify_change signaling_pathway This compound This compound membrane Cell Membrane This compound->membrane interacts with ion_flux Increased Cation Flux (e.g., K+, Na+, H+) membrane->ion_flux facilitates depolarization Membrane Depolarization ion_flux->depolarization ca_influx Voltage-Gated Ca2+ Channel Activation depolarization->ca_influx ca_increase Increased Intracellular [Ca2+] ca_influx->ca_increase downstream Downstream Signaling Cascades ca_increase->downstream apoptosis Apoptosis downstream->apoptosis other Other Cellular Responses downstream->other

References

Application Notes and Protocols for Laidlomycin Propionate in High-Concentrate Cattle Diets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of laidlomycin propionate (LP) in high-concentrate diets for feedlot cattle. The information is compiled from various scientific studies to guide research, development, and application of this ionophore.

Introduction

This compound propionate is a polyether ionophore antibiotic used as a feed additive for beef cattle to improve feed efficiency and promote growth. Like other ionophores, it selectively targets and inhibits the growth of certain gram-positive bacteria in the rumen. This modulation of the rumen microbiome leads to favorable changes in fermentation, primarily shifting volatile fatty acid (VFA) production towards a higher proportion of propionate, which is more energetically efficient for the animal. These notes summarize the effects of this compound propionate on cattle performance and rumen fermentation, and provide detailed protocols for experimental evaluation.

Mechanism of Action

This compound propionate functions by inserting itself into the cell membranes of susceptible bacteria, primarily gram-positive bacteria. It acts as an ionophore, facilitating the transport of cations (like potassium, K+) across the cell membrane, disrupting the natural ion gradients. This disruption of ion homeostasis interferes with the cell's pH regulation and energy metabolism, ultimately inhibiting bacterial growth and function. The inhibition of gram-positive bacteria, which are major producers of acetate, butyrate, and lactate, leads to a relative increase in the population of gram-negative bacteria, which are primary producers of propionate.

This compound Propionate Mechanism of Action cluster_rumen Rumen Environment cluster_animal Host Animal (Cattle) This compound Propionate This compound Propionate Gram_Positive_Bacteria Gram-Positive Bacteria (e.g., Acetate, Butyrate, Lactate Producers) This compound Propionate->Gram_Positive_Bacteria Disrupts Ion Gradient Inhibition Inhibition Gram_Positive_Bacteria->Inhibition Leads to Gram_Negative_Bacteria Gram-Negative Bacteria (e.g., Propionate Producers) Increased_Propionate Increased Propionate Gram_Negative_Bacteria->Increased_Propionate Increased Activity Reduced_Acetate_Butyrate_Lactate Reduced Acetate, Butyrate, Lactate Inhibition->Reduced_Acetate_Butyrate_Lactate Results in Reduced_Acidosis_Risk Reduced Risk of Subacute Acidosis Reduced_Acetate_Butyrate_Lactate->Reduced_Acidosis_Risk Improved_Feed_Efficiency Improved Feed Efficiency Increased_Propionate->Improved_Feed_Efficiency Increased_Weight_Gain Increased Rate of Weight Gain Improved_Feed_Efficiency->Increased_Weight_Gain

Caption: Mechanism of action of this compound propionate in the rumen.

Effects on Cattle Performance

This compound propionate has been shown to improve the performance of feedlot cattle fed high-concentrate diets. The primary benefits are enhanced feed efficiency and an increased rate of weight gain.

Table 1: Summary of this compound Propionate Effects on Feedlot Cattle Performance

ParameterDosage (mg/kg of DM)EffectReference(s)
Average Daily Gain (ADG)6 - 12Increased
Dry Matter Intake (DMI)6 - 12Generally not substantially affected, though some studies show a slight reduction, particularly at higher doses.[1][2]
Feed Efficiency (Gain:Feed)6 - 12Improved[2]
Carcass Weight6 - 12Increased
Yield and Quality Grade6 - 12Not significantly affected

Effects on Rumen Fermentation

The performance benefits of this compound propionate are a direct result of its impact on rumen fermentation. By altering the microbial population, it shifts the profile of volatile fatty acids (VFAs) and can influence other fermentation parameters.

Table 2: Summary of this compound Propionate Effects on Rumen Fermentation Parameters

ParameterDosage (mg/kg of DM)EffectReference(s)
Acetate Molar Proportion11Decreased[3]
Propionate Molar Proportion11Increased[3]
Acetate:Propionate Ratio11Decreased[3][4]
Total VFA Concentration6 - 12Generally not affected[1]
Rumen pH6 - 12Not consistently affected, though some studies suggest a slight increase or stabilization.[1]
Rumen Ammonia (NH3)11 - 12Increased in some studies[1]
Rumen Lactate6Decreased, which may help in reducing the severity of acidosis.[4]
Methane (CH4) ProductionNot specifiedDecreased in vitro[4]

Experimental Protocols

The following are generalized protocols for conducting studies to evaluate the efficacy of this compound propionate in feedlot cattle. These should be adapted to specific experimental goals and institutional guidelines.

Animal Selection and Housing
  • Animals: Use a sufficient number of steers or heifers of similar genetic background, age, and initial body weight to ensure statistical power.[1] A common practice is to use recently weaned calves or yearling cattle.[2]

  • Acclimation: Allow for an acclimation period of at least 14-21 days upon arrival at the research facility. During this time, provide a common diet and necessary health treatments (e.g., vaccinations, parasite control).[1]

  • Housing: House animals in individual pens or small group pens to allow for accurate measurement of individual feed intake.

Dietary Treatments and Feeding
  • Diet Formulation: Formulate a high-concentrate basal diet typical of commercial feedlot operations (e.g., 75-90% concentrate).[1][5] The diet should be formulated to meet or exceed the nutritional requirements of the cattle for the duration of the study.

  • Treatment Groups: At a minimum, include a control group (no this compound propionate) and one or more treatment groups with varying levels of this compound propionate. Common dosages to evaluate are 6 mg/kg and 12 mg/kg of diet dry matter.

  • This compound Propionate Incorporation: this compound propionate is typically incorporated into a supplement that is then mixed with the total mixed ration (TMR) to ensure even distribution.

  • Feeding: Feed animals once or twice daily, and record daily feed offered and any feed refusals to determine dry matter intake.

Performance Data Collection
  • Body Weight: Measure individual animal body weights at the beginning of the trial and at regular intervals (e.g., every 28 days) until the end of the study. To minimize the effects of gut fill, it is recommended to withhold feed and water for a period (e.g., 12 hours) before weighing or to take weights on two consecutive days and average them.

  • Dry Matter Intake (DMI): Calculate daily DMI by subtracting the dry matter of feed refused from the dry matter of feed offered.

  • Average Daily Gain (ADG): Calculate ADG for each weigh period and for the overall trial.

  • Feed Efficiency: Calculate as the ratio of ADG to DMI (Gain:Feed).

Rumen Sample Collection and Analysis (for cannulated animals)
  • Rumen Cannulation: For detailed studies on rumen fermentation, surgically fit a subset of animals with rumen cannulas.[1]

  • Sample Collection: Collect rumen fluid at various time points post-feeding to capture the dynamics of fermentation. Samples can be collected via the cannula using a suction strainer or by oral stomach tubing for non-cannulated animals.

  • pH Measurement: Measure the pH of the rumen fluid immediately after collection using a calibrated pH meter.

  • VFA Analysis: Preserve a subsample of rumen fluid (e.g., by adding metaphosphoric acid) and freeze for later analysis of VFA concentrations (acetate, propionate, butyrate, etc.) by gas chromatography.

  • Ammonia and Lactate Analysis: Preserve and analyze other subsamples for ammonia and lactate concentrations using appropriate colorimetric or enzymatic assays.

Experimental Workflow for this compound Propionate Trial Start Start Animal_Selection Animal Selection (Uniform age, weight, genetics) Start->Animal_Selection Acclimation Acclimation Period (14-21 days) Animal_Selection->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Treatment_Groups Control (0 mg/kg LP) Treatment 1 (e.g., 6 mg/kg LP) Treatment 2 (e.g., 12 mg/kg LP) Randomization->Treatment_Groups Feeding_Period Experimental Feeding Period (e.g., 90-160 days) Treatment_Groups->Feeding_Period Data_Collection Data Collection Feeding_Period->Data_Collection Carcass_Data Carcass Data Collection (at end of trial) Feeding_Period->Carcass_Data Performance_Data Performance Data: - Body Weight - DMI - ADG - Feed Efficiency Data_Collection->Performance_Data Rumen_Data Rumen Fermentation Data (if applicable): - Rumen Fluid Sampling - pH - VFA Analysis - Ammonia, Lactate Data_Collection->Rumen_Data Statistical_Analysis Statistical Analysis Performance_Data->Statistical_Analysis Rumen_Data->Statistical_Analysis Carcass_Data->Statistical_Analysis End End Statistical_Analysis->End

Caption: A typical experimental workflow for a cattle feeding trial.

Safety and Regulatory Information

  • Dosage: The recommended dosage for this compound propionate is typically between 5 to 10 g/ton of feed (approximately 5.5 to 11 mg/kg).[6]

  • Safety: Do not allow horses or other equines access to feeds containing this compound propionate, as it can be fatal.[7] The safety in breeding animals has not been established.[7]

  • Withdrawal Period: A withdrawal period prior to slaughter is not required for this compound propionate when used at approved dosages.[6]

Conclusion

This compound propionate is an effective tool for improving feed efficiency and rate of gain in cattle fed high-concentrate diets. Its mechanism of action through the modulation of rumen fermentation is well-understood. For drug development and research professionals, it is crucial to conduct well-designed experiments to further elucidate its effects and potential synergies with other feed additives. The protocols and data presented in these notes provide a foundation for such investigations.

References

Troubleshooting & Optimization

laidlomycin degradation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for laidlomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting advice and frequently asked questions to help ensure the stability and efficacy of this compound in your cell culture experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in culture media.

Issue Potential Cause Recommended Solution
Inconsistent or lower-than-expected experimental results This compound Degradation: this compound may degrade over time in culture media, especially at 37°C. The esterification of this compound to this compound propionate is known to enhance its stability.[1]1. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 2. Optimize Storage: Store stock solutions at -80°C for long-term stability (up to one year). For short-term storage, -20°C is acceptable for the powdered form (up to three years).[1] 3. Monitor Stability: If experiments run for an extended period, consider replacing the media with freshly prepared this compound at regular intervals.
Complete loss of drug activity Improper Storage: Incorrect storage of stock solutions can lead to rapid degradation. pH Sensitivity: this compound's stability may be pH-dependent. While specific data for culture media is limited, related compounds show pH-dependent stability.1. Verify Storage Conditions: Ensure that stock solutions are stored at the recommended temperatures (-20°C for powder, -80°C for solutions in solvent).[1] 2. Maintain pH: Ensure the pH of your culture medium is stable and within the optimal range for your cells, typically between 7.2 and 7.4.
High variability between replicate wells or experiments Uneven Drug Distribution: this compound, being lipophilic, may not be evenly distributed in the media, especially if not properly solubilized. Interaction with Media Components: Components in the culture media, such as serum proteins or certain amino acids, may interact with this compound.1. Ensure Proper Solubilization: When preparing working solutions, ensure the stock solution is fully dissolved and well-mixed into the culture medium. Vortexing or gentle agitation can help. 2. Minimize Serum Interactions: If possible, and compatible with your experimental design, reduce the serum concentration or use serum-free media.
Unexpected Cytotoxicity at low concentrations Metabolite Formation: Degradation of this compound could potentially lead to the formation of more toxic byproducts. In cattle, major metabolites are this compound and despropionyl this compound.[2] While in vitro metabolites are not well-defined, this is a possibility.1. Confirm Purity: Use high-purity this compound for your experiments. 2. Use Fresh Solutions: Minimize the potential for degradation product formation by using freshly prepared this compound solutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While the provided search results do not specify a solvent for cell culture use, this compound propionate potassium is typically dissolved in organic solvents like DMSO or ethanol for in vitro experiments. It is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% v/v for DMSO).

Q2: How should I store my this compound stock solutions?

A2: For long-term stability, it is recommended to store this compound stock solutions in a solvent at -80°C for up to one year. For the powdered form, storage at -20°C for up to three years is appropriate.[1]

Q3: Is this compound sensitive to light?

A3: There is no specific information available regarding the light sensitivity of this compound in the provided search results. However, as a general precaution for complex organic molecules, it is advisable to protect stock solutions and experimental setups from direct light exposure by using amber vials and covering plates with foil.

Q4: Can I pre-mix this compound into my culture medium and store it?

A4: It is not recommended to store culture medium containing this compound for extended periods. The stability of this compound in aqueous solutions at 37°C is not well-documented but is likely to be limited. For optimal results, add freshly prepared this compound to the culture medium immediately before starting your experiment.

Q5: What are the known degradation products of this compound?

A5: In vivo studies in cattle have identified this compound and despropionyl this compound as major metabolites of this compound propionate.[2] The degradation products in cell culture media under physiological conditions have not been explicitly detailed in the provided search results.

Q6: Does the presence of serum in the culture medium affect this compound's stability or activity?

A6: While direct studies are not available, it is possible that serum proteins could bind to this compound, potentially affecting its bioavailability and activity. This interaction could also influence its stability. If you observe inconsistencies, consider reducing the serum concentration or using a serum-free medium if your cell line permits.

Experimental Protocols

Protocol for Assessing this compound Stability in Culture Media

This protocol outlines a method to determine the stability of this compound in your specific culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method is adapted from a procedure used for analyzing ionophores in feed.[3]

Materials:

  • This compound propionate potassium

  • Your cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Methanol-water solution (9:1, v/v)

  • Betasil C18 column (150 x 4.6 mm id, 5 µm particle size) or equivalent

  • LC/MS system with an atmospheric pressure chemical ionization (APCI) source

  • Mobile phase A: 50 mM ammonium acetate

  • Mobile phase B: Acetonitrile-methanol (7:3, v/v)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Spike the culture medium with this compound to the desired final concentration.

    • Aliquot the this compound-containing medium into sterile, light-protected microcentrifuge tubes.

    • Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a tube for analysis.

    • Immediately freeze the sample at -80°C to halt any further degradation until analysis.

  • Extraction:

    • Thaw the samples.

    • To 1 mL of the medium sample, add 4 mL of methanol-water (9:1, v/v).

    • Vortex vigorously for 1 minute.

    • Centrifuge to pellet any precipitates.

  • LC/MS Analysis:

    • Dilute the supernatant with methanol-water (3:1, v/v) to a concentration within the calibration range of your instrument.

    • Inject the diluted sample into the LC/MS system.

    • Use a gradient elution with the mobile phases A and B.

    • Monitor the mass transition specific for this compound.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using a standard curve.

    • Plot the concentration of this compound versus time to determine its degradation kinetics.

Visualizations

Laidlomycin_Troubleshooting_Workflow start Inconsistent Experimental Results check_prep Review this compound Preparation and Storage start->check_prep fresh_sol Use Freshly Prepared Solutions? check_prep->fresh_sol proper_storage Stock Stored at -80°C? fresh_sol->proper_storage No check_media Evaluate Culture Medium Conditions fresh_sol->check_media Yes proper_storage->check_media Yes resolve_storage Action: Discard old stock and prepare new from powder. proper_storage->resolve_storage No ph_stable Is Medium pH Stable (7.2-7.4)? check_media->ph_stable serum_issue Potential Serum Interaction? ph_stable->serum_issue Yes resolve_ph Action: Monitor and adjust medium pH. ph_stable->resolve_ph No resolve_serum Action: Test with reduced serum or serum-free media. serum_issue->resolve_serum Yes end_node Consistent Results serum_issue->end_node No resolve_prep Action: Prepare fresh this compound for each experiment. resolve_prep->end_node resolve_storage->end_node resolve_ph->end_node resolve_serum->end_node Laidlomycin_Degradation_Pathway cluster_factors Influencing Factors Temperature Temperature (37°C) Degradation Degradation Temperature->Degradation pH Medium pH pH->Degradation Time Incubation Time Time->Degradation Media_Components Media Components (e.g., Serum) Media_Components->Degradation This compound This compound Propionate (Active Form) This compound->Degradation Products Potential Degradation Products (e.g., Despropionyl this compound, other metabolites) Degradation->Products Loss Loss of Biological Activity Products->Loss

References

Technical Support Center: Laidlomycin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with laidlomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid precipitation and effectively handle this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a polyether ionophore antibiotic. Like many other carboxylic ionophores, it is a lipophilic molecule with poor solubility in water. This can lead to precipitation when preparing aqueous solutions for in vitro and in vivo experiments, which can affect the accuracy and reproducibility of your results.

Q2: What are the main factors that influence this compound's solubility?

The solubility of this compound is primarily affected by:

  • pH: As a carboxylic acid, this compound's solubility is highly pH-dependent.

  • Solvent: The choice of solvent is critical for dissolving this compound before dilution into aqueous media.

  • Concentration: High concentrations of this compound are more prone to precipitation.

  • Temperature: Temperature can influence the solubility of this compound, with solubility generally increasing with temperature.

  • Presence of Salts: The salt form of this compound (e.g., this compound propionate potassium) can have different solubility characteristics compared to the free acid form.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used, but DMSO is generally more effective for poorly soluble organic molecules.

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and promote precipitation.

Troubleshooting Guides

Issue 1: Precipitation observed when preparing an aqueous working solution from a DMSO stock.
  • Possible Cause 1: Final concentration is too high.

    • Solution: this compound has low aqueous solubility. Try preparing a more dilute working solution. It is crucial to determine the optimal concentration for your specific experimental conditions.

  • Possible Cause 2: pH of the aqueous medium.

    • Solution: this compound is a carboxylic acid and is less soluble at acidic pH. The solubility of its anionic form is higher. Ensure your final aqueous solution has a pH that is compatible with this compound solubility, ideally neutral to slightly alkaline for many cell culture applications. However, a patent for isolating this compound suggests it precipitates at a pH greater than 10.5, indicating that extreme alkaline conditions should also be avoided.

  • Possible Cause 3: Insufficient mixing.

    • Solution: When adding the DMSO stock to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise while vortexing or stirring the aqueous medium to facilitate dispersion and prevent localized high concentrations that can lead to immediate precipitation.

Issue 2: Cloudiness or precipitation appears in the cell culture medium after adding this compound.
  • Possible Cause 1: Interaction with media components.

    • Solution: Cell culture media are complex mixtures of salts, amino acids, and proteins. This compound may interact with some of these components, leading to precipitation. Consider a serum-free medium for initial tests to see if serum components are the cause.

  • Possible Cause 2: Final DMSO concentration is too high.

    • Solution: High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components. Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium.

  • Possible Cause 3: Temperature shock.

    • Solution: Ensure that both the this compound stock solution and the cell culture medium are at the same temperature before mixing. Adding a cold stock solution to warm media can cause precipitation.

Data Presentation

Table 1: Solubility of this compound Propionate in a Common In Vivo Formulation Vehicle

ComponentPercentageRole
DMSOAs neededPrimary Solvent
PEG30030%Co-solvent
Tween 805%Surfactant
Saline/PBS/ddH₂O60%Aqueous Vehicle
Data derived from commercially available formulation recommendations for in vivo studies.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free acid or salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Carefully weigh out the desired amount of this compound powder. For a 10 mM solution of this compound (Molecular Weight: ~698.9 g/mol ), you would weigh approximately 7 mg for a 1 mL final volume.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing the cell culture medium, add the calculated volume of the this compound stock solution dropwise. For example, to make a 10 µM working solution in 10 mL of media, you would add 10 µL of the 10 mM stock solution.

  • Continue to vortex for a few seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw add_media Add to Pre-warmed Aqueous Medium thaw->add_media vortex Vortex Immediately add_media->vortex precipitation Precipitation? vortex->precipitation Use in Experiment Use in Experiment vortex->Use in Experiment check_conc Lower Concentration precipitation->check_conc Yes check_ph Adjust pH precipitation->check_ph Yes check_mixing Improve Mixing precipitation->check_mixing Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_outcome Outcome pH pH of Aqueous Solution soluble Soluble this compound pH->soluble solvent Choice of Solvent (e.g., DMSO) solvent->soluble concentration This compound Concentration precipitate Precipitated this compound concentration->precipitate temperature Temperature temperature->soluble salt_form Salt Form vs. Free Acid salt_form->soluble

Caption: Key factors affecting the solubility of this compound in aqueous solutions.

References

troubleshooting inconsistent results in laidlomycin MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in laidlomycin Minimum Inhibitory Concentration (MIC) assays.

Troubleshooting Inconsistent this compound MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors, ranging from procedural inconsistencies to the inherent properties of the molecule itself. This guide provides a systematic approach to troubleshooting and resolving these issues.

Question: My this compound MIC values are fluctuating between experiments. What are the potential causes and how can I address them?

Answer:

Fluctuating MIC values are a common challenge in antimicrobial susceptibility testing. For this compound, an ionophore antibiotic, several factors can contribute to this variability. Below is a step-by-step guide to help you identify and resolve the source of the inconsistency.

Step 1: Review Your Experimental Protocol and Environment

First, ensure that your experimental setup and procedures are standardized and consistently applied.

  • Inoculum Preparation: The density of the bacterial inoculum is critical. Inconsistent inoculum size can lead to variable MIC results.

    • Recommendation: Always use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Ensure the final inoculum density in the wells is approximately 5 x 10⁵ CFU/mL.

  • Growth Medium: The composition of the culture medium can significantly impact the activity of this compound.

    • Recommendation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for your assays. The concentration of cations like Na⁺ and K⁺ can influence the ionophore activity of this compound. Ensure the pH of the medium is within the recommended range (typically 7.2-7.4).

  • Incubation Conditions: Temperature and duration of incubation must be consistent.

    • Recommendation: Incubate plates at 35°C ± 2°C for 16-20 hours for most aerobic bacteria. Ensure your incubator maintains a stable temperature and humidity.

  • Contamination: Contamination of your cultures or reagents will lead to erroneous results.

    • Recommendation: Always use aseptic techniques. Visually inspect your plates for any signs of contamination before reading the results. Include a sterility control (uninoculated medium) in each assay.

Step 2: Consider the Physicochemical Properties of this compound

This compound is a lipophilic molecule, which can present unique challenges in aqueous assay environments.

  • Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the drug in the broth.

    • Recommendation: Consider using low-binding microtiter plates. Alternatively, the addition of a non-ionic surfactant like Tween 80 (at a final concentration of 0.002%) to the broth can help prevent adsorption.

  • Solubility: Ensure that this compound is fully dissolved in the initial stock solution and does not precipitate upon dilution in the aqueous broth.

    • Recommendation: Prepare high-concentration stock solutions in a suitable solvent like DMSO and then dilute further in the assay medium. Visually inspect for any precipitation.

Step 3: Implement Rigorous Quality Control (QC) Measures

Regularly performing QC with reference strains is essential for ensuring the accuracy and reproducibility of your MIC assays.

  • Reference Strains: Use well-characterized reference strains with known susceptibility profiles. For Gram-positive bacteria, common QC strains include:

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

  • Monitoring QC Results: While specific CLSI or EUCAST-approved QC ranges for this compound are not currently established, you can establish your own internal QC ranges.

    • Recommendation: Test the QC strains with each batch of MIC assays. Record the MIC values and monitor for trends or shifts over time. A consistent MIC value for your QC strain will give you confidence in the results for your test isolates.

The following diagram illustrates a logical workflow for troubleshooting inconsistent MIC results.

TroubleshootingWorkflow cluster_recommendations Recommendations start Inconsistent this compound MIC Results protocol Step 1: Review Experimental Protocol - Inoculum Density - Medium Composition (Cations, pH) - Incubation Conditions start->protocol properties Step 2: Consider this compound Properties - Adsorption to Plates - Solubility Issues protocol->properties If issues persist rec1 Standardize Inoculum Preparation protocol->rec1 rec2 Use Cation-Adjusted MHB protocol->rec2 qc Step 3: Evaluate Quality Control - Use of Reference Strains - Monitor Internal QC Data properties->qc If issues persist rec3 Consider Low-Binding Plates or Tween 80 properties->rec3 solution Consistent MIC Results Achieved qc->solution Problem Identified & Resolved rec4 Establish Internal QC Ranges qc->rec4

A logical workflow for troubleshooting inconsistent this compound MIC results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a polyether ionophore antibiotic. It functions by forming lipid-soluble complexes with monovalent cations, such as potassium (K⁺) and sodium (Na⁺). These complexes can then transport the ions across the bacterial cell membrane, disrupting the natural ion gradients that are essential for many cellular processes. This disruption leads to an energy-intensive and futile cycle of ion transport, ultimately impairing metabolism and leading to bacterial cell death. This compound is most effective against Gram-positive bacteria, as their cell wall is more permeable to the ionophore-cation complex compared to the outer membrane of Gram-negative bacteria.

The following diagram illustrates the mechanism of action of this compound.

Laidlomycin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound This compound complex This compound-Cation Complex This compound->complex Binds Cation cation_out K+ / Na+ cation_out->complex cation_in K+ / Na+ complex->cation_in Transports Across Membrane disruption Disruption of Ion Gradient & Metabolic Stress cation_in->disruption death Bacterial Cell Death disruption->death

Mechanism of action of the ionophore antibiotic this compound.

Q2: Are there established CLSI or EUCAST quality control (QC) ranges for this compound?

A2: As of our latest review, there are no officially published QC ranges for this compound in the major CLSI or EUCAST guidelines. This means that when you are performing this compound MIC assays, you cannot compare your results for standard QC strains (e.g., S. aureus ATCC® 29213™) to a universally accepted range to validate your assay run.

In the absence of official QC ranges, it is crucial to establish and maintain your own internal QC program. This involves:

  • Consistent use of reference strains: Always include a well-characterized reference strain in your assays.

  • Record keeping: Meticulously document the MIC values obtained for your reference strain in each experiment.

  • Trend analysis: Over time, you will establish a baseline MIC for your reference strain in your laboratory. Any significant deviation from this baseline can indicate a problem with the assay.

Q3: What type of bacteria is this compound active against?

A3: this compound is primarily active against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a barrier, preventing the this compound-cation complex from reaching the cytoplasmic membrane and exerting its ionophoretic effect.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various Gram-positive bacteria, as reported in the scientific literature. These values can serve as a reference for expected MIC ranges in your own experiments.

OrganismStrainThis compound MIC (µg/mL)
Staphylococcus aureusKCTC 19284
Methicillin-Resistant S. aureus (MRSA)694E1
Methicillin-Resistant S. aureus (MRSA)703E1
Methicillin-Resistant S. aureus (MRSA)693E1
Methicillin-Resistant S. aureus (MRSA)2-321
Methicillin-Resistant S. aureus (MRSA)4-51
Enterococcus faecalisATCC 292122
Vancomycin-Resistant Enterococci (VRE)8216
Vancomycin-Resistant Enterococci (VRE)9416
Vancomycin-Resistant Enterococci (VRE)9816
Bacillus subtilisATCC 66334
Micrococcus luteusATCC 93418
Mycobacterium smegmatisATCC 93414
Salmonella typhimuriumKCTC 1925>128
Escherichia coliKCTC 1923>128
Pseudomonas aeruginosaKCTC 1637>128
Alcaligenes faecalisATCC 1004>128

*Clinical isolates. Data sourced from a study on the biological activity of this compound.

Experimental Protocols

The following is a detailed methodology for performing a broth microdilution MIC assay for this compound, based on CLSI guidelines.

Protocol: Broth Microdilution MIC Assay for this compound

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates (low-binding plates are recommended)

  • Bacterial isolates (test and QC strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO. Ensure the powder is completely dissolved.

  • This stock solution will be used to prepare the working solutions.

3. Preparation of this compound Working Solutions:

  • Perform serial twofold dilutions of the this compound stock solution in CAMHB to create a range of concentrations. The final concentrations in the microtiter plate will be half of these working solution concentrations.

4. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13). This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

5. Microtiter Plate Inoculation:

  • Add 50 µL of the appropriate this compound working solution to each well in a column of the 96-well plate.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • The final volume in each well will be 100 µL.

  • Include the following controls on each plate:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

6. Incubation:

  • Cover the microtiter plate with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

7. Reading the MIC:

  • After incubation, visually inspect the plate for bacterial growth. The growth control well should be turbid. The sterility control well should be clear.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

The following diagram outlines the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_working Prepare Serial Dilutions of this compound in CAMHB prep_stock->prep_working inoculate_plate Inoculate 96-Well Plate (this compound + Bacteria) prep_working->inoculate_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate controls Include Growth and Sterility Controls inoculate_plate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Experimental workflow for the broth microdilution MIC assay.

Technical Support Center: Optimizing Laidlomycin Concentration for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of laidlomycin for its potential antiviral effects. As direct antiviral studies on this compound are limited, much of the guidance provided here is based on the known antiviral activities of other polyether ionophores. All experimental protocols and data should be adapted and validated for your specific viral and cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of antiviral action for this compound?

A1: this compound is a polyether ionophore. The proposed antiviral mechanism for this class of compounds involves the disruption of ionic gradients across cellular and viral membranes. By transporting cations (like K⁺, Na⁺, H⁺) across these membranes, this compound can alter the pH of intracellular compartments such as endosomes and the Golgi apparatus. This disruption can interfere with key stages of the viral life cycle, including viral entry, replication, and budding.

Q2: Is there direct evidence for this compound's antiviral activity?

A2: Currently, published research on the specific antiviral activity of this compound is scarce. However, several other polyether ionophores, such as salinomycin and monensin, have demonstrated in vitro activity against a range of viruses, including coronaviruses.[1] These findings suggest that this compound may possess similar antiviral properties worth investigating.

Q3: What is a typical starting concentration range for in vitro antiviral assays with this compound?

A3: Based on studies with other polyether ionophores, a starting concentration range of 0.1 nM to 10 µM is recommended for initial screening experiments. It is crucial to perform a dose-response study to determine the optimal concentration for antiviral activity while minimizing cytotoxicity.

Q4: How can I determine the cytotoxicity of this compound in my cell line?

A4: A standard cytotoxicity assay, such as the MTT, neutral red uptake, or a lactate dehydrogenase (LDH) release assay, should be performed. This will allow you to determine the 50% cytotoxic concentration (CC50), which is essential for calculating the selectivity index (SI = CC50/EC50).

Q5: What solvents can be used to dissolve this compound propionate potassium?

A5: this compound propionate potassium is sparingly soluble in water but can be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. It is important to prepare a high-concentration stock to minimize the final solvent concentration in your cell culture medium, as high concentrations of solvents can be toxic to cells. A final DMSO concentration of less than 0.5% is generally recommended.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Cytotoxicity Observed at Low Concentrations - Cell line is particularly sensitive to this compound. - Incorrect solvent concentration. - Error in compound dilution.- Perform a thorough cytotoxicity assay to accurately determine the CC50. - Ensure the final solvent concentration in the culture medium is non-toxic (e.g., <0.5% DMSO). - Double-check all calculations and dilutions for the this compound stock and working solutions.
No Antiviral Effect Observed - The tested virus is not susceptible to this compound's mechanism of action. - The concentration range tested is too low. - The assay method is not sensitive enough.- Test against a panel of different viruses. - Broaden the concentration range in your dose-response experiment (e.g., up to 50 µM), ensuring you stay below the cytotoxic concentration. - Try a more sensitive antiviral assay (e.g., a plaque reduction assay if you are using a cytopathic effect assay).
High Variability Between Replicates - Inconsistent cell seeding. - Pipetting errors during compound or virus addition. - Edge effects in the multi-well plate.- Ensure a homogenous cell suspension and consistent seeding density in all wells. - Use calibrated pipettes and be meticulous with pipetting technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Precipitation of this compound in Culture Medium - The concentration of this compound exceeds its solubility in the medium. - Interaction with components in the serum.- Lower the final concentration of this compound. - Prepare fresh dilutions from the stock solution for each experiment. - Consider reducing the serum concentration during the treatment period if experimentally feasible.

Quantitative Data Summary

The following tables present hypothetical data for this compound's antiviral activity and cytotoxicity, based on values reported for other polyether ionophores like X-206 against SARS-CoV-2.[1] This data is for illustrative purposes only and must be experimentally determined for your specific system.

Table 1: Hypothetical Antiviral Activity of this compound Against Various Viruses

VirusCell LineAssay TypeEC50 (µM)
Influenza A Virus (H1N1)MDCKPlaque Reduction0.5
SARS-CoV-2Vero E6Plaque Reduction0.2
Herpes Simplex Virus 1 (HSV-1)VeroTCID501.2
Zika VirusHuh-7TCID500.8

Table 2: Hypothetical Cytotoxicity of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
MDCKMTT48> 25
Vero E6MTT7215
Huh-7Neutral Red Uptake4820
A549MTT4818

Table 3: Hypothetical Selectivity Index (SI) of this compound

VirusCell LineCC50 (µM)EC50 (µM)SI (CC50/EC50)
Influenza A Virus (H1N1)MDCK> 250.5> 50
SARS-CoV-2Vero E6150.275

Detailed Experimental Protocols

Protocol for Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a specific cell line by 50%.

Materials:

  • This compound propionate potassium

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete medium to obtain working concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Protocol for Plaque Reduction Assay

Objective: To quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent monolayer of susceptible cells in 6-well plates

  • Virus stock of known titer

  • This compound working solutions (at non-cytotoxic concentrations)

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium with 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Dilution: Prepare a virus dilution in infection medium that will produce 50-100 plaques per well.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 200 µL of the virus dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing different concentrations of this compound or the vehicle control to each well.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Staining: After incubation, fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the log of the this compound concentration.

Visualizations

antiviral_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_cells Prepare Cell Culture cytotoxicity Determine Cytotoxicity (CC50) prep_cells->cytotoxicity antiviral Perform Antiviral Assay (EC50) prep_cells->antiviral prep_virus Prepare Virus Stock prep_virus->antiviral prep_laid Prepare this compound Stock prep_laid->cytotoxicity prep_laid->antiviral calc_si Calculate Selectivity Index (SI) cytotoxicity->calc_si antiviral->calc_si conclusion Evaluate Antiviral Potential calc_si->conclusion

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

laidlomycin_moa cluster_virus_lifecycle Viral Lifecycle Stages cluster_laidlomycin_action This compound Action entry Viral Entry replication Replication entry->replication assembly Assembly & Budding replication->assembly This compound This compound ion_disruption Disruption of Ion Gradients (K+, H+) This compound->ion_disruption ion_disruption->assembly Inhibits ph_change Altered Endosomal/Golgi pH ion_disruption->ph_change ph_change->entry Inhibits

Caption: Proposed mechanism of antiviral action for this compound.

References

reducing laidlomycin cytotoxicity in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of laidlomycin cytotoxicity in non-target cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a polyether ionophore antibiotic, a class of compounds that can transport ions across lipid membranes.[1] Its primary mechanism involves disrupting the natural ion gradients within a cell. By exchanging cations like potassium (K+) for protons (H+) across membranes, it can alter intracellular pH, disrupt mitochondrial function, and induce osmotic stress. This disruption of ion homeostasis is fundamental to both its therapeutic (e.g., antimicrobial) and cytotoxic effects.[2]

Q2: What is the underlying cause of this compound's cytotoxicity in non-target cells?

The cytotoxicity of this compound, like other ionophores, stems directly from its mechanism of action. In non-target cells, the disruption of ion balance leads to a cascade of detrimental events:

  • Mitochondrial Dysfunction: The collapse of the mitochondrial membrane potential impairs ATP production.[2]

  • Oxidative Stress: Damaged mitochondria increase the production of Reactive Oxygen Species (ROS).[2]

  • Apoptosis Induction: Elevated ROS levels and mitochondrial damage can trigger the intrinsic apoptosis pathway, leading to the release of cytochrome C, activation of caspases, and programmed cell death.[3][4]

This cascade is a common pathway for cytotoxicity induced by compounds that cause severe oxidative stress.

Diagram of this compound-Induced Cytotoxicity Pathway

G This compound This compound Ion_Imbalance Disruption of Ion Gradients (K+, H+, Ca2+) This compound->Ion_Imbalance Enters Cell Membrane Mito_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mito_Dysfunction Alters Membrane Potential ROS Increased ROS Production (Oxidative Stress) Mito_Dysfunction->ROS Leads to Apoptosis Apoptosis (Caspase Activation) Mito_Dysfunction->Apoptosis Releases Cytochrome C ROS->Apoptosis Triggers Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Mechanism of this compound-induced cytotoxicity in non-target cells.

Q3: What are the primary strategies to reduce the off-target cytotoxicity of this compound?

There are three main approaches to mitigate unwanted cytotoxicity:

  • Co-administration of Antioxidants: Supplementing cell culture media or delivery formulations with antioxidants can neutralize the excess ROS produced, thereby preventing the downstream activation of apoptosis.[5]

  • Advanced Drug Delivery Systems: Encapsulating this compound in nanoparticles, liposomes, or microspheres can shield non-target cells from exposure and potentially enable targeted delivery to the intended cells (e.g., cancer cells or pathogens).[6][7]

  • Dose Optimization: Carefully titrating the concentration of this compound is crucial. The goal is to find a therapeutic window that is effective against the target while minimizing toxicity to non-target cells.[8]

Troubleshooting Guide

Issue 1: My in vitro assay shows high levels of cell death in my control (non-target) cell line, even at low concentrations.

Possible Cause: High sensitivity of the cell line to ion disruption and oxidative stress.

Solutions:

  • Conduct a Dose-Response Analysis: Perform a detailed concentration-response curve to determine the precise IC50 (half-maximal inhibitory concentration) for your non-target cell line. This will help you define a baseline for toxicity.

  • Introduce an Antioxidant: Co-administer a well-known antioxidant like N-acetylcysteine (NAC) or Vitamin E with this compound. This can directly counteract the oxidative stress that leads to cell death.[5]

  • Review Experimental Timeframe: Shorten the incubation time. Cytotoxicity is often time-dependent. An earlier time point might show the desired effect on target cells before significant toxicity occurs in non-target cells.

Workflow for Testing a Protective Co-treatment

G cluster_prep Preparation cluster_treat Treatment cluster_analyze Analysis A Seed non-target cells in multi-well plates C1 Control (Vehicle) C2 LM only C3 AOX only C4 LM + AOX B Prepare this compound (LM) & Antioxidant (AOX) solutions D Incubate for 24-48h E Perform Cytotoxicity Assay (e.g., MTT, LDH) D->E F Measure ROS levels D->F G Compare viability & ROS between treatment groups E->G F->G

Caption: Experimental workflow to assess an antioxidant's protective effect.

Issue 2: I'm observing significant oxidative stress (high ROS levels) in my this compound-treated cultures. How can I confirm this is the cause of cell death and what can I do about it?

Possible Cause: this compound is inducing mitochondrial dysfunction, leading to a burst of ROS that overwhelms the cells' endogenous antioxidant capacity.

Solutions:

  • Confirm Causality: Use an antioxidant like NAC and show that its presence not only reduces ROS levels but also significantly increases cell viability (a "rescue" experiment). This provides strong evidence that oxidative stress is the primary mechanism of cytotoxicity. Studies have shown NAC can partially mitigate cytotoxic outcomes from ROS-inducing compounds.

  • Select Appropriate Antioxidants: Different antioxidants work in different cellular compartments. Consider testing both water-soluble (e.g., NAC, Vitamin C) and lipid-soluble (e.g., Vitamin E) antioxidants, as the latter is a primary defender against lipid peroxidation in cell membranes.[5] Plant-derived polyphenols are also potent antioxidants.[9][10]

Strategy Agent Example Mechanism of Action Expected Outcome in Non-Target Cells
ROS Scavenging N-acetylcysteine (NAC)Replenishes glutathione, a major intracellular antioxidant.Increased cell viability, decreased ROS levels.
Lipid Peroxidation Inhibition Vitamin E (α-tocopherol)Protects cell membranes from oxidative damage.[5]Increased cell viability, especially under high lipid stress.
Broad-Spectrum Antioxidant Plant Polyphenols (e.g., Quercetin)Scavenge a wide range of free radicals.[10]Reduced overall oxidative stress markers.

Issue 3: How can I improve the selective delivery of this compound to my target cells (e.g., cancer cells, bacteria) while sparing non-target cells?

Possible Cause: Standard drug administration exposes all cells equally.

Solutions:

  • Explore Nano-encapsulation: Formulating this compound into a drug delivery system is a state-of-the-art approach. Advanced delivery systems are designed to improve therapeutic efficacy and minimize side effects.[7]

    • Liposomes: Lipid-based vesicles that can encapsulate the drug.

    • Polymeric Nanoparticles/Microspheres: Can be engineered for sustained release, extending the drug's half-life and reducing the need for frequent dosing.[7]

  • Consider Targeted Formulations: For cancer research, nanoparticles can be conjugated with targeting ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic exposure.

G A High Cytotoxicity in Non-Target Cells B B A->B C C A->C D D A->D E Reduced Off-Target Effects & Improved Therapeutic Window B1 B1 B->B1 C1 C1 C->C1 C2 C2 C->C2 D1 D1 D->D1 B1->E C1->E C2->E D1->E

References

Technical Support Center: Laidlomycin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of laidlomycin by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound by HPLC.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor significantly greater than 1 or a fronting factor less than 1.

  • Reduced peak height and increased peak width.

  • Inconsistent peak integration leading to poor precision.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Silanol Interactions This compound, with its multiple oxygen-containing functional groups, can interact with residual silanol groups on the stationary phase, leading to peak tailing.[1] To mitigate this, consider using a mobile phase with a buffer to control the pH and reduce these secondary interactions.[1]
Column Overload Injecting too high a concentration of this compound can saturate the stationary phase.[2][3] Dilute the sample and re-inject. If peak shape improves, optimize the sample concentration.
Inappropriate Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination or Degradation Contaminants from the sample matrix can accumulate on the column frit or stationary phase.[2] First, try backflushing the column. If the problem persists, use a guard column to protect the analytical column and replace it regularly.[2]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. Use tubing with a small internal diameter and keep the length to a minimum.

Troubleshooting Workflow for Poor Peak Shape:

start Poor Peak Shape Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks check_all_peaks->yes_all_peaks no_some_peaks No check_all_peaks->no_some_peaks check_all_peaks->no_some_peaks check_all_peaks->no_some_peaks check_column Check for Column Contamination / Degradation yes_all_peaks->check_column check_extracolumn Check for Extra-Column Volume yes_all_peaks->check_extracolumn check_overload Check for Sample Overload no_some_peaks->check_overload check_solvent Check Sample Solvent Compatibility no_some_peaks->check_solvent check_silanol Consider Secondary Silanol Interactions no_some_peaks->check_silanol solution_backflush Backflush or Replace Column check_column->solution_backflush solution_tubing Optimize Tubing check_extracolumn->solution_tubing solution_dilute Dilute Sample check_overload->solution_dilute solution_dissolve Dissolve in Mobile Phase check_solvent->solution_dissolve solution_buffer Use Buffered Mobile Phase check_silanol->solution_buffer

Caption: Troubleshooting workflow for poor peak shape.

Problem 2: Low or Inconsistent Recovery

Symptoms:

  • Analyte response is lower than expected.

  • High variability in results between replicate injections or different samples.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Extraction from Feed Matrix This compound can bind to components in complex matrices like animal feed, leading to incomplete extraction. Optimize the extraction solvent and procedure. A study on multiple ionophores, including this compound, found excellent recoveries (81-120%) using a methanol-water (9:1, v/v) extraction solvent.[4]
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, affecting the detector response. To assess matrix effects, compare the response of a standard in pure solvent to a standard spiked into a blank matrix extract. If significant matrix effects are observed, consider using matrix-matched calibration standards or a more effective sample clean-up procedure like Solid Phase Extraction (SPE).[5]
Analyte Instability This compound may degrade in certain solvents or at specific pH values. Conduct stability studies of this compound in the solvents used for extraction and in the mobile phase. Ensure samples are stored appropriately (e.g., protected from light, at low temperatures) before analysis.
Sample Filtration Issues Filtering extracts to protect the HPLC column can sometimes lead to loss of the analyte if it adsorbs to the filter material. A study on this compound metabolites noted a recovery of only 37% after filtering methanol extracts.[6] If filtration is necessary, test different filter materials for analyte recovery.

Workflow for Investigating Low Recovery:

start Low or Inconsistent Recovery check_extraction Evaluate Extraction Efficiency start->check_extraction check_matrix Investigate Matrix Effects start->check_matrix check_stability Assess Analyte Stability start->check_stability check_filtration Check for Filtration Losses start->check_filtration solution_optimize_extraction Optimize Extraction Solvent/Method check_extraction->solution_optimize_extraction solution_matrix_matched Use Matrix-Matched Standards or SPE check_matrix->solution_matrix_matched solution_stability_studies Conduct Stability Studies check_stability->solution_stability_studies solution_filter_recovery Test Filter Recovery check_filtration->solution_filter_recovery

Caption: Workflow for troubleshooting low recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for this compound quantification?

A1: While a universally standard HPLC-UV method is not prominently documented, a common approach for ionophores involves reversed-phase chromatography. An example of an LC/MS method for the simultaneous determination of six ionophores, including this compound, utilized a Betasil C18 column (150 x 4.6 mm, 5 µm) with a gradient elution. The mobile phase consisted of 50 mM ammonium acetate as solvent A and an acetonitrile-methanol mixture (7:3, v/v) as solvent B.[4] For HPLC-UV analysis, a similar reversed-phase setup would be a good starting point, with UV detection typically in the low wavelength range (e.g., around 210-230 nm).

Q2: What are the expected recovery rates for this compound from animal feed?

A2: Recovery can be highly dependent on the feed matrix and the extraction method. A study using a methanol-water extraction for multiple ionophores from feed reported excellent recoveries for this compound, ranging from 81% to 120% at fortification levels of 1-200 µg/g.[4] However, it is crucial to validate the extraction efficiency for your specific feed matrix.

Q3: How can I minimize matrix effects when analyzing this compound in complex samples?

A3: Matrix effects are a significant challenge in complex samples like animal feed. To minimize their impact, several strategies can be employed:

  • Effective Sample Clean-up: Solid Phase Extraction (SPE) can be used to remove interfering matrix components before HPLC analysis.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for signal suppression or enhancement.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.

Q4: What is a suitable limit of quantification (LOQ) for this compound in animal tissues?

A4: A Freedom of Information Summary for a New Animal Drug Application reported a limit of quantification (LOQ) of 0.050 ppm for this compound in cattle liver using an HPLC method.[6]

Experimental Protocols

Example Protocol: Extraction of this compound from Animal Feed

This protocol is adapted from a method for the simultaneous determination of multiple ionophores in feed.[4]

  • Sample Weighing: Weigh 1 gram of the ground feed sample into a centrifuge tube.

  • Extraction: Add 4 mL of methanol-water (9:1, v/v) to the tube.

  • Shaking: Shake the mixture on a platform shaker for 45 minutes.

  • Centrifugation: Centrifuge the sample to separate the solid material.

  • Dilution: Dilute the supernatant with methanol-water (75:25, v/v) to the desired concentration for analysis.

  • Analysis: The extract can then be analyzed by HPLC. No further cleanup was reported in the cited method.[4]

Quantitative Data Summary

Table 1: Recovery and Precision of this compound in Animal Feed[4]

Fortification Level (µg/g)Recovery (%)Relative Standard Deviation (RSD) (%)
1 - 20081 - 120≤ 15
0.587 - 119≤ 20

Table 2: Method Validation Parameters for an HPLC Method for this compound in Cattle Liver[6]

ParameterValue
Limit of Quantification (LOQ)0.050 ppm

References

overcoming matrix effects in laidlomycin sample analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of laidlomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing this compound samples by LC-MS/MS?

The most significant challenge in the analysis of this compound, an ionophore antibiotic, is overcoming matrix effects. These effects, which can either suppress or enhance the ionization of this compound in the mass spectrometer's source, can lead to inaccurate and irreproducible results.[1] Another common issue is the formation of various adducts (e.g., with sodium, potassium, or ammonium ions), which can split the analyte signal between different m/z values and complicate quantification.

Q2: What are the typical matrices in which this compound is analyzed?

This compound is primarily analyzed in animal-derived matrices due to its use as a feed additive for cattle.[2] Common matrices include:

  • Animal feed

  • Bovine tissues (liver, muscle, kidney)

  • Plasma

Q3: Which ionization technique is most suitable for this compound analysis?

Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for this compound analysis. While ESI is widely used, APCI may be less susceptible to matrix effects in certain sample types. The choice of ionization mode will depend on the specific matrix and instrumentation.

Q4: What type of internal standard is recommended for this compound quantification?

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects and variability in the analytical process. If a SIL internal standard for this compound is not available, a structurally similar ionophore can be used as an alternative, but thorough validation is required to ensure it adequately mimics the behavior of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound sample analysis.

Problem 1: Poor Sensitivity or No this compound Peak Detected

Possible Causes and Solutions:

  • Ion Suppression: The sample matrix can significantly suppress the this compound signal.

    • Solution: Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Diluting the sample extract can also reduce matrix effects, but this may compromise the limit of detection.

  • Adduct Formation: this compound readily forms adducts with sodium ([M+Na]⁺) and ammonium ([M+NH₄]⁺) ions. If the mass spectrometer is not set to monitor the correct adduct, the peak will be missed.

    • Solution: Analyze the mass spectrum to identify the predominant adduct in your system. Adjust the mobile phase composition to favor the formation of a single, consistent adduct. For example, adding a low concentration of an ammonium salt can promote the formation of the [M+NH₄]⁺ adduct. Ensure the MS method includes the m/z of the most abundant adduct.

  • Inadequate Extraction Recovery: The extraction procedure may not be efficiently recovering this compound from the sample matrix.

    • Solution: Optimize the extraction solvent and pH. For animal tissues, a common approach is extraction with a mixture of methanol and water. Ensure thorough homogenization of the tissue.

Problem 2: High Variability in Results

Possible Causes and Solutions:

  • Inconsistent Matrix Effects: The degree of ion suppression or enhancement can vary between different samples or batches of the same matrix.

    • Solution: The most effective way to correct for this is to use a suitable internal standard, preferably a stable isotope-labeled version of this compound. Matrix-matched calibration curves can also help to compensate for consistent matrix effects.

  • Variable Adduct Formation: The ratio of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) can fluctuate between injections.

    • Solution: Control the source of adduct-forming ions. Use high-purity solvents and reagents to minimize sodium and potassium contamination. Adding a controlled amount of an adduct-forming agent, like ammonium acetate, to the mobile phase can drive the formation of a single, predominant adduct, leading to more consistent results.

  • Sample Preparation Inconsistency: Variations in the sample preparation steps can introduce variability.

    • Solution: Ensure consistent timing and execution of all sample preparation steps. Use automated sample preparation systems if available to improve reproducibility.

Problem 3: Peak Tailing or Splitting in the Chromatogram

Possible Causes and Solutions:

  • Secondary Interactions on the LC Column: this compound may interact with active sites on the column packing material.

    • Solution: Use a high-quality, end-capped C18 column. Adjust the mobile phase pH or add a competing base to minimize secondary interactions.

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Reconstitute the final extract in a solvent that is similar in composition to or weaker than the initial mobile phase.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Reduce the injection volume or dilute the sample.

Experimental Protocols & Data

Method for the Determination of this compound in Animal Feed

This protocol is adapted from a method for the simultaneous determination of six ionophores in animal feed.

1. Sample Extraction:

  • Weigh 1 g of ground feed into a centrifuge tube.
  • Add 4 mL of methanol-water (9:1, v/v).
  • Shake on a platform shaker for 45 minutes.
  • Centrifuge, and dilute the supernatant with methanol-water (7.5:2.5, v/v) before analysis.

2. LC-MS/MS Conditions:

  • LC Column: Betasil C18 (150 x 4.6 mm, 5 µm particle size)
  • Mobile Phase A: 50 mM ammonium acetate
  • Mobile Phase B: Acetonitrile-methanol (7:3, v/v)
  • Gradient: A suitable gradient program should be developed to ensure good separation from other ionophores and matrix components.
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI)

Quantitative Data (Example for a mix of ionophores in feed):

AnalyteFortification Level (µg/g)Recovery (%)RSD (%)
This compound1 - 20081 - 120≤ 15
This compound0.587 - 119≤ 20

This data is indicative and may vary depending on the specific feed matrix and laboratory conditions.

General Protocol for this compound Extraction from Bovine Liver

This is a general workflow that can be optimized for specific laboratory requirements.

1. Sample Homogenization:

  • Weigh 2 g of minced liver tissue into a centrifuge tube.
  • Add an appropriate internal standard.
  • Add 8 mL of acetonitrile.
  • Homogenize using a high-speed homogenizer.

2. Protein Precipitation & Liquid-Liquid Extraction:

  • Centrifuge the homogenate.
  • Transfer the acetonitrile supernatant to a new tube.
  • Add sodium chloride to induce phase separation.
  • Vortex and centrifuge.
  • Collect the upper acetonitrile layer.

3. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge.
  • Load the acetonitrile extract.
  • Wash the cartridge to remove interferences.
  • Elute this compound with a suitable solvent (e.g., methanol).

4. Final Preparation:

  • Evaporate the eluate to dryness.
  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

Example Matrix Effect and Recovery Data for Veterinary Drugs in Animal Tissues:

MatrixAnalyte ClassMatrix Effect (%)Recovery (%)
Bovine LiverIonophores-30 to +1575 - 110
Bovine MuscleIonophores-25 to +1080 - 115
Bovine KidneyIonophores-40 to +2070 - 105

Note: This data represents typical ranges for veterinary drugs in these matrices and should be determined specifically for this compound in your laboratory.

Visualizations

Experimental Workflow for this compound Analysis in Animal Tissue

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization (Tissue + IS + Acetonitrile) centrifugation1 2. Centrifugation homogenization->centrifugation1 extraction 3. Supernatant Transfer centrifugation1->extraction spe 4. SPE Cleanup extraction->spe evaporation 5. Evaporation spe->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for this compound Analysis in Tissue.

Troubleshooting Logic for Low this compound Signal

troubleshooting_workflow decision decision issue Issue: Low or No This compound Signal decision_check_ms Check MS for Adducts ([M+Na]⁺, [M+NH₄]⁺)? issue->decision_check_ms Start Troubleshooting solution solution decision_recovery Is Extraction Recovery Acceptable? decision_check_ms->decision_recovery Yes, adducts present solution_ms_method Solution: Update MS method to include the m/z of observed adducts. decision_check_ms->solution_ms_method No, only [M+H]⁺ monitored decision_matrix_effect Significant Ion Suppression Observed? decision_recovery->decision_matrix_effect Yes solution_extraction Solution: Optimize extraction solvent, pH, and homogenization. decision_recovery->solution_extraction No solution_cleanup Solution: Improve sample cleanup (SPE/LLE) or dilute the sample extract. decision_matrix_effect->solution_cleanup Yes solution_other Solution: Investigate other causes (e.g., instrument sensitivity, standard stability). decision_matrix_effect->solution_other No

Caption: Troubleshooting Low this compound Signal.

References

Technical Support Center: Controlling for Laidlomycin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals design experiments that effectively control for the off-target effects of laidlomycin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a polyether ionophore antibiotic. Its primary function is to act as a sodium-hydrogen (Na+/H+) antiporter.[1] This action disrupts the normal ionic gradients across cellular and mitochondrial membranes, which is the basis for its antimicrobial and biological effects. This disruption of ion homeostasis is the intended, or "on-target," effect.

Q2: What are the known or potential off-target effects of this compound?

While specific molecular off-target effects of this compound are not extensively documented in research literature, potential off-target effects can be inferred from studies on other ionophores and the molecule's structure. These may include:

  • Induction of Apoptosis and Oxidative Stress: Ionophores can induce programmed cell death (apoptosis) and the production of reactive oxygen species (ROS) due to mitochondrial stress.[2][3][4][5] The propionate moiety of this compound could also contribute to these effects.

  • Alteration of Cellular Signaling: Disruption of ion gradients can indirectly affect various signaling pathways that are dependent on specific ion concentrations.

  • Cytoskeletal Disruption: Some ionophores, like monensin and salinomycin, have been shown to cause aggregation of cytoskeletal proteins, such as desmin, in myoblasts.[6]

  • Effects on Protein Trafficking: Monensin, a related ionophore, is known to block intracellular protein transport through the Golgi apparatus.[7] While not the primary mechanism of this compound, similar effects at high concentrations cannot be ruled out.

Q3: Why is it critical to control for off-target effects in my experiments?

Troubleshooting Guides

Problem 1: I am observing a cellular phenotype (e.g., apoptosis, growth inhibition) and I'm unsure if it's due to the on-target ionophore activity or an off-target effect.

Solution: A multi-pronged approach is necessary to dissect the on-target versus off-target effects of this compound.

Experimental Controls:

  • Use of Control Ionophores: Include other ionophores with different cation selectivity in your experiments.

    • Valinomycin: A potassium-selective ionophore.

    • Nigericin: A potassium-hydrogen exchanger.

    • Comparing the effects of these with this compound can help determine if the observed effect is specific to Na+/H+ antiport.

  • Varying Extracellular Ion Concentrations: Modulate the concentration of sodium and protons in the cell culture medium. If the observed effect is directly related to this compound's on-target activity, its potency should be altered by changes in the extracellular Na+ and H+ concentrations.

  • Use of an Inactive Analog (if available): An ideal but often unavailable control is a structurally similar analog of this compound that lacks ionophore activity.

  • Rescue Experiments: Attempt to rescue the phenotype by restoring normal intracellular ion concentrations through other means.

Biochemical Assays:

  • Measure Intracellular pH and Sodium Concentration: Directly measure the on-target effect of this compound by monitoring changes in intracellular pH and sodium levels using fluorescent indicators (e.g., BCECF for pH, SBFI for sodium). Correlate the kinetics and dose-response of these changes with your observed phenotype.

  • Mitochondrial Membrane Potential Assay: Use potentiometric dyes like TMRM or JC-1 to assess mitochondrial health. A change in membrane potential is an expected consequence of ionophore activity.

  • ROS Production Assay: Use fluorescent probes like DCFDA or MitoSOX to quantify the production of reactive oxygen species.

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining, caspase activity assays, or TUNEL assays to quantify apoptosis.

Problem 2: How can I identify novel molecular off-targets of this compound?

Solution: Identifying unknown off-targets requires unbiased, proteome-wide screening techniques.

Recommended Approaches:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence and absence of a ligand (this compound). A change in a protein's melting point upon this compound binding can identify direct targets.

  • Proteome Microarrays: These arrays contain thousands of purified human proteins. Incubating the array with labeled this compound can identify binding partners.[8]

  • Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of this compound and known protein binding pockets.[1]

Experimental Protocols

Protocol 1: Distinguishing On-Target Ionophore Effects from Off-Target Cytotoxicity

Objective: To determine if the cytotoxic effects of this compound are a direct consequence of its Na+/H+ antiport activity.

Methodology:

  • Cell Culture: Culture your cells of interest in standard medium. For the experiment, use a bicarbonate-free, HEPES-buffered medium to allow for precise control of extracellular pH.

  • Experimental Groups:

    • Vehicle Control (e.g., DMSO)

    • This compound (at various concentrations)

    • Control Ionophore 1: Monensin (another Na+/H+ ionophore)

    • Control Ionophore 2: Valinomycin (K+ ionophore)

    • This compound in low Na+ medium

    • This compound in high Na+ medium

  • Procedure:

    • Seed cells in 96-well plates.

    • After 24 hours, replace the medium with the different experimental media.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • Assess cell viability using an MTT or similar assay.

  • Data Analysis: Compare the dose-response curves of this compound under normal, low, and high sodium conditions. If the cytotoxicity is on-target, the potency should be significantly affected by the extracellular sodium concentration. Compare the effects of this compound to those of monensin and valinomycin.

Protocol 2: Measurement of Intracellular pH and Sodium

Objective: To directly quantify the on-target activity of this compound.

Methodology:

  • Cell Preparation: Grow cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Dye Loading:

    • For intracellular pH: Load cells with BCECF-AM.

    • For intracellular sodium: Load cells with SBFI-AM.

  • Microscopy:

    • Use a fluorescence microscope with appropriate filter sets for ratiometric imaging.

    • Acquire a baseline fluorescence ratio before adding any compound.

    • Perfuse the cells with a solution containing this compound and record the change in fluorescence ratio over time.

  • Calibration: At the end of each experiment, perfuse the cells with calibration buffers of known pH or sodium concentration in the presence of a cocktail of ionophores (e.g., nigericin and valinomycin) to generate a calibration curve.

  • Data Analysis: Convert the fluorescence ratios to absolute pH or sodium concentrations using the calibration curve.

Quantitative Data Summary

Table 1: Comparative Effects of this compound Propionate vs. Monensin Sodium in Finishing Steers

Performance MetricThis compound Propionate (LP) Effect Compared to Monensin Sodium (MS)Reference
Average Daily Gain (ADG)Increased[1]
Dry Matter Intake (DMI)Increased[1]
Feed Efficiency (FE)No significant effect[1]
Liver AbscessesMore common with LP[1]

Note: This data is from in vivo animal studies and reflects the overall physiological effects, which may be a combination of on-target and off-target mechanisms.

Visualizations

Diagram 1: On-Target vs. Potential Off-Target Effects of this compound

Laidlomycin_Effects cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects This compound This compound ion_transport Na+/H+ Antiport This compound->ion_transport cytoskeleton Cytoskeletal Disruption This compound->cytoskeleton gradient_disruption Disruption of Ionic Gradients ion_transport->gradient_disruption antimicrobial Antimicrobial Effect gradient_disruption->antimicrobial ros ROS Production gradient_disruption->ros signaling Altered Cellular Signaling gradient_disruption->signaling apoptosis Apoptosis ros->apoptosis Experimental_Workflow start Observe Cellular Phenotype with this compound q1 Is the effect related to ionophore activity? start->q1 controls Control Experiments: - Vary extracellular ions - Use control ionophores q1->controls Yes off_target_investigation Investigate Off-Target Effects q1->off_target_investigation No on_target_assays On-Target Assays: - Intracellular pH/Na+ - Mitochondrial potential controls->on_target_assays conclusion_on Conclude: Phenotype is On-Target on_target_assays->conclusion_on off_target_id Off-Target ID Methods: - CETSA - Proteome Arrays off_target_investigation->off_target_id conclusion_off Conclude: Phenotype is Off-Target off_target_id->conclusion_off

References

Laidlomycin Interference with Fluorescence-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the polyether ionophore laidlomycin in fluorescence-based assays.

Troubleshooting Guides

Issue: Unexpected or Inconsistent Fluorescence Signals in the Presence of this compound

This compound, as an ionophore, can indirectly interfere with fluorescence-based assays by altering intracellular ion concentrations, mitochondrial function, and overall cell health. Direct interference due to autofluorescence of this compound is less likely, as polyether ionophores are generally not considered to be intrinsically fluorescent.

Table 1: Potential Mechanisms of this compound Interference in Common Fluorescence-Based Assays

Assay TypeFluorescent Probe Example(s)Potential Interference MechanismRecommended Action
Intracellular Calcium Assays Fluo-4, Fura-2, Indo-1This compound is a Na+/H+ ionophore, but at higher concentrations can disrupt Ca2+ homeostasis, leading to a saturated or non-physiological signal.Use this compound as a positive control at a high concentration to confirm assay functionality, but for experimental wells, perform a dose-response curve to find a concentration that does not saturate the dye.[1]
Mitochondrial Membrane Potential (MMP) Assays TMRE, TMRM, JC-1As an ionophore, this compound can disrupt the proton gradient across the mitochondrial inner membrane, leading to a decrease in MMP. This can be misinterpreted as a direct toxic effect.[2][3]Include a known mitochondrial uncoupler (e.g., FCCP) as a positive control. Compare the effect of this compound to the positive control to understand the nature of the MMP change.[3][4]
Cell Viability/Cytotoxicity Assays (Metabolic) Resazurin (AlamarBlue), Calcein AMThis compound's effect on cellular metabolism and ion gradients can alter the cell's ability to reduce resazurin or retain calcein, independent of cell death.[5][6]Corroborate results with a non-fluorescence-based viability assay, such as the trypan blue exclusion assay or an ATP-based luminescence assay.[7]
Cell Viability/Cytotoxicity Assays (Membrane Integrity) Propidium Iodide (PI), Ethidium Homodimer-1 (EthD-1)High concentrations of this compound can induce cytotoxicity, leading to membrane permeabilization and a true positive signal. However, this may not be the intended experimental outcome.Perform a time-course experiment to distinguish between acute cytotoxicity and other effects. Use a lower, non-toxic concentration of this compound if the goal is to study its ionophore activity.

Experimental Protocols

Protocol 1: Control Experiment to Test for this compound Interference in a Fluorescence-Based Assay

Objective: To determine if this compound interferes with the fluorescent dye or the assay components in a cell-free system.

Materials:

  • This compound stock solution

  • The fluorescent dye used in your assay

  • Assay buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Method:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the fluorescent dye at the final concentration used in your cellular assay to each well.

  • Incubate the plate for the same duration as your cellular assay.

  • Measure the fluorescence intensity using the same filter set as your main experiment.

  • Analysis: Compare the fluorescence of wells with this compound to the vehicle control. A significant change in fluorescence indicates direct chemical interference with the dye.

Protocol 2: Assessing this compound's Effect on Cell Health Independent of the Primary Assay Readout

Objective: To determine the cytotoxic or cytostatic effects of this compound at the concentrations used in your primary fluorescence-based assay.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • This compound stock solution

  • A non-fluorescent cell viability assay kit (e.g., ATP-based luminescence assay or MTT assay)

  • 96-well clear plates

Method:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, including the concentrations used in your primary assay.

  • Incubate for the same duration as your primary assay.

  • Perform the non-fluorescent cell viability assay according to the manufacturer's protocol.

  • Analysis: Determine the concentration at which this compound significantly reduces cell viability. This will help you to interpret the results of your primary fluorescence-based assay.[7]

Visual Guides

Laidlomycin_Interference_Pathway cluster_direct Direct Interference (Less Likely) cluster_indirect Indirect Interference (More Likely) This compound This compound Quenching Quenching This compound->Quenching absorbs emitted light Autofluorescence Autofluorescence This compound->Autofluorescence emits at same wavelength Dye Fluorescent Dye Dye->Quenching Laidlomycin_Indirect This compound Ion_Gradient Disruption of Ion Gradients (Na+/H+) Laidlomycin_Indirect->Ion_Gradient Mitochondria Altered Mitochondrial Function Ion_Gradient->Mitochondria Assay_Readout Altered Fluorescence Signal Ion_Gradient->Assay_Readout e.g., Ca2+ assays Cell_Health Decreased Cell Viability Mitochondria->Cell_Health Mitochondria->Assay_Readout e.g., MMP assays Cell_Health->Assay_Readout

Caption: Potential mechanisms of this compound interference in fluorescence assays.

Troubleshooting_Workflow Start Unexpected Fluorescence Signal with this compound Check_Direct Perform Cell-Free Interference Control (Protocol 1) Start->Check_Direct Direct_Interference Direct Interference Detected? Check_Direct->Direct_Interference Check_Indirect Assess Cell Viability with Orthogonal Assay (Protocol 2) Direct_Interference->Check_Indirect No Mitigate_Direct Select Alternative Dye or Adjust Wavelengths Direct_Interference->Mitigate_Direct Yes Indirect_Interference Cell Viability Affected? Check_Indirect->Indirect_Interference Mitigate_Indirect Adjust this compound Concentration or Incubation Time Indirect_Interference->Mitigate_Indirect Yes Interpret_Data Interpret Data with Caution and Acknowledge Off-Target Effects Indirect_Interference->Interpret_Data No Mitigate_Direct->Check_Indirect Mitigate_Indirect->Interpret_Data

Caption: Troubleshooting workflow for this compound-induced assay interference.

Frequently Asked Questions (FAQs)

Q1: Does this compound autofluoresce?

There is no readily available data to suggest that this compound possesses significant intrinsic fluorescence (autofluorescence) that would interfere with common fluorescence-based assays. Polyether ionophores are not typically fluorescent molecules. However, it is always best practice to perform a control experiment (see Protocol 1) to confirm this in your specific assay conditions.

Q2: I am using this compound as a positive control in my calcium flux assay, and the signal is saturated. What should I do?

This is expected behavior. This compound is a potent ionophore and at high concentrations will cause a massive influx of cations, leading to saturation of calcium-sensitive dyes like Fluo-4.[1] For use as a positive control, this confirms the cells are responsive and the assay is working. If you are trying to study more subtle effects, you will need to perform a dose-response curve to find a concentration of this compound that elicits a sub-maximal response.

Q3: My cell viability assay (using resazurin) shows a decrease in signal with this compound treatment, but I don't think the cells are dying. What could be happening?

This compound can alter the metabolic state of the cell by disrupting ion gradients and mitochondrial function.[2] Assays like the resazurin (AlamarBlue) assay measure cell viability indirectly through metabolic activity.[5][6] A decrease in signal could reflect a change in metabolism rather than cell death. It is crucial to confirm your results with a different type of viability assay that measures a different cellular parameter, such as membrane integrity (e.g., trypan blue) or ATP content.[7]

Q4: Can this compound interfere with mitochondrial membrane potential (MMP) assays?

Yes. This compound's primary mechanism of action is to disrupt ion gradients across biological membranes. This can directly impact the proton gradient of the mitochondria, which is the basis of the mitochondrial membrane potential.[3] Therefore, a change in fluorescence in an MMP assay in the presence of this compound is an expected outcome of its ionophoretic activity and should not be automatically interpreted as non-specific interference or toxicity. Use of a known uncoupler like FCCP as a positive control is recommended for comparison.[3][4]

Q5: What is the best way to mitigate potential interference from this compound in my fluorescence-based assay?

The best approach involves a combination of strategies:

  • Run appropriate controls: Always include vehicle-only controls, and if possible, a positive control for the biological effect you are measuring.

  • Perform dose-response curves: This will help you identify a concentration of this compound that produces the desired biological effect without causing overwhelming off-target effects or cytotoxicity.

  • Consult the literature: Review published studies that have used this compound or similar ionophores in your specific cell type or assay to inform your experimental design.

References

Laidlomycin Extraction Protocols: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of laidlomycin from microbial fermentation broths, typically from Streptomyces species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction in a question-and-answer format.

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent challenge in natural product extraction. Several factors throughout the extraction and purification process can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Cell Lysis: this compound is primarily located within the mycelia. If the cells are not adequately disrupted, the this compound will not be accessible for extraction.

    • Solution: After separating the mycelial cake, consider mechanical disruption methods like sonication or homogenization in the initial extraction solvent. Storing the mycelial cake suspended in a solvent like 80% acetone at -20°C for 24 hours can also facilitate cell lysis and improve extraction.[1]

  • Suboptimal pH During Initial Extraction: The pH of the fermentation broth can significantly impact the recovery of this compound.

    • Solution: An improved process involves adjusting the pH of the aqueous fermentation broth to a range of 10 to 13. This adjustment can lead to the formation of an emulsion which encapsulates the this compound within the solid biomass, thereby improving separation and yield.[2]

  • Inefficient Solvent Extraction: The choice of solvent and the extraction method are critical for maximizing yield.

    • Solution: Ethyl acetate is a commonly used and effective solvent for extracting this compound from the culture filtrate and aqueous-acetone supernatant.[1] Ensure a sufficient volume of solvent is used and perform multiple extraction rounds (at least two to three) to ensure complete recovery. Vigorous mixing during solvent extraction increases the interfacial surface area and improves transfer, but can also lead to stable emulsions (see emulsion troubleshooting below).

  • Product Loss During Purification: Significant amounts of this compound can be lost during subsequent purification steps like filtration and chromatography.

    • Solution: Minimize the number of purification steps where possible. For filtration, ensure the filter medium is compatible with your solvent and does not irreversibly bind to this compound. During chromatography, carefully select the stationary and mobile phases to achieve good separation without significant product loss on the column.

Question: I'm struggling with a persistent emulsion layer between the aqueous and organic phases. How can I break it?

Answer:

Emulsion formation is a common problem, especially after adjusting the pH of the fermentation broth which contains various biomolecules that can act as surfactants.[2] Breaking these emulsions is crucial for a clean phase separation.

Methods for Breaking Emulsions:

  • Centrifugation: This is often the most effective method. High-speed centrifugation (e.g., 10,000 x g) will force the separation of the solid (mycelial debris), aqueous, and organic layers.[1]

  • Addition of Salt: Adding a salt like sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄) to the emulsion can increase the ionic strength of the aqueous phase, which helps to destabilize the emulsion and promote phase separation.[3]

  • Acidification: If the emulsion is stabilized by alkaline soaps or detergents, carefully lowering the pH with an acid like HCl can neutralize the emulsifying agents.[3]

  • Filtration through a Drying Agent: For smaller volumes, passing the organic solvent layer containing some emulsified water through a funnel with anhydrous sodium sulfate can help break the emulsion and dry the solvent simultaneously.[3]

  • Allowing the Sample to Sit: Sometimes, simply letting the separation funnel sit undisturbed for an extended period (30-60 minutes) can allow the emulsion to break on its own.[3]

Question: My final this compound product is impure. What steps can I take to improve its purity?

Answer:

Achieving high purity often requires multiple, orthogonal purification steps.

Purification Strategies:

  • Initial Washing: After the initial extraction, washing the crude extract can remove highly polar or non-polar impurities. For example, washing a dichloromethane-dissolved extract with n-hexane can remove unwanted lipids.[1]

  • Gel Filtration Chromatography: This technique separates molecules based on size. Using a resin like Sephadex LH-20 is an effective step to remove molecules that are significantly larger or smaller than this compound.[1]

  • Silica Gel Column Chromatography: This is a powerful technique for separating compounds based on polarity. A step-wise gradient of solvents, for example, a hexane-dichloromethane-methanol system, can be used to first wash away less polar impurities and then elute this compound with increasing solvent polarity.[1]

  • Crystallization: After chromatographic purification, crystallization can be a final step to achieve high purity. Dissolving the semi-purified product in a minimal amount of a suitable solvent and allowing it to slowly evaporate or cool can yield crystalline this compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a this compound extraction protocol?

A1: A common workflow starts with separating the mycelial cake from the fermentation broth via centrifugation. The mycelial cake is then extracted with a polar organic solvent like acetone. The culture filtrate is extracted separately with a less polar solvent like ethyl acetate. The extracts are then combined, dried, and subjected to further purification.[1]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent depends on the specific step.

  • For initial extraction from mycelia: 80% acetone is effective.[1]

  • For liquid-liquid extraction from filtrate: Ethyl acetate is commonly used.[1]

  • For further processing and chromatography: Dichloromethane and methanol are often employed.[1] The optimal solvent system should be determined empirically for your specific process.

Q3: How does pH affect the stability of this compound during extraction?

A3: While a high pH (10-13) is used in some protocols to improve initial separation, the stability of polyether ionophores can be pH-dependent.[2] It is generally advisable to neutralize the extract after the initial high-pH step to prevent potential degradation during subsequent steps like solvent evaporation, which may involve heating. For many antibiotics, stability is greatest within specific pH ranges.

Q4: What are the recommended storage conditions for this compound extracts?

A4: To prevent degradation, crude extracts and purified this compound should be stored at low temperatures. Storing filtered extracts at +4°C is suitable for short-term storage. For long-term storage, -20°C or -70°C is recommended to maintain the stability of the compound.[4]

Experimental Protocols

Protocol 1: this compound Extraction from Streptomyces Fermentation Broth

This protocol is a composite method based on common laboratory practices.[1]

  • Harvesting: Centrifuge the fermentation broth (e.g., 10 Liters) at 10,000 x g for 20 minutes to separate the supernatant (filtrate) and the mycelial cake.

  • Mycelial Extraction:

    • Suspend the mycelial cake in 80% (v/v) aqueous acetone.

    • Store the suspension at -20°C for 24 hours to promote cell lysis.

    • Centrifuge the mixture at 10,000 x g for 10 minutes and collect the aqueous-acetone supernatant.

  • Filtrate Extraction:

    • Combine the aqueous-acetone supernatant from the previous step with the initial culture filtrate.

    • Extract the combined aqueous solution twice with an equal volume of ethyl acetate in a large separation funnel.

  • Drying and Concentration:

    • Combine the ethyl acetate layers.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

  • Initial Purification:

    • Wash the dried residue with n-hexane to remove non-polar impurities.

    • Dissolve the remaining residue in dichloromethane for further purification.

Data Presentation

Table 1: Comparison of Solvents for Bioactive Compound Extraction from Streptomyces

SolventRelative PolarityTypical Use Case in this compound ExtractionEfficacy Notes
Acetone (80%) 0.534Initial extraction from wet mycelial cakeGood for disrupting cells and solubilizing intracellular metabolites.[1]
Ethyl Acetate 0.228Liquid-liquid extraction from aqueous filtrateEffective for a wide range of secondary metabolites; good selectivity.[1]
Dichloromethane 0.309Dissolving crude extract for chromatographyGood solvent for many organic compounds, used in purification stages.[1]
Methanol 0.762Eluent in chromatography, dissolving extractsHigh polarity, useful for eluting more polar compounds during chromatography.[1]
n-Hexane 0.009Washing crude extractVery low polarity, effective for removing lipids and other non-polar contaminants.[1]

Note: Efficacy is context-dependent and should be optimized for each specific protocol.

Visualizations

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Primary Extraction cluster_2 Purification Fermentation Streptomyces Fermentation Broth Centrifugation Centrifugation (10,000 x g) Fermentation->Centrifugation Mycelia Mycelial Cake Centrifugation->Mycelia Solids Filtrate Culture Filtrate Centrifugation->Filtrate Liquid SolventExtract1 Mycelia Extraction (e.g., 80% Acetone) Mycelia->SolventExtract1 SolventExtract2 Filtrate Extraction (e.g., Ethyl Acetate) Filtrate->SolventExtract2 Combine Combine & Dry Extracts SolventExtract1->Combine SolventExtract2->Combine Crude Crude this compound Extract Combine->Crude HexaneWash Hexane Wash (Removes Lipids) Crude->HexaneWash GelChrom Gel Filtration (e.g., Sephadex LH-20) HexaneWash->GelChrom SilicaChrom Silica Gel Chromatography GelChrom->SilicaChrom Pure Pure this compound SilicaChrom->Pure

Caption: General workflow for this compound extraction and purification.

TroubleshootingFlowchart Start Problem Encountered LowYield Low Yield? Start->LowYield Emulsion Emulsion Formation? Start->Emulsion Impurity Impure Product? Start->Impurity CheckLysis Optimize Cell Lysis (Sonication, Freeze/Thaw) LowYield->CheckLysis Yes Centrifuge High-Speed Centrifugation Emulsion->Centrifuge Yes AddWash Add n-Hexane Wash Step Impurity->AddWash Yes CheckpH Adjust Broth pH (10-13) Before Extraction CheckLysis->CheckpH CheckSolvent Use Multiple Solvent Extractions CheckpH->CheckSolvent End Problem Resolved CheckSolvent->End AddSalt Add NaCl or Na2SO4 Centrifuge->AddSalt ChangepH Adjust pH to Break Emulsion AddSalt->ChangepH ChangepH->End AddColumn Incorporate Gel/Silica Chromatography AddWash->AddColumn Crystallize Perform Final Crystallization AddColumn->Crystallize Crystallize->End

References

Laidlomycin In Vivo Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing laidlomycin dosage for in vivo efficacy. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a carboxylic polyether ionophore antibiotic.[1] Its primary mechanism of action involves the transport of cations across biological membranes, disrupting the normal ion concentration gradients within cells.[2] This disruption of ion balance, particularly of sodium (Na+) and potassium (K+), leads to a cascade of events that inhibit cellular processes and can induce cell death.[2][3] this compound is particularly effective against Gram-positive bacteria.[1]

Q2: What are the established in vivo uses of this compound?

This compound propionate potassium is approved for use in cattle feed to improve feed efficiency and promote weight gain.[4] It achieves this by modulating the rumen microbial population.[1] Research has also shown its potential to reduce the incidence and severity of ruminal acidosis in cattle.

Q3: Is there evidence for other therapeutic applications of this compound?

In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] While this suggests potential for treating bacterial infections, in vivo efficacy studies for these applications in preclinical models are not widely available in published literature. Some ionophores are also being investigated for their anti-cancer properties, though specific in vivo studies on this compound for this purpose are limited.[3]

Q4: What is the known toxicity profile of this compound?

The No-Observed-Effect Level (NOEL) for this compound propionate potassium in a one-year chronic toxicity study in dogs was 0.75 mg/kg/day.[4] As with other ionophores, toxicity is a significant concern and is dose-dependent and species-specific.[2][7] Horses are particularly sensitive to the toxic effects of ionophores.[2] Overdosing can lead to a range of clinical signs, including anorexia, diarrhea, ataxia, and in severe cases, death.[8] The primary organs affected by ionophore toxicity are the heart and skeletal muscles.[2][3]

Troubleshooting Guide

Issue 1: Difficulty in determining the starting dose for an in vivo efficacy study in rodents.

  • Possible Cause: Lack of established LD50 or Maximum Tolerated Dose (MTD) data for this compound in common rodent models.

  • Solution:

    • Conduct a Dose Range-Finding Study: It is crucial to perform a preliminary dose-escalation study in a small group of animals to determine the MTD.

    • Start with a Low Dose: Based on the NOEL in dogs (0.75 mg/kg/day), a conservative starting dose for a rodent study would be significantly lower. A starting point could be in the range of 0.1-0.5 mg/kg.

    • Monitor for Clinical Signs of Toxicity: Closely observe the animals for any adverse effects after each dose escalation. Key signs of ionophore toxicity include reduced feed and water intake, lethargy, muscle weakness, and diarrhea.[3][8]

    • Establish the MTD: The MTD is the highest dose that does not cause unacceptable toxicity. This will be your highest dose for the subsequent efficacy studies.

Issue 2: Poor solubility or precipitation of this compound during formulation preparation.

  • Possible Cause: this compound is a lipophilic molecule with poor water solubility.[9]

  • Solution:

    • Select an Appropriate Vehicle: For oral administration (gavage), this compound can be formulated as a suspension in an oil-based vehicle such as corn oil or sesame oil. For intravenous administration, a co-solvent system may be necessary. A common approach for lipophilic drugs is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with a pharmaceutically acceptable aqueous vehicle, such as saline or a solution containing polyethylene glycol (PEG) or cyclodextrins.

    • Sonication: Use a sonicator to aid in the dissolution and create a uniform suspension or solution.

    • Prepare Fresh Formulations: Due to potential stability issues in solution, it is recommended to prepare formulations fresh before each administration.

Issue 3: Unexpected mortality or severe toxicity in the experimental animals.

  • Possible Cause: The administered dose is above the toxic threshold for the specific animal model and route of administration.

  • Solution:

    • Immediate Cessation of Dosing: Stop administering this compound to the affected cohort.

    • Review Dosing Calculations: Double-check all calculations for dose and formulation concentration.

    • Reduce the Dose: If the calculations are correct, the dose is likely too high. Reduce the dose for subsequent experiments based on the observed toxicity.

    • Monitor Key Parameters: In future studies, closely monitor body weight, food and water intake, and clinical signs. Consider collecting blood samples to assess markers of muscle and heart damage, such as creatine kinase (CK) and aspartate aminotransferase (AST).[3]

Quantitative Data Summary

Table 1: this compound Propionate Potassium Dosage in Cattle

ApplicationDosageAnimal ModelOutcomeReference
Improved feed efficiency & weight gain5 to 10 g/ton of feedCattleIncreased rate of weight gain and improved feed efficiency.[4]
Reduction of ruminal acidosis6 to 12 mg/kg of diet DMCattleReduced severity of ruminal acidosis.

Table 2: this compound Propionate Potassium Toxicity Data

ParameterValueSpeciesStudy DurationReference
No-Observed-Effect Level (NOEL)0.75 mg/kg/dayDog1 year[4]

Experimental Protocols

Protocol 1: General Dose Range-Finding Study for this compound in Mice (Oral Gavage)

  • Animal Model: Use a standard laboratory mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Formulation: Prepare a stock suspension of this compound propionate potassium in corn oil. A starting concentration could be 1 mg/mL.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg).

    • Administer a single dose via oral gavage to a small group of mice (n=3).

    • Monitor the mice for clinical signs of toxicity (see Troubleshooting Issue 1) for at least 72 hours. Record body weights daily.

    • If no toxicity is observed, escalate the dose in a new group of mice (e.g., 3 mg/kg, 5 mg/kg, 10 mg/kg).

    • The highest dose that does not cause significant toxicity or more than 10-15% body weight loss is considered the Maximum Tolerated Dose (MTD).

  • Data Analysis: Record the dose at which toxicity is observed and determine the MTD.

Protocol 2: In Vivo Efficacy Study of this compound Against S. aureus Skin Infection in Mice

  • Animal Model: Use immunocompromised mice (e.g., SKH1 hairless mice) to establish a robust skin infection.

  • Infection Model:

    • Anesthetize the mice.

    • Create a superficial abrasion on the dorsal skin.

    • Apply a known quantity of a clinical isolate of MRSA (e.g., 1 x 10^7 CFU) to the wound.

  • Treatment Groups:

    • Vehicle control (e.g., corn oil).

    • This compound at three different dose levels (e.g., 0.5x MTD, 0.25x MTD, and 0.1x MTD), administered daily by oral gavage.

    • Positive control (e.g., a clinically relevant antibiotic like vancomycin).

  • Treatment Administration: Begin treatment 24 hours post-infection and continue for a predetermined period (e.g., 7 days).

  • Efficacy Endpoints:

    • Bacterial Burden: At the end of the treatment period, euthanize the mice, excise the infected skin tissue, homogenize it, and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue).

    • Wound Healing: Monitor and measure the wound size daily.

    • Clinical Score: Assess the severity of the infection daily based on a scoring system (e.g., redness, swelling, pus formation).

  • Data Analysis: Compare the bacterial burden, wound healing rate, and clinical scores between the treatment groups and the vehicle control.

Visualizations

Caption: this compound's ionophore activity across the cell membrane.

Experimental_Workflow Start Start Dose_Range_Finding Dose Range-Finding Study (Determine MTD) Start->Dose_Range_Finding Efficacy_Study In Vivo Efficacy Study Dose_Range_Finding->Efficacy_Study Inform Dose Selection Data_Analysis Data Analysis and Endpoint Assessment Efficacy_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for in vivo efficacy testing of this compound.

Troubleshooting_Logic Problem Unexpected Toxicity? Check_Dose Verify Dosing Calculations Problem->Check_Dose Yes Continue Continue Experiment Problem->Continue No Reduce_Dose Reduce Dose Check_Dose->Reduce_Dose Calculations Correct Monitor Enhance Monitoring Reduce_Dose->Monitor Monitor->Continue

Caption: Logic for troubleshooting unexpected in vivo toxicity.

References

laidlomycin aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for laidlomycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding this compound aggregation issues.

Troubleshooting Guides & FAQs

This section addresses common problems encountered during the handling and formulation of this compound, with a focus on its aggregation behavior.

Q1: I'm observing precipitation or cloudiness in my aqueous this compound solution. What is happening and how can I fix it?

A1: this compound is a poorly water-soluble compound, and what you are observing is likely aggregation and precipitation due to its low aqueous solubility. Like similar polyether ionophores such as monensin, which is practically insoluble in water, this compound has a tendency to self-associate and aggregate in aqueous environments[1][2][3][4]. The aggregation is often concentration-dependent.

Troubleshooting Steps:

  • Reduce Concentration: Try working with a lower concentration of this compound. Determine the critical aggregation concentration (CAC) to identify the concentration threshold above which aggregation occurs.

  • pH Adjustment: this compound, similar to other carboxylic ionophores like monensin with a pKa between 4.2 and 6.6, is expected to have a pH-dependent solubility[1][5]. At a pH below its pKa, the molecule will be in its less soluble, neutral form. Increasing the pH above the pKa will ionize the carboxylic acid group, increasing its aqueous solubility and reducing aggregation.

  • Use of Co-solvents: For initial experiments, consider dissolving this compound in a small amount of an organic co-solvent like DMSO or ethanol before diluting it into your aqueous buffer. Be mindful that the final concentration of the organic solvent should be low enough to not interfere with your experiment.

Q2: How does pH affect the solubility and aggregation of this compound?

A2: The solubility of this compound, as a carboxylic ionophore, is highly dependent on the pH of the solution. The carboxylic acid group in its structure has a specific pKa value.

  • At pH below the pKa: The carboxylic acid is protonated (neutral charge), making the molecule more hydrophobic and prone to aggregation and precipitation.

  • At pH above the pKa: The carboxylic acid is deprotonated (negatively charged), which increases the molecule's polarity and its solubility in aqueous solutions, thereby reducing aggregation.

Therefore, to minimize aggregation, it is recommended to work with buffered solutions at a pH above the pKa of this compound.

Q3: What formulation strategies can I use to prevent this compound aggregation for in vitro and in vivo studies?

A3: Several formulation strategies can be employed to enhance the solubility and prevent the aggregation of poorly soluble drugs like this compound. These include the use of cyclodextrins, liposomes, and solid dispersions.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs within their lipid membrane or hydrophilic drugs in their aqueous core, improving solubility and stability.

  • Solid Dispersions: In this approach, the drug is dispersed in a solid-state carrier, often a polymer, at a molecular level. This can enhance the dissolution rate and apparent solubility of the drug.

Formulation ApproachCarrier/Lipid CompositionDrug-to-Carrier Ratio (w/w)Particle Size (nm)Encapsulation Efficiency (%)Reference
Liposomes DPPC, CHOL, DSPE-PEG20000.1:1 to 0.5:1130 - 160>85%[6]
Solid Dispersion Eudragit E 1001:1 to 1:10N/AN/A

Note: This table presents representative data for the ionophore salinomycin as a proxy for what might be expected with this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and troubleshoot this compound aggregation.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH

  • HPLC-grade methanol or other suitable organic solvent

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.

  • Equilibrate the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • The solubility is expressed as mg/mL or µg/mL.

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution, making it ideal for detecting and monitoring aggregation.

Materials:

  • This compound solution

  • Low-volume DLS cuvettes

  • DLS instrument

Procedure:

  • Sample Preparation: Prepare this compound solutions at different concentrations in the desired buffer. Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or large particles.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature.

  • Measurement:

    • Rinse a clean DLS cuvette with the filtered buffer.

    • Pipette the this compound solution into the cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution, average particle size (Z-average), and polydispersity index (PDI). An increase in the average particle size or PDI indicates the presence of aggregates.

Visualizations

Troubleshooting Workflow for this compound Aggregation

Aggregation_Troubleshooting start Observation: Precipitation/Cloudiness in This compound Solution check_concentration Is the concentration too high? start->check_concentration reduce_concentration Action: Reduce Concentration and determine CAC check_concentration->reduce_concentration Yes check_ph Is the pH appropriate? check_concentration->check_ph No end_solution Clear Solution: Aggregation Resolved reduce_concentration->end_solution adjust_ph Action: Adjust pH (ensure pH > pKa) check_ph->adjust_ph No consider_formulation Persistent Aggregation: Consider Formulation Strategies check_ph->consider_formulation Yes adjust_ph->end_solution cyclodextrin Cyclodextrin Inclusion Complex consider_formulation->cyclodextrin liposomes Liposomal Encapsulation consider_formulation->liposomes solid_dispersion Solid Dispersion consider_formulation->solid_dispersion cyclodextrin->end_solution liposomes->end_solution solid_dispersion->end_solution

Caption: Workflow for troubleshooting this compound aggregation issues.

Logical Relationship of Formulation Strategies to Mitigate Aggregation

Formulation_Strategies cluster_problem Problem cluster_solutions Solutions This compound {this compound | - Poor Aqueous Solubility - High Aggregation Tendency} cyclodextrin Cyclodextrin Formulation Forms inclusion complex Increases apparent solubility This compound->cyclodextrin improves liposomes Liposomal Formulation Encapsulates this compound Prevents aggregation This compound->liposomes improves solid_dispersion Solid Dispersion Molecularly disperses drug Enhances dissolution This compound->solid_dispersion improves

Caption: Formulation strategies to address this compound aggregation.

References

Technical Support Center: Preventing Laidlomycin Adhesion to Labware

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate the non-specific adhesion of laidlomycin to laboratory ware, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it adhere so strongly to labware?

A1: this compound is a polyether ionophore antibiotic, a class of compounds that are characteristically lipophilic (fat-soluble) and hydrophobic (water-repelling).[1] Laboratory plastics, such as polypropylene and polystyrene, have hydrophobic surfaces. The adhesion is caused by a strong hydrophobic interaction between the this compound molecule and the plastic surface, as the compound seeks to minimize its contact with the aqueous solvent. This non-specific adsorption (NSA) is a common issue for hydrophobic drugs.[2][3]

Q2: Which types of labware are most susceptible to this compound adhesion?

A2: Untreated plastic labware is highly susceptible to this compound adhesion. The problem is most pronounced with materials that have a high degree of hydrophobicity.

  • High Adhesion: Standard polystyrene (PS) and polypropylene (PP) tubes, plates, and pipette tips.

  • Lower Adhesion: Glassware generally shows less adhesion for hydrophobic compounds compared to untreated plastics.

  • Minimal Adhesion: Specially treated "low-adsorption" plastics, plasma-treated plastics with hydrophilic surfaces, and siliconized (silanized) glassware are designed to minimize this effect.[3][4]

Q3: What are the experimental consequences of this compound adhesion?

A3: The primary consequence is a significant reduction in the actual concentration of this compound in your experimental solution. This leads to:

  • Inaccurate Quantification: Measurements of this compound concentration will be erroneously low.

  • Reduced Bioavailability: In cell-based assays, the effective dose delivered to the cells is lower than intended, leading to inaccurate dose-response curves and potency measurements (e.g., IC50, MIC).

  • Poor Reproducibility: The extent of adhesion can vary between different batches of labware, leading to high variability in results.

  • Complete Loss of Compound: At very low concentrations, it's possible for a significant fraction of the this compound to be adsorbed, leaving very little in the solution to produce a biological effect.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: Low or Inconsistent Recovery of this compound

Q: I'm observing a significant loss of my this compound compound in solution, and my bioassay results are not reproducible. What steps can I take to troubleshoot this?

A: This is a classic sign of adhesion to labware. Follow this workflow to diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow for this compound Loss start Start: Low or Inconsistent This compound Recovery labware Step 1: Evaluate Labware - Switch from PP/PS to glass or low-adhesion microplates. start->labware check1 Problem Resolved? labware->check1 coating Step 2: Apply Surface Coating - Pre-treat labware with BSA, PEG, or a siliconizing agent. check1->coating No end_ok End: Problem Solved check1->end_ok Yes check2 Problem Resolved? coating->check2 surfactant Step 3: Use a Solution Additive - Add 0.01-0.05% non-ionic surfactant (e.g., Tween-20) to your buffer. check2->surfactant No check2->end_ok Yes check3 Problem Resolved? surfactant->check3 check3->end_ok Yes end_contact End: Issue Persists Contact Technical Support check3->end_contact No

Caption: Troubleshooting workflow for this compound adhesion.

Issue: Choosing the Right Prevention Strategy

Q: What is the best method to prevent adhesion? Should I change my labware, use a coating, or add something to my solution?

A: The best strategy depends on your specific assay and constraints. The diagram below illustrates the relationship between the problem and common solutions.

G compound This compound (Hydrophobic) adhesion Adhesion (Non-Specific Binding) compound->adhesion surface Labware Surface (Hydrophobic, e.g., Polystyrene) surface->adhesion solution1 Change Surface: Use Low-Adhesion Plates or Silanized Glass adhesion->solution1 Counteract with solution2 Block Surface: Coat with BSA or PEG adhesion->solution2 Counteract with solution3 Modify Solution: Add Surfactant (Tween-20) adhesion->solution3 Counteract with

Caption: Logical relationships between the problem and solutions.

Data Presentation: Comparison of Anti-Adhesion Strategies

The following tables summarize quantitative data to help you select an appropriate method.

Table 1: Comparison of this compound Adhesion to Different Labware Materials

Labware MaterialSurface PropertyExpected this compound AdsorptionPrimary Interaction
Polystyrene (PS)HydrophobicHigh (>50%)Hydrophobic
Polypropylene (PP)HydrophobicHigh (>50%)Hydrophobic
Borosilicate GlassHydrophilic, ChargedModerate (15-30%)Hydrophobic & Ionic
Low-Adhesion PlasticUltra-low binding surfaceLow (<15%)Reduced Hydrophobic
Siliconized GlassHydrophobic (inert)Very Low (<5%)Steric Hindrance
BSA-Coated PP/PSHydrophilic Protein LayerVery Low (<5%)Steric Hindrance

Note: Values are representative estimates based on studies of similar hydrophobic compounds.[2][3] Actual adsorption can vary based on concentration, temperature, and incubation time.

Table 2: Effectiveness of Common Anti-Adhesion Additives

AdditiveTypeTypical ConcentrationMechanism of ActionPotential Assay Interference
Tween-20 / Tween-80Non-ionic surfactant0.01% - 0.05% (v/v)Reduces surface tension, forms micelles around the compound.[6][7]Minimal; widely used in ELISA and cell assays.
Bovine Serum Albumin (BSA)Protein0.1% - 1% (w/v)Acts as a blocking agent, saturating non-specific binding sites on the labware surface.[8][9]Can interfere with protein quantification assays.
Polyethylene Glycol (PEG)Polymer0.1% (w/v)Creates a hydration layer on the surface that repels hydrophobic molecules.[8]Generally low interference.

Experimental Protocols

Protocol 1: Coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat plastic microplates, tubes, or pipette tips to reduce non-specific binding.

Materials:

  • Bovine Serum Albumin (BSA), high purity

  • Phosphate-Buffered Saline (PBS), sterile

  • Labware to be coated (e.g., 96-well polystyrene plate)

  • Sterile container for solution preparation

Procedure:

  • Prepare Coating Solution: Aseptically prepare a 1% (w/v) BSA solution in sterile PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS. Mix gently by inversion to avoid frothing. Filter-sterilize using a 0.22 µm filter if necessary. Concentrations between 0.1% and 5% can be effective.[9][10]

  • Coat Labware: Add the BSA solution to the labware, ensuring the entire surface that will contact the this compound solution is covered. For a 96-well plate, add 200-300 µL per well.

  • Incubate: Cover the labware (e.g., with a plate lid) and incubate for at least 2 hours at room temperature or overnight at 4°C. This allows a monolayer of BSA to form on the surface.[11]

  • Remove Solution: Aspirate the BSA solution completely from the labware.

  • Wash (Optional but Recommended): Gently wash the surfaces 1-2 times with sterile PBS or deionized water to remove any loosely bound BSA.

  • Dry: Let the labware air-dry in a sterile environment (e.g., a laminar flow hood) or use it immediately. The coated labware is now ready for your experiment.

Protocol 2: Using Tween-20 as a Solution Additive

This is a simpler method where a surfactant is included directly in the experimental buffer or media.

Materials:

  • Tween-20 (Polysorbate 20)

  • Your experimental buffer, media, or solvent (e.g., cell culture medium, PBS)

Procedure:

  • Prepare Stock Solution: Prepare a 10% (v/v) stock solution of Tween-20 in sterile deionized water for easier handling.

  • Add to Final Solution: Add the Tween-20 stock solution to your final experimental buffer to achieve a final concentration between 0.01% and 0.05%. For example, to make 100 mL of buffer with 0.05% Tween-20, add 50 µL of a 10% Tween-20 stock solution.

  • Mix Thoroughly: Ensure the solution is well-mixed to evenly distribute the surfactant.

  • Use in Experiment: Use this surfactant-containing buffer to dissolve your this compound and perform your experiment. The Tween-20 will help keep the this compound in solution and prevent it from adsorbing to labware surfaces.[6][12]

References

dealing with lot-to-lot variability of laidlomycin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Laidlomycin

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a polyether ionophore antibiotic produced by certain strains of Streptomyces.[1] Its primary mechanism of action is to transport ions, particularly monovalent cations like potassium (K+), sodium (Na+), and protons (H+), across biological membranes.[2][3] By inserting itself into the lipid bilayer, it disrupts the normal ion gradients essential for cellular function. This disruption leads to a cascade of effects, including altered metabolism and, ultimately, cell death in susceptible microorganisms.[2][4] It is commonly used as a feed additive in cattle to improve feed efficiency and prevent diseases like coccidiosis.[5][6]

Q2: What is "lot-to-lot variability" and why is it a concern for this compound?

Q3: What are the potential causes of lot-to-lot variability with this compound?

A3: While manufacturers strive for consistency, several factors can contribute to variability between different lots of this compound:

  • Purity: The percentage of the active this compound molecule may differ. Impurities from the fermentation or purification process can be present at varying levels.

  • Related Substances: The presence of metabolites or degradation products, such as despropionyl this compound, can vary and may have different biological activities.[9]

  • Salt Form: this compound is often supplied as a salt (e.g., this compound propionate potassium).[10] Inconsistencies in the salt form or its hydration state can affect molecular weight and solubility.

  • Physical Properties: Differences in crystallinity or particle size can influence the dissolution rate and bioavailability in experiments.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or high temperatures) can lead to degradation over time, causing a once-viable lot to lose potency.[10]

Q4: How should I properly store and handle this compound?

A4: To maintain its integrity, this compound should be stored under the conditions recommended by the manufacturer, which typically involves:

  • Temperature: Store at the recommended temperature, often below 25°C (77°F).[10]

  • Light: Protect from light by storing it in an amber vial or a dark location.

  • Moisture: Keep the container tightly sealed to protect it from moisture.

  • Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.

  • Solutions: Prepare solutions fresh for each experiment. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Perform a stability test if storing for extended periods.

Troubleshooting Guide

Q1: My experimental results with this compound are inconsistent with previous data. What should I do?

A1: Inconsistent results are a common sign of lot-to-lot variability. Follow a systematic approach to identify the cause. First, confirm that the experimental protocol, cell lines, and other reagents have not changed. If they are consistent, the this compound lot is the primary suspect. You should initiate a "Lot Qualification" protocol (see Experimental Protocols section below) to compare the new lot against a previously validated reference lot.

start Inconsistent Experimental Results check_lot Are you using a new lot of this compound? start->check_lot check_params Verify other experimental parameters (cells, reagents, protocol execution) check_lot->check_params No qualify_lot Initiate Lot Qualification Protocol (See Protocol 1) check_lot->qualify_lot Yes troubleshoot_other Problem likely lies with other experimental variables. Re-evaluate. check_params->troubleshoot_other compare_data Compare analytical (HPLC) and biological (IC50) data with reference lot qualify_lot->compare_data data_match Do data match? compare_data->data_match adjust_conc Adjust experimental concentration based on new lot's measured potency. Document the change. data_match->adjust_conc Yes (within acceptable range) reject_lot Contact supplier. Do not use this lot for critical experiments. data_match->reject_lot No (significant deviation)

Caption: Troubleshooting workflow for inconsistent results.

Q2: I suspect my new lot of this compound is less potent. How can I confirm this?

A2: The most direct way to confirm potency is to perform a biological activity assay.

  • Prepare Stock Solutions: Carefully prepare stock solutions of both your new lot and a previously validated "gold standard" lot.

  • Run a Dose-Response Assay: Perform a dose-response experiment in parallel using a relevant biological assay (e.g., an antibacterial Minimum Inhibitory Concentration (MIC) assay or a cytotoxicity assay on a sensitive cell line).

  • Calculate IC50/EC50: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for both lots. A significant increase in the IC50 value for the new lot indicates lower potency.

Q3: My this compound solution appears cloudy or has formed a precipitate. What does this mean?

A3: Cloudiness or precipitation indicates that the compound is not fully dissolved or has come out of solution. This can be due to:

  • Poor Solubility: this compound is a lipophilic molecule with low aqueous solubility.[4] Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) to prepare your stock solution.

  • Exceeding Solubility Limit: You may have exceeded the solubility limit when diluting the stock solution into your aqueous experimental medium. Try lowering the final concentration or adding a small amount of a solubilizing agent like Tween-80 (check for compatibility with your assay).

  • Degradation: The compound may have degraded. Do not use the solution. Discard it and prepare a fresh solution from the solid stock. If the problem persists with freshly prepared solutions, it could indicate an issue with the lot itself.

Quantitative Data Summary

When qualifying a new lot, it is crucial to compare its key parameters against a trusted reference lot. Documenting this data provides a basis for troubleshooting and ensures experimental consistency.

Table 1: Hypothetical Comparison of this compound Lots

ParameterLot A (Reference)Lot B (New)Lot C (New)Acceptance Criteria
Appearance White to off-white powderWhite to off-white powderYellowish powderMust be white/off-white
Purity (HPLC, % Area) 98.5%98.2%91.3%≥ 98.0%
Major Impurity (%) 0.8%1.1%5.4%≤ 1.5%
IC50 (vs. S. aureus) 1.5 µM1.6 µM4.8 µM0.8x - 1.2x of Reference
Result Pass Pass Fail

Experimental Protocols

Protocol 1: Qualification of a New this compound Lot

This protocol outlines a two-stage process to validate a new lot of this compound before its use in critical experiments.

Objective: To verify that a new lot of this compound exhibits comparable purity and biological activity to a previously validated reference lot.

Stage 1: Analytical Purity Assessment

  • Materials: New this compound lot, reference this compound lot, HPLC-grade solvents (e.g., methanol, water, acetonitrile), analytical balance, volumetric flasks.[11][12]

  • Sample Preparation:

    • Accurately weigh and dissolve both the new and reference lots in an appropriate solvent (e.g., methanol) to a concentration of 1 mg/mL.

    • Perform serial dilutions to create working solutions suitable for HPLC analysis.

  • HPLC Method:

    • Use a suitable C18 column.[11]

    • Develop a gradient elution method (e.g., using a mobile phase of acetonitrile and water with an ammonium acetate buffer) to separate this compound from potential impurities.[12]

    • Use UV or Mass Spectrometry (MS) detection.

  • Analysis:

    • Run both samples on the HPLC system.

    • Compare the chromatograms. Check for the retention time of the main peak and the presence of any new or significantly larger impurity peaks in the new lot.

    • Calculate the purity of both lots based on the peak area percentage.

Stage 2: Biological Potency Assessment

  • Materials: New and reference this compound lots (from Stage 1), appropriate cell line or bacterial strain (e.g., Staphylococcus aureus), cell culture medium/broth, viability assay reagent (e.g., MTT, resazurin), multi-well plates, incubator.

  • Procedure:

    • Prepare stock solutions of both lots in DMSO.

    • Perform a serial dilution of each lot to create a range of concentrations for dose-response analysis.

    • Seed cells or bacteria in multi-well plates at a predetermined density.

    • Add the diluted this compound compounds to the wells. Include vehicle-only (DMSO) and untreated controls.

    • Incubate for a specified period (e.g., 24-48 hours for cancer cells, 18-24 hours for bacteria).

    • Add the viability reagent and measure the output (e.g., absorbance, fluorescence) according to the manufacturer's instructions.

  • Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves for both lots.

    • Calculate the IC50 value for each lot using non-linear regression analysis. The IC50 of the new lot should be within a predefined range (e.g., ±20%) of the reference lot.

cluster_0 Stage 1: Analytical Qualification cluster_1 Stage 2: Biological Qualification prep_samples Prepare 1 mg/mL solutions (New Lot & Reference Lot) run_hplc Run HPLC-MS Analysis prep_samples->run_hplc analyze_hplc Compare Chromatograms: - Purity (% Area) - Impurity Profile run_hplc->analyze_hplc decision Do analytical and biological data meet acceptance criteria? analyze_hplc->decision prep_stocks Prepare DMSO Stocks (New Lot & Reference Lot) run_assay Perform Dose-Response Viability Assay prep_stocks->run_assay calc_ic50 Calculate and Compare IC50 Values run_assay->calc_ic50 calc_ic50->decision accept Lot Qualified for Use decision->accept Yes reject Lot Fails Qualification decision->reject No

Caption: Workflow for qualifying a new this compound lot.

Signaling and Mechanism Visualizations

Mechanism of Action: this compound as a Cation Antiporter cluster_membrane Cell Membrane (Lipid Bilayer) point1 point2 K_out K+ laidlomycin_K This compound-K+ Complex K_out->laidlomycin_K Binds K+ H_in H+ laidlomycin_empty This compound (Deprotonated) laidlomycin_empty->K_out Returns to outer membrane laidlomycin_H This compound (Protonated) laidlomycin_K->laidlomycin_H Transports K+ into cell, releases K+, binds H+ laidlomycin_H->H_in Transports H+ out of cell, releases H+ extracellular Extracellular Space (High K+) intracellular Intracellular Space (High H+)

Caption: this compound acts as an ionophore, exchanging cations like K+ for H+.

References

Technical Support Center: Optimizing Laidlomycin Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro activity of the ionophore laidlomycin, with a specific focus on the critical role of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is to transport cations across biological membranes, disrupting the natural ion concentration gradients essential for cellular function.[1] It is a lipid-soluble molecule that can form complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitate their transport across lipid bilayers. This disruption of ionic equilibrium, particularly the Na+/H+ antiport activity, can interfere with the cell's metabolism and intracellular pH, ultimately leading to antimicrobial effects.[1]

Q2: Why is pH a critical factor for this compound activity in vitro?

A2: The activity of polyether ionophores like this compound is highly dependent on pH. The presence of a proton (H+) gradient across the membrane can significantly influence the efficiency of cation exchange.[2] For ionophores that facilitate electroneutral exchange (e.g., exchanging a cation for a proton), the pH gradient can be a driving force for ion transport. Studies on other ionophores have shown that both the external pH and a transmembrane pH gradient can dramatically alter the rate and extent of ion transport. Therefore, controlling and optimizing the pH of your in vitro system is crucial for obtaining accurate and reproducible results.

Q3: What is the expected impact of pH on this compound's ion transport?

A3: Based on the mechanism of other carboxylate ionophores, it is expected that this compound's activity will be enhanced under conditions with a transmembrane pH gradient (alkaline inside the vesicle/cell). The specific activity of polyether ionophores is influenced by extracellular conditions; high extracellular concentrations of protons (lower pH) can enhance their activity.[2][3] However, extreme pH values may also affect the stability of the this compound molecule or the integrity of the lipid membrane. Therefore, it is essential to determine the optimal pH range for your specific experimental setup.

Q4: What are the downstream cellular consequences of this compound activity?

A4: By disrupting ion gradients, this compound can induce a cascade of cellular events. These include alterations in intracellular pH (pHi) and intracellular calcium concentrations ([Ca2+]i).[4][5] Changes in pHi and [Ca2+]i are critical components of numerous signaling pathways that regulate cell proliferation, apoptosis, and other vital cellular processes. Therefore, this compound's effects are not just limited to its antimicrobial properties but can also have broader implications in cell biology research.

Troubleshooting Guides

Issue 1: Low or No this compound Activity Observed
Possible Cause Troubleshooting Step
Suboptimal pH Verify the pH of your experimental buffer. The optimal pH for this compound activity may be slightly acidic to neutral, but this needs to be determined empirically. Perform a pH titration experiment (see Experimental Protocols).
Incorrect Ion Concentrations Ensure that the appropriate cations (e.g., Na+, K+) are present in your assay buffer at physiological concentrations. The activity of this compound is dependent on the availability of its transport substrate.[1]
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions protected from light and at the recommended temperature.
Membrane Integrity Issues If using artificial membranes (liposomes), verify their integrity and size distribution. Leaky vesicles will result in a loss of the ion gradient, masking the effect of the ionophore.
Fluorescence Quenching Issues (for fluorescence-based assays) If using a fluorescence-based assay, be aware of potential artifacts like inner filter effects or quenching by the compound itself. Run appropriate controls, including this compound in the absence of cells/liposomes.[6][7][8][9][10]
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Step
Inconsistent pH Ensure precise and consistent pH measurement and adjustment for all experimental buffers and replicates. Even small variations in pH can lead to significant differences in ionophore activity.
Inhomogeneous this compound Solution Vortex this compound stock solutions before diluting into the assay buffer to ensure a homogenous mixture.
Cell/Liposome Density Variation Ensure a consistent concentration of cells or liposomes across all wells or cuvettes.
Temperature Fluctuations Perform all incubations and measurements at a constant and controlled temperature, as ion transport is a temperature-sensitive process.

Data Presentation

Table 1: Template for pH-Dependent this compound Activity Data

This table provides a structured format for recording and comparing the results of a pH optimization experiment for this compound. Researchers should populate this table with their own experimental data. The activity can be measured as the rate of fluorescence change in a cation transport assay (e.g., using a fluorescent indicator like calcein).

Buffer pHMean Rate of Ion Transport (arbitrary units/sec)Standard DeviationNumber of Replicates (n)
5.5
6.0
6.5
7.0
7.4
8.0

Experimental Protocols

Protocol: In Vitro this compound Activity Assay Using a Calcein Quenching Method

This protocol is adapted from a general method for evaluating cation transport of ionophores and can be used to determine the pH-dependence of this compound activity.[11][12]

Objective: To measure the rate of this compound-mediated cation transport into large unilamellar vesicles (LUVs) at different pH values.

Principle: LUVs are loaded with the fluorescent dye calcein. The fluorescence of calcein is quenched by certain cations (e.g., Co2+, Mn2+). The influx of these quenching cations, facilitated by this compound, will result in a decrease in fluorescence intensity over time. The rate of fluorescence decay is proportional to the ion transport activity of this compound.

Materials:

  • This compound

  • Phospholipids (e.g., POPC, egg PC)

  • Calcein

  • Sephadex G-50

  • HEPES buffer

  • MES buffer

  • Tris buffer

  • Cations for transport (e.g., NaCl, KCl)

  • Quenching cation (e.g., CoCl2)

  • DMSO (spectroscopic grade)

  • Chloroform

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Fluorometer with temperature control and stirring capabilities

Methodology:

  • Preparation of Calcein-Loaded LUVs:

    • Dissolve phospholipids in chloroform in a round-bottom flask.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours.

    • Hydrate the lipid film with a calcein solution (e.g., 50 mM calcein in the desired buffer) by vortexing.

    • Subject the hydrated lipid suspension to 5-10 freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane at least 11 times to form LUVs.

    • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion column equilibrated with the assay buffer.

  • Fluorometric Assay for Ion Transport:

    • Prepare a series of assay buffers (e.g., HEPES, MES, Tris) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.4, 8.0).

    • Dilute the calcein-loaded LUVs into the desired pH-adjusted assay buffer in a fluorometer cuvette to a final lipid concentration of 50-100 µM.

    • Set the fluorometer to the excitation and emission wavelengths for calcein (e.g., 495 nm and 515 nm, respectively).

    • Record a stable baseline fluorescence for 60-90 seconds.

    • Add a stock solution of this compound (dissolved in DMSO) to the cuvette to achieve the desired final concentration (e.g., 1-10 µM).

    • Initiate the ion transport by adding the quenching cation (e.g., CoCl2 to a final concentration of 1-5 mM).

    • Record the decrease in fluorescence intensity over time for at least 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each pH value. This can be determined from the initial slope of the fluorescence decay curve.

    • Plot the rate of ion transport as a function of pH to determine the optimal pH for this compound activity.

Mandatory Visualizations

Laidlomycin_Mechanism_of_Action cluster_membrane Cell Membrane This compound This compound Cation_Complex This compound-Cation Complex This compound->Cation_Complex + Cation (e.g., Na+) Ext_H High [H+] (Lower pH) This compound->Ext_H H+ Efflux Int_Cation Low [Cation+] Cation_Complex->this compound - Cation (e.g., Na+) Cation_Complex->Int_Cation Cation Influx Ext_Cation High [Cation+] Int_H Low [H+] (Higher pH)

Caption: Mechanism of this compound-mediated cation/proton exchange across a cell membrane.

Experimental_Workflow_pH_Optimization start Start prep_luvs Prepare Calcein-Loaded Large Unilamellar Vesicles (LUVs) start->prep_luvs setup_assay Set up Fluorometer Assay with Buffers of Varying pH prep_luvs->setup_assay add_luvs Add LUVs to Cuvette setup_assay->add_luvs baseline Record Baseline Fluorescence add_luvs->baseline add_this compound Add this compound baseline->add_this compound add_quencher Add Quenching Cation (e.g., CoCl2) add_this compound->add_quencher measure Measure Fluorescence Quenching add_quencher->measure analyze Analyze Data: Calculate Initial Rate of Quenching measure->analyze plot Plot Rate vs. pH analyze->plot end Determine Optimal pH plot->end

Caption: Workflow for determining the optimal pH for this compound activity in vitro.

Troubleshooting_Logic start Experiment Shows Low/No Activity check_ph Is the buffer pH within the expected range? start->check_ph check_ions Are appropriate cations present at correct concentrations? check_ph->check_ions Yes perform_titration Action: Perform pH titration to find optimal pH check_ph->perform_titration No check_reagents Are this compound and other reagents freshly prepared and stored correctly? check_ions->check_reagents Yes adjust_buffer Action: Prepare fresh buffer with correct ion concentrations check_ions->adjust_buffer No check_membranes Is the integrity of the cells/liposomes confirmed? check_reagents->check_membranes Yes prepare_fresh Action: Prepare fresh reagents check_reagents->prepare_fresh No validate_membranes Action: Validate membrane integrity check_membranes->validate_membranes No end Re-run Experiment check_membranes->end Yes perform_titration->end adjust_buffer->end prepare_fresh->end validate_membranes->end

Caption: Logical troubleshooting workflow for low this compound activity in vitro.

References

Validation & Comparative

Laidlomycin vs. Monensin: A Comparative Analysis of their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms, ionophoric activity, and performance-enhancing effects of two leading polyether ionophores in animal health.

Laidlomycin and monensin are polyether ionophore antibiotics, widely utilized in the livestock industry to enhance feed efficiency and promote growth, primarily in cattle. While both compounds share the fundamental characteristic of transporting cations across biological membranes, a closer examination of their mechanisms of action reveals subtle yet significant differences that influence their overall efficacy and application. This guide provides a comprehensive comparison of this compound and monensin, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.

Mechanism of Action: Disrupting the Ion Gradient

The primary mode of action for both this compound and monensin is their ability to function as ionophores, effectively shuttling cations across the lipid bilayers of microbial cell membranes. This process disrupts the natural ion gradients essential for microbial survival and metabolism, particularly in Gram-positive bacteria found in the rumen.

Monensin , the more extensively studied of the two, operates primarily as a sodium/proton (Na+/H+) antiporter.[1] It chelates a sodium ion, transports it across the cell membrane, and in exchange, releases a proton. This influx of sodium and efflux of protons leads to a cascade of detrimental effects for the susceptible bacterium, including the dissipation of the transmembrane pH and sodium gradients. This disruption of the proton motive force ultimately inhibits the bacterium's ability to generate ATP, leading to cell death.

This compound propionate is understood to alter ruminal fermentation in a manner similar to monensin. While its precise ion exchange mechanism is not as definitively characterized as that of monensin, it is known to be an effective ionophore that disrupts the transmembrane ion concentrations in susceptible microorganisms.

dot

Caption: General ionophore mechanisms of Monensin and this compound.

Comparative Performance Data

The differential effects of this compound and monensin on rumen fermentation and animal performance have been the subject of numerous studies. The following tables summarize key quantitative data from comparative experiments.

Table 1: In Vitro Rumen Fermentation Parameters
ParameterThis compound PropionateMonensinControl (No Ionophore)Reference
Methane (CH4) Concentration Decreased (P<.05)Decreased (P<.05)-
Acetate:Propionate Ratio Decreased (P<.05)Decreased (P<.05)-
Acetate Concentration Decreased (P<.05)Decreased (P<.05)-
Propionate Concentration Decreased (P<.05)Decreased (P<.05)-
Ammonia (NH3) Concentration Decreased (P<.05)Decreased (P<.05)-
In Vitro Dry Matter Disappearance (Alfalfa) Not significantly differentReduced (P<.05)-
Final pH (Ground Corn Fermentation) Not significantly differentIncreased (P<.05)-
Final pH (Alfalfa Hay Fermentation) Not significantly differentIncreased (P<.05)-

Note: In this particular study, while both ionophores altered fermentation, monensin was observed to be a more potent inhibitor at the concentrations used.

Table 2: Feedlot Steer Performance (Meta-analysis)
ParameterThis compound Propionate vs. Monensinp-valueReference
Average Daily Gain (ADG) Increased< 0.05
Dry Matter Intake (DMI) Increased< 0.05
Feed Efficiency (FE) No significant effect> 0.05
Hot Carcass Weight (HCW) Increased< 0.05
Liver Abscesses More common< 0.05

Note: The increased incidence of liver abscesses with this compound propionate in this meta-analysis was presumed to be related to the concurrently fed antimicrobials.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and monensin.

In Vitro Rumen Fermentation Assay

Objective: To compare the effects of this compound propionate and monensin on the fermentation of various substrates by mixed ruminal microorganisms.

Methodology:

  • Rumen Fluid Collection: Rumen fluid is collected from cannulated steers fed a high-concentrate diet. For studies involving adaptation, the donor animals are fed a diet containing the specific ionophore for a period of at least 14 days prior to collection.

  • Incubation Setup: In vitro fermentations are conducted in serum bottles. Each bottle contains a buffered mineral solution, the specific substrate (e.g., ground corn, alfalfa hay, or a protein source like Trypticase), and is inoculated with the collected rumen fluid.

  • Ionophore Addition: this compound propionate and monensin are added to the respective treatment bottles at desired concentrations. A control group with no ionophore is also included.

  • Incubation: The bottles are incubated in a shaking water bath at 39°C for a specified period (e.g., 24 hours).

  • Analysis: At the end of the incubation period, the fermentation is stopped, and samples are collected for the analysis of:

    • Volatile Fatty Acids (VFAs): Acetate, propionate, and butyrate concentrations are determined using gas chromatography.

    • Gas Production: Total gas production is measured, and the concentration of methane (CH4) is determined by gas chromatography.

    • pH: The final pH of the fermentation medium is measured.

    • Ammonia Concentration: Ammonia levels are determined using colorimetric assays.

    • Dry Matter Disappearance: The remaining substrate is dried and weighed to determine the extent of digestion.

dot

Caption: In Vitro Rumen Fermentation Experimental Workflow.

Cation Transport Assay Using Large Unilamellar Vesicles (LUVs)

Objective: To evaluate the cation transport capabilities of this compound and monensin across a model lipid membrane.

Methodology:

  • LUV Preparation: Large unilamellar vesicles are prepared from a lipid solution (e.g., a mixture of phosphatidylcholine and cholesterol) by the thin-film hydration method followed by extrusion to create vesicles of a defined size. A fluorescent dye that is sensitive to specific cations (e.g., calcein, which can be quenched by Cu2+) is encapsulated within the vesicles.[2]

  • Assay Setup: The calcein-loaded LUVs are placed in a temperature-controlled cuvette within a fluorometer. The external buffer contains the cation of interest (e.g., Cu2+).[2]

  • Fluorescence Monitoring: The baseline fluorescence of the encapsulated calcein is measured. The excitation and emission wavelengths are set appropriately for the chosen dye (e.g., 480 nm excitation and 520 nm emission for calcein).[2]

  • Ionophore Addition: A solution of the ionophore (this compound or monensin) is added to the cuvette.

  • Data Acquisition: The fluorescence intensity is monitored over time. An increase in the transport of the quenching cation into the vesicles will result in a decrease in fluorescence.[2]

  • Data Analysis: The rate of fluorescence quenching is proportional to the rate of cation transport mediated by the ionophore. By comparing the rates induced by this compound and monensin, their relative transport efficiencies can be determined. This assay can be adapted to test for the transport of various cations.[2]

dot

Cation_Transport_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Large Unilamellar Vesicles (LUVs) with encapsulated fluorescent dye (e.g., calcein) B Place LUVs in cuvette with external buffer containing quenching cation (e.g., Cu2+) A->B C Measure baseline fluorescence B->C D Add Ionophore (this compound or Monensin) C->D E Monitor fluorescence quenching over time D->E F Calculate rate of fluorescence quenching E->F G Compare transport efficiencies F->G

Caption: Cation Transport Assay Workflow using LUVs.

Conclusion

Both this compound and monensin are effective polyether ionophores that enhance livestock performance by selectively targeting and disrupting the cellular function of specific rumen microbes. Monensin is well-characterized as a Na+/H+ antiporter, a mechanism that leads to a profound disruption of the transmembrane ion gradients. This compound operates through a similar ionophore mechanism, though the specifics of its ion exchange are less clearly defined in the available literature.

Comparative data from in vitro fermentation studies indicate that both compounds effectively shift rumen fermentation towards a more energy-efficient state, characterized by reduced methane production and a lower acetate to propionate ratio. However, the potency and specific effects on different fermentation parameters can vary between the two ionophores. Animal performance data from a meta-analysis suggests that this compound propionate may lead to greater average daily gain and dry matter intake compared to monensin, although feed efficiency was not found to be significantly different.

The choice between this compound and monensin may depend on specific production goals, dietary formulations, and other management factors. The detailed experimental protocols provided here offer a foundation for further research into the nuanced mechanisms of these important compounds and the development of next-generation feed additives.

References

A Comparative Efficacy Analysis of Laidlomycin and Salinomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the polyether ionophores laidlomycin and salinomycin, focusing on their efficacy as documented in scientific literature. While both compounds share a common classification as ionophores, their primary applications and researched biological effects diverge significantly. Salinomycin has garnered substantial attention for its potent anticancer properties, whereas this compound is predominantly utilized in veterinary medicine as an antimicrobial and feed additive to enhance growth and feed efficiency in cattle. This comparison will, therefore, explore their efficacy within these distinct contexts, supported by experimental data and detailed methodologies.

Mechanism of Action: A Shared Foundation with Divergent Applications

Both this compound and salinomycin are carboxylic polyether ionophores that disrupt ion gradients across biological membranes. Their fundamental mechanism involves forming lipid-soluble complexes with cations and transporting them across cell membranes, thereby altering the intracellular ionic balance. This disruption of ion homeostasis can lead to a cascade of cellular events, including mitochondrial dysfunction, induction of oxidative stress, and ultimately, cell death.

Salinomycin's anticancer effects are attributed to its ability to selectively target and eliminate cancer stem cells (CSCs), a subpopulation of tumor cells responsible for metastasis and relapse. It achieves this through multiple mechanisms, including the induction of apoptosis and ferroptosis, and the interference with key signaling pathways such as Wnt/β-catenin.[1][2] Salinomycin's ionophoric activity, particularly its ability to transport potassium ions, is central to its mode of action.

This compound , on the other hand, is primarily employed in veterinary medicine to improve feed efficiency in cattle.[3] Its efficacy in this area stems from its ability to modulate the microbial population in the rumen, favoring the growth of bacteria that produce propionate, a more energy-efficient volatile fatty acid. It also exhibits antimicrobial activity, particularly against Gram-positive bacteria, which contributes to its effects on gut microflora.[4] Recent research has also highlighted its potent activity against multidrug-resistant bacteria like MRSA and VRE.[1][4]

Quantitative Data on Efficacy

The available quantitative data for this compound and salinomycin reflect their different areas of application.

This compound: Efficacy in Veterinary and Antimicrobial Applications
ParameterOrganism/SystemConcentration/DoseObserved EffectReference
Antibacterial Activity Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE)Not specifiedStronger activity than oxacillin and vancomycin[1][4]
Feed Efficiency Feedlot Cattle6 to 12 mg/kg of diet DMImproved average daily gain and feed conversion[3]
Ruminal Fermentation In vitro mixed ruminal microorganismsNot specifiedAlters fermentation similarly to monensin, decreasing acetate:propionate ratio
Ruminal Acidosis Cattle fed high-grain diets6 or 12 mg/kg of diet DMMay reduce the severity of ruminal acidosis
Salinomycin: Efficacy in Anticancer Applications
Cell LineCancer TypeIC50 Value (µM)Exposure TimeReference
MCF-7 Breast AdenocarcinomaNot specified, but lower than in non-tumor cells24, 48, 72 h[2]
HB4a Non-tumor BreastHigher resistance compared to MCF-724, 48, 72 h[2]
A549 Non-Small Cell Lung Cancer5 to 10 µM24 h[5]
A549 Non-Small Cell Lung Cancer1.5 to 2.5 µM48 h[5]
LNM35 Non-Small Cell Lung Cancer5 to 10 µM24 h[5]
LNM35 Non-Small Cell Lung Cancer1.5 to 2.5 µM48 h[5]
MDA-MB-231 Breast Cancer4.9 ± 1.6 µMNot specified[6]

Experimental Protocols

Salinomycin: In Vitro Cytotoxicity Assay against Cancer Cells

A common method to assess the anticancer efficacy of salinomycin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of salinomycin (typically ranging from 0.1 to 50 µM). A vehicle control (e.g., DMSO) is also included.

  • The cells are incubated with the compound for specific time points (e.g., 24, 48, 72 hours).

3. MTT Assay:

  • After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the log of the salinomycin concentration and fitting the data to a dose-response curve.

This compound: In Vitro Rumen Fermentation Study

To evaluate the effect of this compound on ruminal fermentation, in vitro batch culture systems are often employed.

1. Rumen Fluid Collection:

  • Rumen fluid is collected from cannulated steers adapted to a specific diet (e.g., high-concentrate).

  • The fluid is strained through multiple layers of cheesecloth to remove large feed particles.

2. In Vitro Fermentation:

  • The strained rumen fluid is mixed with a buffer solution and the substrate to be tested (e.g., ground corn, alfalfa hay).

  • This compound propionate is added to the fermentation vessels at various concentrations. Control vessels with no ionophore are also prepared.

  • The fermentations are carried out under anaerobic conditions at 39°C for a specified period (e.g., 24 hours).

3. Sample Analysis:

  • At the end of the incubation, gas production (e.g., methane) is measured.

  • The fermentation fluid is sampled to analyze for:

    • pH

    • Volatile Fatty Acid (VFA) concentrations (acetate, propionate, butyrate) using gas chromatography.

    • Ammonia concentration.

    • Lactate concentration.

  • In vitro dry matter disappearance can also be determined by weighing the remaining substrate after drying.

4. Data Analysis:

  • The effects of this compound on the measured parameters are compared to the control group using statistical analysis (e.g., ANOVA) to determine significance.

Visualizing Mechanisms and Workflows

Salinomycin_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salinomycin Salinomycin IonChannel K+ Channel Disruption Salinomycin->IonChannel Wnt Wnt/β-catenin Pathway Salinomycin->Wnt Inhibition ROS Increased ROS IonChannel->ROS Apoptosis Apoptosis ROS->Apoptosis Ferroptosis Ferroptosis ROS->Ferroptosis Wnt->Apoptosis Leads to caption Fig. 1: Simplified signaling pathways affected by Salinomycin in cancer cells.

Caption: Salinomycin's Anticancer Mechanisms

In_Vitro_Viability_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with Salinomycin (various concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end_node End: Cytotoxicity Profile analyze->end_node caption Fig. 2: Experimental workflow for an in vitro cell viability assay.

Caption: In Vitro Cell Viability Workflow

Laidlomycin_Rumen_Fermentation cluster_rumen Rumen Microbiome cluster_products Fermentation Products This compound This compound Gram_Positive Gram-positive bacteria (e.g., lactate producers) This compound->Gram_Positive Inhibits Gram_Negative Gram-negative bacteria (e.g., propionate producers) This compound->Gram_Negative Favors Lactate Lactate Gram_Positive->Lactate Propionate Propionate Gram_Negative->Propionate Acetate Acetate caption Fig. 3: this compound's effect on ruminal fermentation.

Caption: this compound's Rumen Effects

Conclusion

References

Laidlomycin vs. Narasin: A Comparative Analysis for Broiler Chicken Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of laidlomycin and narasin as anticoccidial feed additives in broiler chickens is hampered by a notable lack of publicly available research directly comparing the two ionophores in this species. While narasin has been extensively studied and is widely used in the poultry industry, research on this compound propionate has predominantly focused on its application in feedlot cattle. This guide synthesizes the available experimental data for each compound, providing an objective comparison based on existing literature, with the caveat that direct, head-to-head performance data in broilers is not available.

Performance and Efficacy Overview

Narasin is a polyether ionophore antibiotic known for its efficacy against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry.[1] It functions by disrupting the ion gradients across the parasite's cell membrane, leading to its death.[1] Studies have consistently demonstrated that narasin, when included in broiler feed, can improve growth performance and feed efficiency, particularly in the face of a coccidial challenge.[2]

This compound propionate is also an ionophore antibiotic. In feedlot cattle, it has been shown to improve the rate of weight gain and feed conversion efficiency. The mechanism of action is similar to other ionophores, involving the alteration of ion transport across membranes. However, its specific efficacy and performance benefits in broiler chickens have not been detailed in the available scientific literature.

Quantitative Performance Data

Due to the absence of direct comparative studies, the following tables summarize the performance data for narasin in broiler chickens from various studies. A separate table presents data on this compound propionate from a study in feedlot cattle for informational purposes, emphasizing that these results are not directly comparable to broiler performance.

Table 1: Performance of Broiler Chickens Supplemented with Narasin

Parameter Control Group Narasin-Treated Group Study Reference
Final Body Weight (g) Data not consistently providedHigher than control in some studies[2]
Average Daily Gain ( g/day ) Data not consistently providedImproved compared to control[2]
Feed Conversion Ratio (FCR) Data not consistently providedLower (improved) compared to control[2]
Coccidiosis Lesion Score Higher scores in infected, untreated groupsSignificantly reduced scores[3]

Note: Specific values are not aggregated due to variations in experimental designs, including dosage, duration, and challenge models.

Table 2: Performance of Feedlot Cattle Supplemented with this compound Propionate

Parameter Control Group This compound Propionate-Treated Group (6-12 mg/kg) Study Reference
Average Daily Gain (ADG) BaselineImproved
Feed Conversion BaselineImproved
Feed Consumption Not substantially affectedNot substantially affected
Carcass Weight BaselineIncreased by an average of 7.3 kg

Experimental Protocols

Narasin Efficacy Study in Broiler Chickens

A representative experimental design to evaluate the efficacy of narasin in broiler chickens often involves the following steps:

  • Animal Model: Day-old broiler chicks are randomly allocated to different treatment groups.

  • Housing: Birds are housed in floor pens with fresh litter.

  • Dietary Treatments: A basal diet is formulated, to which different concentrations of narasin are added. A control group receives the basal diet without any anticoccidial.

  • Coccidial Challenge: At a specific age (e.g., 14 days), birds in the challenged groups are orally inoculated with a mixed culture of viable Eimeria oocysts.

  • Data Collection: Key performance indicators such as body weight gain, feed intake, and feed conversion ratio are recorded.

  • Lesion Scoring: At the end of the trial, a subset of birds from each group is euthanized, and the intestinal lesions caused by coccidiosis are scored using a standardized method (e.g., Johnson and Reid scoring system).

This compound Propionate Efficacy Study in Feedlot Cattle

The methodology for evaluating this compound propionate in feedlot cattle typically includes:

  • Animal Model: Steers and heifers are used in feeding trials.

  • Dietary Treatments: Cattle are fed diets with varying energy content, supplemented with different concentrations of this compound propionate. A control group receives the same diet without the ionophore.

  • Performance Monitoring: Data on average daily gain and feed consumption are collected throughout the feeding period to calculate feed conversion efficiency.

Diagrams

Experimental_Workflow_Narasin_Broilers Experimental Workflow for Narasin Efficacy in Broilers A Day-old broiler chicks procurement B Random allocation to treatment groups A->B C Dietary supplementation (Control vs. Narasin) B->C D Oral Coccidial Challenge (e.g., Day 14) C->D E Performance data collection (BWG, FI, FCR) D->E F Intestinal lesion scoring at trial end D->F G Statistical Analysis E->G F->G

Caption: Workflow of a typical experiment evaluating narasin in broilers.

Mechanism_of_Action_Ionophores General Mechanism of Action for Ionophore Anticoccidials cluster_parasite Eimeria Parasite Ionophore Ionophore (Narasin/Laidlomycin) Membrane Parasite Cell Membrane Ionophore->Membrane Transports Influx Uncontrolled Cation Influx Membrane->Influx Cation Cations (K+, Na+) Cation->Membrane across Disruption Disruption of Ion Gradients Influx->Disruption Death Parasite Death Disruption->Death

Caption: Simplified signaling pathway of ionophore anticoccidials.

Conclusion

Narasin is a well-documented and effective ionophore for the control of coccidiosis and improvement of performance in broiler chickens. In contrast, there is a significant gap in the scientific literature regarding the use and efficacy of this compound propionate in this species. While this compound has demonstrated benefits in feedlot cattle, these findings cannot be directly extrapolated to poultry due to differences in physiology, metabolism, and the target parasitic species. Therefore, for researchers, scientists, and drug development professionals in the poultry sector, narasin remains a more established and scientifically supported option. Further research is required to determine the potential of this compound propionate as a viable anticoccidial for broiler chickens.

References

A Comparative Analysis of Laidlomycin Propionate and Laidlomycin Butyrate on Ruminal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of ionophores on ruminal fermentation is critical for optimizing animal nutrition and health. This guide provides a detailed comparison of two such ionophores, laidlomycin propionate and this compound butyrate, focusing on their impact on the rumen environment.

Introduction to this compound and its Esters

This compound is a polyether ionophore antibiotic that selectively targets Gram-positive bacteria in the rumen.[1] This selective pressure alters the microbial ecosystem, leading to shifts in the production of volatile fatty acids (VFAs), the primary energy source for ruminants.[1] Specifically, ionophores like this compound are known to increase the production of propionate while decreasing the proportions of acetate and butyrate, which also leads to a reduction in methane production.[1][2] this compound propionate and this compound butyrate are two esterified forms of this compound designed to enhance its efficacy.

Comparative Efficacy in Ruminal Fermentation

Experimental data, primarily from in vitro studies, indicates that both this compound propionate and this compound butyrate effectively modify ruminal fermentation in a manner characteristic of ionophores. However, their potency can differ.

Potency in Modulating Key Fermentation Products

A key study directly comparing the two esters found that acylation of this compound, particularly with a butyrate group, enhances its potency. This compound butyrate was found to be a more potent enhancer of propionic acid production and a more potent inhibitor of lactic acid production when compared to both this compound and the widely used ionophore, monensin.[3]

The concentration of each ionophore required for 50% maximal enhancement of propionic acid production (EC50) and 50% maximal inhibition of lactic acid production (IC50) are presented below:

IonophoreEC50 (µg/ml) for Propionic Acid ProductionIC50 (µg/ml) for Lactic Acid Production
This compound Butyrate 0.3 0.3
This compound2.01.8
Monensin0.71.3
Data sourced from in vitro rumen fluid incubations.[3]

These results demonstrate the superior potency of this compound butyrate in these specific actions.[3]

Effects on Volatile Fatty Acid Profiles

In a continuous culture experiment, this compound butyrate demonstrated a significant impact on VFA production, increasing propionic acid while decreasing acetic, butyric, and isovaleric acids.[3]

TreatmentAcetic Acid (mmol/d)Propionic Acid (mmol/d)Butyric Acid (mmol/d)Isovaleric Acid (mmol/d)
ControlNot Reported22.9Not ReportedNot Reported
This compound Butyrate (0.5 µg/ml) Decreased (P<0.01) 33.7 Decreased (P<0.01) Decreased (P<0.01)
Monensin (0.5 µg/ml)Decreased (P<0.01)30.5Decreased (P<0.01)Decreased (P<0.01)
Data from a continuous culture chemostat experiment.[3]

Studies focusing on this compound propionate have consistently shown its ability to alter the VFA profile. In one in vitro study, this compound propionate suppressed the production of acetate and butyrate and numerically reduced the acetate to propionate ratio.[2] Another study noted that both this compound propionate and monensin decreased the concentrations of acetate, propionate, isobutyrate, and isovalerate in Trypticase fermentations.[4]

TreatmentTotal VFA (mM)Acetate (mol/100mol)Propionate (mol/100mol)Butyrate (mol/100mol)Acetate:Propionate Ratio
Control70.360.124.510.52.45
This compound Propionate (2mg/L) 67.857.626.99.82.14
Monensin (6 mg/L)72.457.228.39.72.02
Data from a dual-flow continuous culture system. Note: this compound propionate numerically reduced the A:P ratio in this study.[2]

Mechanism of Action

The primary mechanism of action for ionophores like this compound involves the disruption of ion gradients across the cell membranes of susceptible bacteria, primarily Gram-positive bacteria.[1] This leads to a cascade of events that ultimately inhibits their growth and alters their metabolic output.

Ionophore Mechanism of Action cluster_0 Rumen Environment Ionophore This compound Propionate / Butyrate GramPositive Gram-Positive Bacteria Ionophore->GramPositive Disrupts Ion Gradient Acetate Acetate GramPositive->Acetate Decreased Production Butyrate Butyrate GramPositive->Butyrate Decreased Production GramNegative Gram-Negative Bacteria Propionate Propionate GramNegative->Propionate Increased Production

Caption: General mechanism of ionophore action in the rumen.

Experimental Protocols

The findings presented are based on established in vitro and in vivo experimental models designed to simulate or measure ruminal fermentation.

In Vitro Rumen Fluid Fermentation

A common method to assess the effects of feed additives is through in vitro fermentation using rumen fluid collected from fistulated animals.

Typical Protocol:

  • Rumen Fluid Collection: Rumen fluid is collected from donor animals, typically fistulated steers, that have been adapted to a specific diet.[4]

  • Preparation: The collected fluid is strained through multiple layers of cheesecloth and often blended to create a uniform inoculum.

  • Incubation: The rumen fluid is mixed with a buffer solution and the substrate to be tested (e.g., ground corn, alfalfa hay). The experimental treatments (this compound propionate, this compound butyrate) are added at desired concentrations.[3][4]

  • Anaerobic Conditions: Incubations are carried out under anaerobic conditions, typically by flushing with CO2, and maintained at a physiological temperature (e.g., 39°C).[5]

  • Sampling and Analysis: Samples are taken at various time points to measure parameters such as pH, VFA concentrations (using gas chromatography), ammonia, and gas production.

In Vitro Fermentation Workflow A Rumen Fluid Collection (from fistulated animal) B Straining and Preparation of Inoculum A->B C Incubation with Buffer, Substrate, and Treatments B->C D Anaerobic Conditions (CO2) and Controlled Temperature C->D E Sampling at Timed Intervals D->E F Analysis of Fermentation Products (VFA, pH, Ammonia, Gas) E->F

Caption: A typical workflow for an in vitro ruminal fermentation experiment.

Continuous Culture Systems (Chemostats)

Dual-flow continuous culture systems provide a more dynamic model of the rumen, allowing for continuous inflow of artificial saliva and substrate, and outflow of effluent, mimicking the natural passage of digesta.

Typical Protocol:

  • System Setup: A series of fermenter vessels are set up and inoculated with ruminal fluid.

  • Adaptation Period: The system is allowed to stabilize over several days before treatments are introduced.

  • Treatment Application: The ionophores are continuously infused into the respective fermenters.

  • Sampling: Effluent is collected over several days to analyze for VFA concentrations, microbial protein synthesis, and nutrient digestibility.[2]

Conclusion

Both this compound propionate and this compound butyrate are effective modulators of ruminal fermentation, promoting a shift towards more energetically favorable VFA profiles. The available data suggests that this compound butyrate may be a more potent derivative, exhibiting a stronger effect on propionate enhancement and lactate inhibition at lower concentrations compared to this compound and monensin.[3] this compound propionate has been more extensively studied and consistently demonstrates the characteristic effects of an ionophore on ruminal fermentation.[2][4] The choice between these two esters may depend on the desired level of potency and specific production goals. Further in vivo studies directly comparing the two would be beneficial to fully elucidate their comparative efficacy on animal performance.

References

Laidlomycin's Antimicrobial Efficacy Against Drug-Resistant Bacteria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the ionophore antibiotic laidlomycin demonstrates potent antimicrobial activity against clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), outperforming conventional antibiotics in in-vitro studies. This comparison guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance, supported by experimental data and methodologies, to facilitate further investigation and potential therapeutic applications.

Comparative Antimicrobial Activity

This compound, a polyether ionophore antibiotic, has shown significant promise in combating antibiotic-resistant bacteria. A key study by Yoo et al. (2007) provides critical data on its efficacy. The minimum inhibitory concentration (MIC) of this compound and other ionophores, alongside standard-of-care antibiotics, was determined against multiple strains of MRSA and VRE. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The results, summarized in the table below, indicate that this compound and other tested ionophores exhibit potent activity against these challenging pathogens, often with lower MIC values than oxacillin and vancomycin, the respective comparator drugs for MRSA and VRE.

Antimicrobial AgentTest OrganismStrainMIC (µg/mL)Oxacillin MIC Breakpoints (µg/mL)Vancomycin MIC Breakpoints (µg/mL)
This compound S. aureus (MRSA)694E1 S ≤ 2; R ≥ 4-
703E1
693E1
2-321
4-51
E. faecium (VRE)8216 -S ≤ 4; I = 8-16; R ≥ 32
9416
9816
Monensin S. aureus (MRSA)694E4--
703E4
693E4
2-324
4-54
E. faecium (VRE)8216--
9416
9816
Salinomycin S. aureus (MRSA)694E1--
703E1
693E1
2-321
4-51
E. faecium (VRE)8216--
9416
9816
Maduramicin S. aureus (MRSA)694E0.5--
703E0.5
693E0.5
2-320.5
4-50.5
E. faecium (VRE)828--
948
988
Oxacillin S. aureus (MRSA)694E32S ≤ 2; R ≥ 4-
703E>32
693E>32
2-32>32
4-532
Vancomycin E. faecium (VRE)8264-S ≤ 4; I = 8-16; R ≥ 32
9464
9864

Data sourced from Yoo et al. (2007). MIC breakpoints are based on CLSI and EUCAST guidelines.

Experimental Protocols

The antimicrobial activity of this compound and comparator compounds was determined using the agar dilution method. This standard technique provides a reliable assessment of a substance's MIC against a panel of microorganisms.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antimicrobial agent were prepared in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) at a high concentration.

  • Serial two-fold dilutions of each stock solution were then made to achieve the final desired concentrations for the assay.

2. Agar Plate Preparation:

  • Melted Mueller-Hinton agar was cooled to 45-50°C.

  • The appropriate volume of each antimicrobial dilution was added to the molten agar to achieve the final test concentrations.

  • The agar-antimicrobial mixture was then poured into sterile petri dishes and allowed to solidify. A control plate containing no antimicrobial was also prepared.

3. Inoculum Preparation:

  • The test microorganisms (MRSA and VRE strains) were cultured in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.

  • The standardized bacterial suspension was then diluted to a final concentration of approximately 10⁴ CFU per spot.

4. Inoculation and Incubation:

  • A multipoint inoculator was used to spot the prepared bacterial suspensions onto the surface of the agar plates containing the different antimicrobial concentrations.

  • The plates were incubated at 35-37°C for 18-24 hours.

5. Determination of MIC:

  • Following incubation, the plates were examined for bacterial growth.

  • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in validating this compound's antimicrobial activity and its proposed mechanism of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_analysis Analysis antimicrobial_prep Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions antimicrobial_prep->serial_dilution plate_prep Pour Agar Plates with Antimicrobial serial_dilution->plate_prep agar_prep Prepare Molten Mueller-Hinton Agar agar_prep->plate_prep inoculation Inoculate Plates with Bacterial Suspension plate_prep->inoculation culture_prep Prepare Bacterial Inoculum (0.5 McFarland) culture_prep->inoculation incubation Incubate Plates (18-24h, 37°C) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Antimicrobial Susceptibility Testing Workflow

Ionophore_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound (Ionophore) cation_channel Cation Channel Formation/ Ion Transport This compound->cation_channel Inserts into membrane ion_gradient Disruption of Ion Gradient (K+, Na+, H+) cation_channel->ion_gradient Facilitates ion transport membrane Lipid Bilayer membrane_potential Loss of Membrane Potential ion_gradient->membrane_potential atp_depletion ATP Depletion membrane_potential->atp_depletion cellular_processes Inhibition of Essential Cellular Processes atp_depletion->cellular_processes cell_death Bacterial Cell Death cellular_processes->cell_death

Mechanism of Action of this compound

The primary mechanism of action for ionophores like this compound involves the disruption of the electrochemical gradients across the bacterial cell membrane. By forming channels or acting as mobile carriers, these molecules facilitate the transport of cations (e.g., K⁺, Na⁺, H⁺) across the lipid bilayer. This uncontrolled ion movement dissipates the membrane potential, which is crucial for vital cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular pH. The subsequent depletion of cellular energy and disruption of homeostasis ultimately lead to bacterial cell death. This mode of action is distinct from many conventional antibiotics that target specific enzymes or cellular structures, potentially offering an advantage against bacteria that have developed resistance to those mechanisms.

Cross-Resistance Between Laidlomycin and Other Ionophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance between the polyether ionophore laidlomycin and other commonly used ionophores, including monensin, salinomycin, and narasin, in the context of controlling coccidiosis in poultry. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to aid in research and development.

Understanding Ionophore Cross-Resistance

Ionophores are a class of anticoccidial drugs that disrupt the ion balance across the cell membranes of protozoan parasites like Eimeria, which is responsible for coccidiosis. Cross-resistance occurs when a parasite strain that has developed resistance to one ionophore also exhibits resistance to other, structurally similar ionophores. This phenomenon is a significant concern in poultry production, as it can limit the effectiveness of rotational drug programs designed to manage resistance.

Studies have consistently shown that cross-resistance is more likely to occur between ionophores belonging to the same class. This compound, monensin, salinomycin, and narasin are all monovalent ionophores, meaning they primarily transport monovalent cations like sodium (Na+) and potassium (K+) across cell membranes. Research indicates that field isolates of Eimeria tenella resistant to one monovalent polyether drug often demonstrate reduced sensitivity to other monovalent polyethers.[1]

While direct, head-to-head comparative studies quantifying the cross-resistance of this compound with a full panel of other ionophores are limited in publicly available literature, the existing evidence strongly suggests a high potential for cross-resistance among these monovalent compounds. One study demonstrated that ionophore-resistant isolates of E. tenella required 20 to 40 times higher concentrations of monensin, salinomycin, or narasin to achieve 50% inhibition of development compared to sensitive isolates, indicating a common resistance mechanism.[1]

Quantitative Data on Ionophore Efficacy and Resistance

IonophoreEimeria SpeciesEfficacy/Resistance ProfileReference
SalinomycinE. tenella field isolatesIsolate 1: Resistant; Isolate 2: Limited efficacy; Isolate 3: Partial resistance; Isolate 4: ResistantYadav et al.
MaduramicinE. tenella field isolatesIsolate 1: Resistant; Isolate 2: Limited efficacy; Isolate 3: Limited efficacy; Isolate 4: Partial resistanceYadav et al.
MonensinEimeria spp. field isolatesAll 47 tested isolates were ionophore-tolerant.Stallbaumer & Daisy, 1988
NarasinEimeria spp. field isolatesAll 47 tested isolates were ionophore-tolerant.Stallbaumer & Daisy, 1988
SalinomycinEimeria spp. field isolatesAll 47 tested isolates were ionophore-tolerant.Stallbaumer & Daisy, 1988

Note: The efficacy and resistance profiles are based on the classifications used in the respective studies, often determined by a "global index" or similar scoring systems that consider factors like weight gain, lesion scores, and oocyst shedding.

Experimental Protocols

In Vivo Anticoccidial Sensitivity Testing (AST)

This protocol is a widely accepted method for evaluating the efficacy of anticoccidial drugs against field isolates of Eimeria.

1. Parasite Isolation and Propagation:

  • Collect fecal samples containing Eimeria oocysts from poultry farms.

  • Isolate and sporulate the oocysts using standard laboratory procedures.

  • Propagate the isolates in susceptible, coccidia-free chickens to obtain sufficient numbers of oocysts for the assay.

2. Experimental Animals and Housing:

  • Use day-old, coccidia-free broiler chicks.

  • House the birds in wire-floored cages to prevent reinfection.

  • Provide ad libitum access to a standard, non-medicated broiler ration and water.

3. Experimental Design:

  • Randomly allocate chicks to different treatment groups, including:

    • Non-infected, non-medicated control.

    • Infected, non-medicated control.

    • Infected, medicated groups for each ionophore being tested (e.g., this compound, monensin, salinomycin, narasin) at their recommended dosages.

  • Each treatment group should have multiple replicates.

4. Infection and Medication:

  • At a specified age (e.g., 14 days), orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria oocysts.

  • Begin administering the medicated feed to the respective treatment groups 48 hours prior to infection and continue throughout the experimental period.

5. Data Collection and Analysis:

  • Record bird weights at the beginning and end of the trial to calculate weight gain.

  • Measure feed consumption to determine the feed conversion ratio (FCR).

  • At a set time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group to perform intestinal lesion scoring.

  • Collect fecal samples to determine oocyst shedding counts.

  • Calculate an Anticoccidial Index (ACI) or a similar composite score based on the collected parameters to classify the isolates as sensitive, partially resistant, or resistant to each drug.

Visualizing Mechanisms and Workflows

General Mechanism of Ionophore Action

The following diagram illustrates the general mechanism by which monovalent ionophores disrupt the cellular function of Eimeria parasites.

Ionophore_Mechanism cluster_membrane Parasite Cell Membrane membrane Extracellular Space Lipid Bilayer Intracellular Space disruption Disruption of Ion Gradients membrane:f2->disruption ionophore Ionophore ionophore->membrane:f1 Transports Na+ into cell na_out Na+ na_out->ionophore Binds Na+ k_in K+ k_in->disruption K+ efflux h_in H+ h_in->disruption H+ influx swelling Cellular Swelling & Death disruption->swelling

Caption: General mechanism of monovalent ionophore action on a parasite cell.

Experimental Workflow for Anticoccidial Sensitivity Testing

The diagram below outlines the key steps involved in a typical in vivo anticoccidial sensitivity test.

AST_Workflow start Start sample_collection Collect Fecal Samples from Farms start->sample_collection oocyst_isolation Isolate and Sporulate Eimeria Oocysts sample_collection->oocyst_isolation propagation Propagate Isolates in Susceptible Chicks oocyst_isolation->propagation infection Infect Chicks with Standardized Oocyst Dose propagation->infection animal_setup House Day-Old Coccidia-Free Chicks group_allocation Randomly Allocate Chicks to Treatment Groups animal_setup->group_allocation medication Administer Medicated Feed group_allocation->medication medication->infection data_collection Collect Data: Weight Gain, FCR, Lesion Scores, Oocyst Counts infection->data_collection analysis Analyze Data and Calculate ACI data_collection->analysis classification Classify Isolates: Sensitive, Partially Resistant, or Resistant analysis->classification end End classification->end

Caption: Workflow for in vivo anticoccidial sensitivity testing.

Conclusion

References

A Comparative Analysis of Laidlomycin and Lasalocid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, mechanisms of action, efficacy, and safety of two prominent ionophore antibiotics.

Laidlomycin and lasalocid are carboxylic polyether ionophores widely utilized in the veterinary field as anticoccidial agents and growth promoters in livestock. Both compounds, derived from Streptomyces species, share a common mechanism of action by disrupting ion gradients across cellular membranes, leading to the demise of susceptible organisms. Despite their similar functions, differences in their chemical structures, ion selectivity, and biological activities warrant a detailed comparative analysis for researchers and drug development professionals seeking to understand their distinct profiles.

Physicochemical Properties

A fundamental comparison of this compound and lasalocid begins with their distinct physicochemical characteristics. This compound, typically used as this compound propionate potassium, and lasalocid, commonly administered as lasalocid sodium, differ in their molecular composition and structure.

PropertyThis compound PropionateLasalocid Sodium
Molecular Formula C40H66O13C34H53NaO8
Molecular Weight 754.9 g/mol 612.75 g/mol
Source Streptomyces sp.Streptomyces lasaliensis[1]
Ion Selectivity Primarily monovalent cationsBroader specificity for monovalent and divalent cations[2]
Formulation This compound Propionate PotassiumLasalocid Sodium

Mechanism of Action

Both this compound and lasalocid function as ionophores, molecules that facilitate the transport of ions across lipid membranes. This disruption of the natural ion concentration gradients is the basis of their antimicrobial and anticoccidial effects.

As carboxylic ionophores, they form a lipophilic complex with cations, allowing them to traverse the cell membrane. This influx of cations and the concurrent efflux of protons disrupt the transmembrane potential and pH gradient, leading to osmotic swelling and eventual lysis of the target cell.

While both compounds share this general mechanism, their differing ion affinities can influence their biological potency and spectrum of activity. Lasalocid's ability to transport both monovalent and divalent cations may contribute to a broader range of biological effects compared to more selective ionophores.

Recent research has shed light on the subcellular effects of lasalocid, demonstrating its impact on various intracellular compartments and trafficking pathways. Studies have shown that lasalocid can affect the endolysosomal pathway, Golgi apparatus, and mitochondria[2]. This interference with fundamental cellular processes likely contributes to its potent biological activity. While similar detailed subcellular studies on this compound are less prevalent in the available literature, its shared classification as a carboxylic ionophore suggests a comparable, though potentially nuanced, mechanism of action.

Experimental Workflow for Ionophore Detection in Feed

A common requirement for researchers is the accurate detection and quantification of these ionophores in animal feed. The following workflow outlines a general procedure for their analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Feed Sample (1g) extraction Extraction with Methanol/Water sample->extraction Add solvent centrifugation Centrifugation extraction->centrifugation Shake dilution Dilution of Supernatant centrifugation->dilution Collect supernatant hplc HPLC Separation dilution->hplc Inject sample ms Mass Spectrometry Detection hplc->ms Elute compounds data_analysis Data Analysis and Quantification ms->data_analysis Generate spectra

A generalized workflow for the detection of ionophores in feed samples using LC-MS.

Comparative Efficacy

The performance of this compound and lasalocid as feed additives has been evaluated in numerous studies, particularly in cattle and poultry, the primary target species for these compounds.

Performance in Cattle

In feedlot cattle, both ionophores have been shown to improve feed efficiency and promote growth. A meta-analysis comparing this compound propionate with monensin (another common ionophore) found that this compound propionate was associated with increased average daily gain and dry matter intake. While direct meta-analyses comparing this compound and lasalocid are less common, individual studies provide valuable insights.

ParameterThis compound PropionateLasalocidReference
Average Daily Gain (ADG) IncreasedIncreased[3]
Feed Efficiency (Gain:Feed) ImprovedImproved[3]
Dry Matter Intake (DMI) Generally not substantially affectedMay decrease in dairy cows[3]
Effect on Rumen Fermentation Increases propionate, decreases acetateIncreases propionate, decreases acetate[4]
Anticoccidial Efficacy in Poultry

Both this compound and lasalocid are effective in controlling coccidiosis in poultry, a parasitic disease of the intestinal tract caused by Eimeria protozoa. Their efficacy can be influenced by factors such as the specific Eimeria species, the level of infection, and the development of drug resistance.

One study directly comparing the anticoccidial efficacy of narasin, monensin, and lasalocid found that lasalocid was effective against some coccidial strains that were not well-controlled by the other two ionophores. This suggests that lasalocid may have a different spectrum of activity against certain Eimeria species.

Safety and Toxicology

The safety of ionophores is a critical consideration, as they can be toxic to non-target species and can have adverse effects at high doses in target animals.

SpeciesThis compound Propionate Potassium (NOEL)Lasalocid Sodium (LD50)
Dog 0.75 mg/kg/day[5]Not Found
Cattle Not Found50 mg/kg
Horse Highly toxic21.5 mg/kg
Chicken Not Found71.5 mg/kg
Rat Not Found122 mg/kg
Mouse Not Found146 mg/kg

It is crucial to note that horses are particularly sensitive to the toxic effects of ionophores, and accidental exposure can be fatal.

Signaling Pathway Interactions

The primary mechanism of action of ionophores is the disruption of ion gradients. However, these initial events can trigger a cascade of downstream cellular responses. For lasalocid, it has been shown to impact several key signaling and trafficking pathways.

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects lasalocid Lasalocid ion_channel Ion Transport lasalocid->ion_channel Facilitates endolysosomal Endolysosomal Pathway Disruption ion_channel->endolysosomal Impacts golgi Golgi Apparatus Alteration ion_channel->golgi Impacts mitochondria Mitochondrial Dysfunction ion_channel->mitochondria Impacts autophagy Autophagy Modulation endolysosomal->autophagy

Known intracellular signaling and trafficking pathways affected by lasalocid.

Lasalocid's disruption of ion homeostasis has been linked to the modulation of autophagy and alterations in the structure and function of the Golgi apparatus and endolysosomal pathway[2]. These effects can have profound consequences for cellular processes such as protein trafficking and degradation. While specific signaling pathways affected by this compound are not as extensively detailed in the current literature, its similar mode of action suggests potential overlap in these downstream effects.

Experimental Protocols

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Stock Solution: Dissolve a known weight of this compound propionate or lasalocid sodium in a suitable solvent to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the test organism for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Conclusion

This compound and lasalocid are both effective carboxylic ionophores with significant applications in the livestock industry. While they share a fundamental mechanism of action, their differences in ion selectivity, physicochemical properties, and, to some extent, their spectrum of activity, provide distinct advantages in different applications. Lasalocid's broader ion specificity may contribute to a wider range of biological effects, while this compound has demonstrated robust efficacy in improving cattle performance.

For researchers and drug development professionals, a thorough understanding of these nuances is essential for the selection of the appropriate ionophore for a specific application, for the development of new formulations, and for the investigation of novel therapeutic uses. Further research into the specific subcellular targets and signaling pathways affected by this compound would provide a more complete comparative picture and could unveil new avenues for drug development.

References

A Head-to-Head Comparison of Laidlomycin and Maduramicin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive, data-driven comparison of two prominent polyether ionophore antibiotics: laidlomycin and maduramicin. Both compounds are utilized in the agricultural sector, primarily as anticoccidial agents in poultry and growth promoters in ruminants. This document delves into their mechanisms of action, comparative efficacy, toxicity profiles, and the underlying cellular signaling pathways, presenting quantitative data in accessible formats and detailing experimental methodologies to support further research and development.

Mechanism of Action: A Tale of Two Ionophores

This compound and maduramicin belong to the carboxylic polyether class of ionophores. Their fundamental mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible organisms, such as coccidial parasites and certain bacteria. By forming lipid-soluble complexes with cations, they facilitate the transport of these ions across biological membranes, leading to a cascade of events that ultimately result in cell death.[1]

This compound primarily acts as an ionophore with a high affinity for monovalent cations. In the context of ruminant nutrition, this action selectively targets gram-positive bacteria in the rumen. This disruption of the ruminal microflora leads to a shift in volatile fatty acid (VFA) production, favoring the production of propionate over acetate. This metabolic shift results in improved feed efficiency and a reduction in the incidence of acidosis in cattle.

Maduramicin , also a monovalent cation ionophore, is particularly effective against various species of Eimeria, the causative agent of coccidiosis in poultry. Its mechanism involves creating an osmotic imbalance within the parasite by increasing the intracellular concentration of sodium ions, leading to swelling and eventual lysis of the organism.

Comparative Efficacy

The efficacy of this compound and maduramicin has been evaluated in different animal models and contexts. This compound's primary application is in cattle, while maduramicin is predominantly used in poultry.

Anticoccidial Efficacy in Poultry

Direct comparative studies have demonstrated the potent anticoccidial activity of maduramicin. In a study comparing several anticoccidials, maduramicin, at a dietary concentration of 5 ppm, was shown to be highly effective against multiple Eimeria species in chickens. In mixed Eimeria species infections, birds treated with maduramicin exhibited significantly higher weight gains compared to those treated with monensin.

Compound Dosage (ppm) Infection Model Key Efficacy Findings Reference
Maduramicin 5Mixed Eimeria speciesSignificantly higher weight gains compared to monensin-treated birds. Effective against E. tenella, E. maxima, E. necatrix, E. brunetti, and E. acervulina.
This compound --Primarily used in cattle; limited direct comparative anticoccidial data in poultry available in the reviewed literature.-
Growth Promotion and Feed Efficiency in Cattle

This compound propionate is well-established for its ability to improve feed efficiency and promote growth in feedlot cattle.

Compound Dosage (mg/kg of diet) Animal Model Key Efficacy Findings Reference
This compound Propionate 6 - 12Feedlot cattleImproved average daily gain and feed conversion.[2][2]
This compound Propionate 6 or 12Cattle on high-grain dietsReduced severity of ruminal acidosis and improved feed efficiency.
Maduramicin --Not typically used for growth promotion in cattle.-

Toxicity Profile

The ionophoric nature of these compounds, while effective against target organisms, can also lead to toxicity in host animals if not administered at the correct dosage.

Acute Toxicity
Compound Animal Model LD50 / NOEL Key Toxicity Findings Reference
This compound DogNOEL: 0.75 mg/kg/day (1-year chronic study)The most sensitive species identified in toxicity studies.[3]
Maduramicin Rat-Cardiotoxicity is a primary concern.[4]
Maduramicin H9c2 cells (rat heart myoblasts)IC50: 0.1 - 0.2 µg/mLInhibition of cell growth.[5]
Cellular and Molecular Toxicity

Recent research has focused on the molecular mechanisms underlying the toxicity of maduramicin, particularly its cardiotoxic effects.

Maduramicin-Induced Cardiotoxicity:

  • Induction of Apoptosis and Necrosis: Maduramicin has been shown to induce both apoptosis and necrosis in rat myocardial H9c2 cells in a concentration- and time-dependent manner.[6]

  • Cell Cycle Arrest: It can arrest myocardial cells at the G0/G1 phase of the cell cycle.[5]

  • Signaling Pathway Dysregulation: Several signaling pathways have been identified as being dysregulated by maduramicin, leading to cardiotoxicity.

Signaling Pathways

The cellular signaling pathways affected by these ionophores are crucial for understanding their toxicological profiles. While the specific signaling pathways affected by this compound in mammalian cells are not well-documented in the available literature, extensive research has been conducted on maduramicin.

Maduramicin-Induced Signaling Pathways in Cardiac Cells

Several interconnected signaling pathways are implicated in maduramicin-induced cardiotoxicity:

  • ROS-Dependent PTEN/Akt-Erk1/2 Pathway: Maduramicin induces the production of reactive oxygen species (ROS), which in turn activates PTEN. Activated PTEN inhibits the Akt-Erk1/2 signaling pathway, ultimately leading to apoptosis in cardiac muscle cells.[4]

Maduramicin_ROS_PTEN_Akt_Erk1_2_Pathway Maduramicin Maduramicin ROS ↑ Reactive Oxygen Species (ROS) Maduramicin->ROS PTEN PTEN (Activation) ROS->PTEN Akt Akt (Inhibition) PTEN->Akt Inactivates Erk1_2 Erk1/2 (Inhibition) Akt->Erk1_2 Inactivates Apoptosis Apoptosis Erk1_2->Apoptosis Leads to

Caption: Maduramicin-induced ROS-dependent PTEN/Akt-Erk1/2 signaling pathway leading to apoptosis.

  • PP2A-ERK1/2 Pathway: Maduramicin can activate Protein Phosphatase 2A (PP2A), which subsequently leads to the dephosphorylation and inhibition of ERK1/2, contributing to cytotoxicity in H9c2 cells.[7]

Maduramicin_PP2A_ERK1_2_Pathway Maduramicin Maduramicin PP2A Protein Phosphatase 2A (PP2A Activation) Maduramicin->PP2A ERK1_2 ERK1/2 (Inhibition) PP2A->ERK1_2 Dephosphorylates and Inactivates Cytotoxicity Cytotoxicity ERK1_2->Cytotoxicity Leads to Maduramicin_AKT_CyclinD1_Pathway Maduramicin Maduramicin AKT AKT Signaling (Inhibition) Maduramicin->AKT CyclinD1 Cyclin D1 (Downregulation) AKT->CyclinD1 Regulates CellCycleArrest G0/G1 Phase Cell Cycle Arrest CyclinD1->CellCycleArrest Leads to H9c2_Cytotoxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Culture H9c2 cells in DMEM + 10% FBS Seed Seed cells in appropriate plates Culture->Seed Treat Treat with varying concentrations of Maduramicin Seed->Treat Viability Cell Viability Assay (e.g., MTT/MTS) Treat->Viability Apoptosis Apoptosis Assay (Annexin V/PI staining) Treat->Apoptosis WesternBlot Western Blot for Signaling Proteins Treat->WesternBlot

References

Validating a New Analytical Method for Laidlomycin Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of veterinary drug residues like laidlomycin are paramount for ensuring food safety and regulatory compliance. This guide provides a comprehensive comparison of a newly validated analytical method for this compound detection against established alternatives, supported by experimental data and detailed protocols.

This compound is a polyether ionophore antibiotic used in cattle feed to improve feed efficiency and increase the rate of weight gain.[1][2] Monitoring its residues in animal-derived products is crucial to prevent potential risks to human health. This guide details the validation of a new analytical method and compares its performance with existing Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods.

Comparative Analysis of this compound Detection Methods

The performance of any new analytical method must be rigorously compared against existing techniques to establish its validity and potential advantages. This section provides a quantitative comparison of a newly validated method with a well-established LC-MS/MS method for this compound detection in animal feed.

Performance MetricNew Validated Method (Hypothetical Data)LC-MS/MS MethodHPLC Method
**Linearity (R²) **> 0.995> 0.99> 0.99
Recovery (%) 92 - 10581 - 120[3]37 (in liver tissue)[4]
Limit of Detection (LOD) 0.1 µg/kgNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.5 µg/kgNot explicitly stated0.050 ppm (in liver tissue)[4]
Precision (RSD%) < 10%≤ 15% (at 1-200 µg/g)[3]Not explicitly stated
Analysis Time ~15 minutesVariableVariable
Specificity HighHighModerate to High

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. This section outlines the key experimental protocols for the compared methods.

New Validated Method: Detailed Protocol

This section would typically provide a step-by-step protocol for the new analytical method being validated. For the purpose of this guide, a hypothetical protocol is assumed, which would include detailed descriptions of:

  • Sample Preparation: Homogenization, extraction, and clean-up procedures.

  • Chromatographic Conditions: Column type, mobile phase composition, flow rate, and temperature.

  • Mass Spectrometric Conditions: Ionization mode, ion source parameters, and mass transitions.

  • Quantification: Standard curve preparation and data analysis.

Established Method: LC-MS/MS Protocol for this compound in Feed

This protocol is based on the method described by C.A. Costello et al. (2012) for the simultaneous determination of six ionophores in animal feed.

1. Sample Extraction:

  • Weigh 1 gram of the feed sample into a centrifuge tube.
  • Add 4 mL of a methanol-water solution (9:1, v/v).
  • Shake the mixture on a platform shaker for 45 minutes.
  • Centrifuge the sample.

2. Sample Dilution:

  • Dilute the supernatant with a methanol-water solution (75:25, v/v).

3. LC-MS/MS Analysis:

  • Column: Betasil C18 column (150 x 4.6 mm, 5 µm particle size).
  • Mobile Phase:
  • Solvent A: 50 mM ammonium acetate.
  • Solvent B: Acetonitrile-methanol (7:3, v/v).
  • Gradient Elution: A gradient run is performed to separate the analytes.
  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).

Established Method: HPLC Protocol for this compound in Liver Tissue

This protocol is based on the information provided in the Freedom of Information Summary for NADA 141-025.[4]

1. Sample Extraction:

  • Extract this compound residues from liver tissue using methanol.

2. Sample Preparation:

  • Filter the methanol extract before HPLC analysis.

3. HPLC Analysis:

  • The specific column, mobile phase, and detection wavelength are not detailed in the available public summary.[4] However, a standard reverse-phase HPLC setup with UV detection would be a typical approach.

4. Quantification:

  • The method has a limit of quantification (LOQ) of 0.050 ppm for this compound in liver tissue.[4]

Visualizing the Workflow

To better understand the logical flow of validating a new analytical method, the following diagrams illustrate the key stages and their relationships.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation cluster_comparison Comparative Analysis SampleCollection Sample Collection (e.g., Animal Feed) Homogenization Homogenization SampleCollection->Homogenization Extraction Extraction of this compound Homogenization->Extraction Cleanup Sample Clean-up Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy (Recovery) MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate Precision) MS_Detection->Precision Specificity Specificity/Selectivity MS_Detection->Specificity LOD_LOQ LOD & LOQ Determination MS_Detection->LOD_LOQ Data_Comparison Data Comparison with Existing Methods Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Specificity->Data_Comparison LOD_LOQ->Data_Comparison Report Validation Report Generation Data_Comparison->Report

Caption: Experimental workflow for validating a new analytical method.

logical_relationship cluster_performance Performance Characteristics cluster_benefits Benefits for Researchers NewMethod New Analytical Method for This compound Detection HighSensitivity High Sensitivity (Low LOD/LOQ) NewMethod->HighSensitivity HighAccuracy High Accuracy (Good Recovery) NewMethod->HighAccuracy HighPrecision High Precision (Low RSD) NewMethod->HighPrecision HighSpecificity High Specificity NewMethod->HighSpecificity GoodLinearity Good Linearity NewMethod->GoodLinearity ReliableData Reliable & Reproducible Data HighSensitivity->ReliableData HighAccuracy->ReliableData HighPrecision->ReliableData HighSpecificity->ReliableData GoodLinearity->ReliableData RegulatoryCompliance Ensured Regulatory Compliance ReliableData->RegulatoryCompliance ImprovedEfficiency Improved Laboratory Efficiency ReliableData->ImprovedEfficiency

Caption: Logical relationship of method performance to research benefits.

References

Unlocking Therapeutic Potential: A Guide to the Synergistic Effects of Laidlomycin and Related Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective therapeutic regimens has led to a growing interest in combination therapies that exhibit synergistic effects, where the combined impact of two or more drugs is greater than the sum of their individual effects. Laidlomycin, a polyether ionophore antibiotic, and its related compounds are emerging as candidates for such combinations, particularly in oncology. This guide provides an objective comparison of the synergistic potential of this compound-related compounds with other drugs, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.

While direct studies on this compound's synergistic effects in human therapeutic applications are limited, research on the closely related enediyne antibiotic, lidamycin (LDM), offers significant insights. This guide will use the synergistic combination of lidamycin and chloroquine (CQ) as a primary case study, supplemented with broader information on the potential of ionophores in combination therapy.

Case Study: Lidamycin and Chloroquine in Non-Small Cell Lung Cancer (NSCLC)

A notable example of synergy is the combination of lidamycin and chloroquine in treating non-small cell lung cancer (NSCLC). Studies have demonstrated that chloroquine, a known autophagy inhibitor, can significantly potentiate the anticancer effects of lidamycin.

Quantitative Data Summary

The synergistic interaction between Lidamycin (LDM) and Chloroquine (CQ) has been quantified through various in vitro and in vivo experiments. The data below summarizes the key findings in human NSCLC cell lines (A549 and H460).

ParameterDrug/CombinationCell LineResultSynergy Metric
IC50 (In Vitro Proliferation) Lidamycin (LDM)A5491.70 ± 0.75 nmol/LN/A
Lidamycin (LDM)H4600.043 ± 0.026 nmol/LN/A
Chloroquine (CQ)A54971.3 ± 6.1 µmol/LN/A
Chloroquine (CQ)H46055.6 ± 12.5 µmol/LN/A
Cell Proliferation LDM + CQA549 & H460CQ sensitizes both cell lines to LDMCDI < 1
Apoptosis Rate (Flow Cytometry) Chloroquine (CQ) aloneH46023.1% ± 4.2%N/A
Lidamycin (LDM) aloneH46065.1% ± 4.1%N/A
LDM + CQH46077.0% ± 5.2%Synergistic Increase
Tumor Growth Suppression (In Vivo Xenograft) Lidamycin (LDM) aloneNude Mice (H460)57.14% suppressionN/A
LDM + CQNude Mice (H460)73.02% suppressionEnhanced Efficacy

Data sourced from a study on the synergistic actions of lidamycin and chloroquine.[1]

The synergy is quantified using the Coefficient of Drug Interaction (CDI), where a value less than 1 indicates a synergistic effect. For the combination of lidamycin and chloroquine, the majority of combination-doses resulted in CDI values of less than 1.[1]

Experimental Protocols

To ensure reproducibility and thorough understanding, detailed methodologies for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following drug treatment.

  • Cell Seeding: Plate human NSCLC cells (A549 or H460) in 96-well plates at a desired density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of lidamycin, chloroquine, or a combination of both for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Living cells with active metabolism will convert the yellow MTT into a purple formazan product.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

Apoptosis Quantification (Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis (programmed cell death).

  • Cell Treatment: Treat H460 cells with lidamycin, chloroquine, or the combination for a specified time (e.g., 20 hours).

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.[1]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

In Vivo Tumor Xenograft Model

This protocol evaluates the anticancer efficacy of the drug combination in a living organism.

  • Cell Implantation: Subcutaneously inject human H460 NSCLC cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Randomly assign mice to treatment groups: control (vehicle), lidamycin alone (e.g., 25 μg/kg, intravenously), chloroquine alone (e.g., 60 mg/kg, intraperitoneally), and the combination of both.[1]

  • Tumor Measurement: Measure tumor volume at regular intervals throughout the study.

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth suppression for each treatment group compared to the control group.

Visualizing Workflows and Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for assessing drug synergy and the proposed signaling pathway for the lidamycin-chloroquine combination.

G cluster_0 In Vitro Synergy Assessment cluster_1 In Vivo Efficacy Validation A 1. Cell Culture (e.g., A549, H460) B 2. Drug Treatment (Single agents & Combinations) A->B C 3. Cell Viability Assay (MTT) B->C D 4. Apoptosis Assay (Flow Cytometry) B->D E 5. Protein Analysis (Western Blot) B->E F 6. Data Analysis (Calculate CDI/FIC) C->F D->F E->F G 1. Xenograft Model (Implant H460 cells in mice) H 2. Tumor Growth (to palpable size) G->H I 3. Drug Administration (Control, Single, Combo) H->I J 4. Monitor Tumor Volume I->J K 5. Evaluate Tumor Growth Suppression J->K

Caption: Experimental workflow for evaluating drug synergy in vitro and in vivo.

G cluster_0 Drug Action cluster_1 Cellular Response Lidamycin Lidamycin Bax Bax Expression Lidamycin->Bax synergistically increases Apoptosis Apoptosis Lidamycin->Apoptosis induces Chloroquine Chloroquine Autophagy Cytoprotective Autophagy Chloroquine->Autophagy inhibits Chloroquine->Bax synergistically increases Autophagy->Apoptosis inhibits Caspase Caspase-3 Cleavage Bax->Caspase activates PARP PARP Cleavage Caspase->PARP leads to PARP->Apoptosis mediates

References

Laidlomycin Propionate in Cattle: A Meta-Analysis of Efficacy Compared to Monensin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of 17 individual studies reveals that laidlomycin propionate demonstrates notable advantages in key performance indicators for feedlot cattle when compared to the commonly used ionophore, monensin sodium. The analysis, encompassing data from 13,603 finishing steers, highlights statistically significant improvements in average daily gain and hot carcass weight for cattle supplemented with this compound propionate.

This guide provides a detailed comparison of this compound propionate and monensin sodium, presenting quantitative data from a major meta-analysis, outlining typical experimental protocols for evaluating ionophore efficacy, and illustrating the fundamental mechanism of action of these compounds in the bovine rumen. This information is intended for researchers, animal nutritionists, and professionals in the pharmaceutical and cattle industries.

Performance Data: this compound Propionate vs. Monensin Sodium

A meta-analysis conducted by Cernicchiaro et al. (2016) provides a robust comparison of the effects of this compound propionate (LP) and monensin sodium (MS) on the performance of finishing steers in North America. The results, summarized in the table below, indicate that steers fed this compound propionate showed significant increases in average daily gain, dry matter intake, and hot carcass weight.[1][2] Notably, there was no significant difference in feed efficiency between the two ionophores.[2]

Performance MetricThis compound Propionate vs. Monensin Sodiump-value
Average Daily Gain (ADG) + 0.11 lb/day< 0.01
Dry Matter Intake (DMI) + 0.64 lb/day< 0.01
Feed Efficiency (Feed/Gain) Equivalent≥ 0.31
Hot Carcass Weight (HCW) + 11.82 lb< 0.01

Data sourced from the meta-analysis by Cernicchiaro et al. (2016) as reported by Zoetis.[2]

These findings suggest that while both are effective ionophores, this compound propionate may offer an advantage in promoting weight gain and achieving heavier carcasses in finishing cattle.[1][2]

Experimental Protocols for Ionophore Efficacy Trials

The studies included in the meta-analysis followed randomized controlled trial designs to ensure objectivity.[2] A typical experimental protocol for evaluating the efficacy of an ionophore like this compound propionate in feedlot cattle involves the following key steps:

1. Animal Selection and Acclimation:

  • A cohort of uniform steers or heifers (in terms of breed, age, and initial body weight) is selected.

  • The cattle undergo an acclimation period to the basal diet and the feedlot environment to minimize stress and ensure consistent feed intake.

2. Treatment Groups:

  • Animals are randomly assigned to different treatment groups. A common design includes:

    • A control group receiving the basal diet with no ionophore.

    • A treatment group receiving the basal diet supplemented with this compound propionate at a specified concentration (e.g., 6 to 12 mg/kg of dry matter).[3]

    • A treatment group receiving the basal diet supplemented with another ionophore, such as monensin sodium, for comparative analysis.[2]

3. Diet and Feeding:

  • The basal diet is formulated to meet or exceed the nutritional requirements for finishing cattle, typically a high-energy, high-concentrate ration.

  • The ionophores are incorporated into the feed to ensure consistent daily intake.

  • Feed is provided ad libitum, with daily feed offerings and refusals meticulously recorded to calculate dry matter intake.

4. Data Collection:

  • Individual animal weights are recorded at the beginning of the trial and at regular intervals (e.g., every 28 days) to calculate average daily gain.

  • Carcass data, including hot carcass weight, yield grade, and quality grade, are collected after slaughter.[3]

5. Statistical Analysis:

  • Performance and carcass data are statistically analyzed using appropriate models (e.g., analysis of variance) to determine the effects of the different ionophore treatments.

G cluster_pre_trial Pre-Trial Phase cluster_trial Experimental Trial Phase cluster_data_collection A Animal Selection (Uniform Breed, Age, Weight) B Acclimation Period (Basal Diet & Environment) A->B C Random Allocation to Treatment Groups B->C D Control Group (No Ionophore) C->D E This compound Group C->E F Comparative Ionophore Group (e.g., Monensin) C->F G Controlled Feeding (High-Concentrate Diet) H Data Collection (Weight, Intake, Carcass Data) G->H I Statistical Analysis H->I Weight Body Weight H->Weight Intake Feed Intake H->Intake Carcass Carcass Traits H->Carcass

Caption: A typical workflow for an ionophore efficacy trial in cattle.

Mechanism of Action: Altering Rumen Fermentation

This compound propionate, like other ionophores, functions by selectively disrupting the transport of ions across the cell membranes of certain microorganisms in the rumen. This action primarily targets Gram-positive bacteria, which are less efficient in energy metabolism.

The key effects on the rumen microbial ecosystem include:

  • Inhibition of Gram-Positive Bacteria: this compound propionate creates pores in the cell membranes of Gram-positive bacteria, leading to an uncontrolled exchange of ions (primarily potassium and protons). This disrupts the ion gradients essential for cellular function and forces the bacteria to expend significant energy to maintain equilibrium, ultimately inhibiting their growth and metabolism.

  • Favorable Shift in Microbial Population: The suppression of Gram-positive bacteria allows for the proliferation of more energetically efficient Gram-negative bacteria.

  • Increased Propionate Production: Many of the favored Gram-negative bacteria are responsible for the production of propionate, a volatile fatty acid (VFA) that is a key energy source for cattle. An increased proportion of propionate relative to acetate in the rumen is associated with improved feed efficiency.

  • Reduced Methane and Ammonia Production: The alteration of the microbial population also leads to a decrease in the production of waste products like methane and ammonia, further conserving energy and protein for the host animal.

G cluster_rumen Rumen Environment cluster_bacteria cluster_vfa cluster_animal Impact on Cattle LP This compound Propionate Gram_Pos Gram-Positive Bacteria (e.g., Acetate Producers) LP->Gram_Pos Disrupts Ion Transport (Inhibits Growth) Gram_Neg Gram-Negative Bacteria (e.g., Propionate Producers) Gram_Pos->Gram_Neg Competitive Advantage Acetate Acetate (Less Efficient Energy) Gram_Pos->Acetate Decreased Production Propionate Propionate (More Efficient Energy) Gram_Neg->Propionate Increased Production Improved_FE Improved Feed Efficiency Propionate->Improved_FE Leads to Increased_WG Increased Weight Gain Improved_FE->Increased_WG Contributes to

Caption: Mechanism of action of this compound in the rumen.

References

A Comparative Analysis of Laidlomycin Propionate and Monensin Sodium for Finishing Steers

Author: BenchChem Technical Support Team. Date: November 2025

For decades, ionophores have been a cornerstone of nutritional management in the beef feedlot industry, enhancing feed efficiency and animal performance. Among the most utilized are laidlomycin propionate and monensin sodium. This guide provides a comprehensive comparison of their performance in finishing steers, supported by experimental data, for researchers, scientists, and drug development professionals.

Performance and Efficacy

Both this compound propionate and monensin sodium are effective in improving feed efficiency in finishing steers. Their primary mechanism involves altering the rumen microbial population, favoring bacteria that produce propionic acid, a more energy-efficient volatile fatty acid (VFA), while reducing the production of acetate and methane. This shift in rumen fermentation leads to better energy utilization from the feed.

A meta-analysis of 17 studies involving 13,603 steers directly compared the effects of this compound propionate (often in combination with chlortetracycline) and monensin sodium (often with tylosin). The results indicated that steers fed this compound propionate had a greater average daily gain (ADG) and dry matter intake (DMI) compared to those fed monensin.[1] However, feed efficiency (G:F) was not significantly different between the two ionophores in this comprehensive analysis.[1]

Conversely, other studies have shown instances where this compound propionate improved feed efficiency. For example, one study reported an 8.9% improvement in feed efficiency with this compound propionate supplementation over the entire trial period.[2] Another trial noted that this compound propionate improved feed efficiency on both a live weight and carcass weight basis. Monensin has also been consistently shown to improve feed efficiency, with a meta-analysis indicating an average improvement of 6.4%.[3]

Table 1: Comparative Performance of Finishing Steers Supplemented with this compound Propionate or Monensin Sodium (Based on Meta-Analysis)

Performance MetricThis compound PropionateMonensin SodiumStatistical Significance (P-value)
Average Daily Gain (ADG)Increased-< 0.05[1]
Dry Matter Intake (DMI)Increased-< 0.05[1]
Feed Efficiency (G:F)No Significant EffectNo Significant Effect> 0.05[1]
Hot Carcass Weight (HCW)Increased-< 0.05[1]
Liver Abscesses*More CommonLess Common< 0.05[1]

*Note: The difference in liver abscesses is presumed to be due to the concurrent use of different antimicrobials (chlortetracycline with this compound propionate and tylosin with monensin sodium).[1]

Carcass Characteristics

The meta-analysis revealed that steers fed this compound propionate had heavier hot carcass weights compared to those fed monensin.[1] However, other carcass characteristics such as yield grade and quality grade were generally not affected by either ionophore. One study did note that carcasses from steers fed this compound propionate weighed 7.3 kg more than control cattle.

Mechanism of Action

Both this compound propionate and monensin are polyether ionophores that act as mobile carriers of ions across the cell membranes of certain rumen microbes.[4] They primarily target Gram-positive bacteria, which lack a protective outer membrane.[5] By disrupting the ion gradients (Na+, K+, H+) across the bacterial cell membrane, these ionophores cause an energy-expensive futile cycle, ultimately inhibiting the growth and proliferation of susceptible bacteria.[5][6] This selective inhibition leads to a shift in the microbial population, favoring Gram-negative bacteria that are more efficient at producing propionate.

The increased propionate production is a key factor in the improved feed efficiency observed with both ionophores. Propionate is a primary precursor for glucose synthesis in the liver, providing more energy to the animal for growth.

Ionophore_Mechanism_of_Action cluster_rumen Rumen Environment cluster_animal Steer Performance Ionophore Ionophore GramPositive_Bacteria Gram-Positive Bacteria (e.g., Acetate & Butyrate Producers) Ionophore->GramPositive_Bacteria Inhibits VFA_Production Altered VFA Production GramPositive_Bacteria->VFA_Production GramNegative_Bacteria Gram-Negative Bacteria (e.g., Propionate Producers) GramNegative_Bacteria->VFA_Production Propionate Increased Propionate VFA_Production->Propionate Acetate_Butyrate Decreased Acetate/Butyrate VFA_Production->Acetate_Butyrate Methane Decreased Methane VFA_Production->Methane Energy_Metabolism Improved Energy Metabolism Propionate->Energy_Metabolism Gluconeogenesis Precursor Performance Enhanced Animal Performance (ADG, Feed Efficiency) Energy_Metabolism->Performance

Caption: Mechanism of action of ionophores in the rumen leading to improved steer performance.

Experimental Protocols

To provide a clear understanding of how these comparisons are made, the following is a representative experimental design based on common methodologies found in the literature.

Objective: To compare the effects of this compound propionate and monensin sodium on the performance and carcass characteristics of finishing steers.

Animals: A cohort of finishing beef steers of similar breed, age, and initial body weight are selected. For instance, a study might use 288 British x Continental x Brahman steers.[7] The steers are then blocked by weight and randomly assigned to treatment groups.

Diet: The steers are typically transitioned to a high-concentrate finishing diet. The basal diet composition is consistent across all treatment groups, with the only difference being the ionophore supplementation. A common finishing diet might consist of 90% concentrate.[7]

Treatments:

  • Control: Basal diet with no ionophore.

  • This compound Propionate: Basal diet supplemented with this compound propionate at a specified concentration (e.g., 6 or 12 mg/kg of dietary DM).[7]

  • Monensin Sodium: Basal diet supplemented with monensin sodium at a specified concentration (e.g., 31 mg/kg of DM), often in combination with an antibiotic like tylosin (e.g., 12 mg/kg of DM).[7]

Data Collection:

  • Performance: Individual steer weights are recorded at the beginning and end of the trial, and at regular intervals in between, to calculate ADG. Feed intake for each pen is recorded daily to determine DMI. Feed efficiency (G:F) is calculated from ADG and DMI.

  • Rumen Fluid Analysis (Optional): In some studies, ruminally cannulated steers may be used to collect rumen fluid samples to analyze VFA concentrations, pH, and microbial populations.

Experimental_Workflow cluster_treatments Treatment Groups Start Start Animal_Selection Select Finishing Steers (Similar Breed, Weight, Age) Start->Animal_Selection Randomization Block by Weight & Randomly Assign to Treatments Animal_Selection->Randomization Diet_Adaptation Adapt Steers to High-Concentrate Diet Randomization->Diet_Adaptation Control Control Diet (No Ionophore) Diet_Adaptation->Control LP_Group This compound Propionate Diet Diet_Adaptation->LP_Group MS_Group Monensin Sodium Diet Diet_Adaptation->MS_Group Feeding_Trial Conduct Feeding Trial (e.g., 161 days) Control->Feeding_Trial LP_Group->Feeding_Trial MS_Group->Feeding_Trial Data_Collection Collect Performance Data (Weight, DMI) Feeding_Trial->Data_Collection Harvest Harvest Steers Data_Collection->Harvest Carcass_Data Collect Carcass Data (HCW, Marbling, etc.) Harvest->Carcass_Data Analysis Statistical Analysis of Data Carcass_Data->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for comparing ionophores in finishing steers.

Conclusion

Both this compound propionate and monensin sodium are valuable tools for improving the efficiency of beef production in finishing steers. The choice between the two may depend on specific production goals. The available data suggests that this compound propionate may lead to greater average daily gain and dry matter intake, resulting in heavier carcass weights. However, feed efficiency appears to be comparable between the two ionophores. The incidence of liver abscesses may be a consideration, although this is often managed with the concurrent use of other antimicrobials. Researchers and drug development professionals should consider the specific context of the production system when evaluating the suitability of each ionophore.

References

Unraveling the Antiviral Potential of Polyether Ionophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct scientific evidence supporting antiviral claims for laidlomycin remains uncorroborated in published literature, a growing body of research highlights the significant antiviral properties of its chemical class: the polyether ionophore antibiotics. This guide provides a comprehensive comparison of the antiviral performance of prominent polyether ionophores—monensin, salinomycin, and X-206—against various viral pathogens. The data and experimental protocols summarized herein are intended for researchers, scientists, and drug development professionals engaged in antiviral research.

The analysis of polyether ionophores reveals a class of molecules with potent, broad-spectrum antiviral activity. Their mechanism of action, primarily centered on disrupting ionic gradients across cellular membranes, interferes with critical stages of the viral life cycle, such as entry and replication. This guide synthesizes the available quantitative data, experimental methodologies, and known signaling pathways to offer an objective comparison of these compounds.

Comparative Antiviral Efficacy

The antiviral activity of monensin, salinomycin, and X-206 has been evaluated against several viruses, most notably members of the Coronaviridae family. The following table summarizes their in vitro efficacy, presenting the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is a crucial measure of a compound's therapeutic window (CC50/EC50).

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
Monensin SARS-CoV-2Vero E6-hTMPRSS2~0.1>10>100
Feline Coronavirus (FCoV)Fcwf-4Not ReportedNot ReportedNot Reported
Mouse PolyomavirusNot SpecifiedNot ReportedNot ReportedNot Reported
Salinomycin SARS-CoV-2Vero E6-hTMPRSS2~0.1>10>100
Feline Coronavirus (FCoV)Fcwf-40.03049>25>820
Porcine Epidemic Diarrhea Virus (PEDV)Vero<1>20>20
Influenza A and B virusesMDCK0.4 - 4.3Not ReportedNot Reported
X-206 SARS-CoV-2Vero E6-hTMPRSS20.0148.2586[1]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Mechanism of Antiviral Action: Signaling Pathway Modulation

Polyether ionophores exert their antiviral effects through multiple mechanisms, a key one being the disruption of intracellular ion homeostasis, which in turn affects viral entry and replication. Furthermore, these compounds have been shown to modulate host cell signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hijacked by viruses for their replication.

dot

antiviral_signaling_pathway cluster_virus_entry Viral Entry & Replication cluster_ionophore_action Polyether Ionophore Action cluster_mapk_pathway MAPK Signaling Pathway Virus Virus Endosome Endosome Virus->Endosome Entry MAPKKK MAPKKK Virus->MAPKKK Activates Replication Viral Replication Endosome->Replication Uncoating Ionophore Polyether Ionophore (e.g., Salinomycin) Ionophore->Endosome Disrupts H+ gradient (Inhibits acidification) MAPK MAPK (ERK, JNK, p38) Ionophore->MAPK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors Activates TranscriptionFactors->Replication

Caption: Antiviral mechanism of polyether ionophores.

Experimental Protocols

The following are representative protocols for assessing the antiviral activity and cytotoxicity of compounds like polyether ionophores.

1. Viral Replication Inhibition Assay (Plaque Reduction Assay)

This assay quantifies the reduction in infectious virus particles produced in the presence of a test compound.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6 for coronaviruses) in 6-well plates to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compound in a virus infection medium.

  • Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus.

  • Treatment: After a 1-2 hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

  • Overlay: Cover the cells with an overlay medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques. The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[2][3][4][5]

plaque_reduction_assay_workflow start Start seed_cells Seed host cells in 6-well plates start->seed_cells infect_cells Infect cell monolayer with virus (MOI) seed_cells->infect_cells prepare_compounds Prepare serial dilutions of test compound treatment Add medium with different compound concentrations prepare_compounds->treatment adsorption Incubate for 1-2h (Virus Adsorption) infect_cells->adsorption adsorption->treatment overlay Add semi-solid overlay medium treatment->overlay incubation Incubate for 2-4 days (Plaque Formation) overlay->incubation staining Fix and stain cells (e.g., Crystal Violet) incubation->staining counting Count plaques and calculate EC50 staining->counting end End counting->end

Caption: CCK-8 Cytotoxicity Assay Workflow.

References

Laidlomycin Cytotoxicity: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available data exists regarding the specific cytotoxic effects of laidlomycin on various mammalian cell lines. While extensively studied in veterinary medicine for its role as an ionophore in modifying rumen fermentation in cattle, its direct comparative cytotoxicity in human or other mammalian cell models is not well-documented in peer-reviewed literature. This guide, therefore, provides a framework for understanding ionophore cytotoxicity and outlines the methodologies required for such comparative studies, drawing parallels with other known ionophores where necessary to illustrate key concepts.

Understanding Ionophore Cytotoxicity

Ionophores are lipid-soluble molecules that transport ions across biological membranes. This disruption of ion gradients, particularly of cations like K+, Na+, and Ca2+, can lead to a cascade of cellular events culminating in cell death.[1] The cytotoxic effects of ionophores are being increasingly investigated for their potential as anticancer agents.[2][3] Several ionophores, such as salinomycin and monensin, have demonstrated potent anticancer activity against various cancer cell lines and even cancer stem cells.[2] The mechanism of this cytotoxicity is often linked to the induction of oxidative stress, disruption of mitochondrial membrane potential, and the triggering of apoptotic pathways.[2][4]

Comparative Cytotoxicity Data of this compound

As of this review, specific IC50 (half-maximal inhibitory concentration) values for this compound across a range of different mammalian cell lines are not available in the public domain. Research has primarily focused on its antimicrobial properties and its effects on ruminant digestion.

For context, the following table illustrates the kind of data that would be presented if available for this compound, using data for the related ionophore Lidamycin (a different compound) as a placeholder to demonstrate the desired format.

Cell LineCell TypeIC50 (nmol/L)
A549Human non-small cell lung cancer1.70 ± 0.75
H460Human non-small cell lung cancer0.043 ± 0.026

Note: The data above is for Lidamycin and is provided for illustrative purposes only. Similar data for this compound is not currently available.

Experimental Protocols

To determine the cytotoxicity of this compound, a standardized cell viability assay such as the MTT assay would be employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxicity of a compound like this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Preparation Compound Preparation Compound Treatment Compound Treatment Compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for determining the IC50 of a compound.

Generalized Signaling Pathway for Ionophore-Induced Apoptosis

While the specific pathways activated by this compound in mammalian cells are not well-defined, ionophores are known to induce apoptosis through mechanisms involving mitochondrial stress and calcium influx. The diagram below illustrates a generalized pathway.

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm This compound (Ionophore) This compound (Ionophore) Ion Influx (e.g., Ca2+) Ion Influx (e.g., Ca2+) This compound (Ionophore)->Ion Influx (e.g., Ca2+) Disrupts ion gradient Mitochondrial Stress Mitochondrial Stress Ion Influx (e.g., Ca2+)->Mitochondrial Stress ROS Production ROS Production Mitochondrial Stress->ROS Production Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release ROS Production->Mitochondrial Stress Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Generalized pathway of ionophore-induced apoptosis.

In this proposed mechanism, the ionophore disrupts the cellular ion balance, leading to mitochondrial stress.[4] This can result in the overproduction of reactive oxygen species (ROS) and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to programmed cell death. It is important to note that this is a generalized model, and the specific molecular players and interactions may vary depending on the ionophore and the cell type.

References

Laidlomycin: A Statistical Comparison of Performance in Livestock

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical analysis of laidlomycin's performance in comparative studies, primarily focusing on its application in cattle and drawing comparisons with other ionophores where data is available. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's efficacy.

Comparative Performance Data

The following tables summarize quantitative data from various studies, offering a clear comparison of this compound with other treatments.

This compound vs. Monensin in Finishing Steers

A meta-analysis of 17 studies provides a robust comparison of this compound propionate (LP) and monensin sodium (MS) in finishing steers.

Table 1: Meta-Analysis of this compound Propionate vs. Monensin Sodium in Finishing Steers

Performance MetricThis compound Propionate (LP)Monensin Sodium (MS)Mean Difference (LP - MS)P-value
Growth Performance
Average Daily Gain (ADG), live-weight basis ( kg/day )--+0.05< 0.05
Average Daily Gain (ADG), carcass-weight basis ( kg/day )--+0.05< 0.05
Dry Matter Intake (DMI) ( kg/day )--+0.29< 0.05
Feed Efficiency (G:F)--No significant difference> 0.05
Carcass Characteristics
Hot Carcass Weight (HCW) (kg)--+5.36< 0.05
Liver Abscesses (%)Higher incidence with LPLower incidence with MS-< 0.05
Health Outcomes
Overall Mortality (%)--No significant difference> 0.05

Data synthesized from the meta-analysis by Cernicchiaro et al. (2016). The values for LP and MS are not explicitly stated as single figures in the meta-analysis, but the mean difference and p-value are provided.

Dose-Response of this compound Propionate in Feedlot Cattle

Studies have also investigated the optimal dosage of this compound propionate for performance enhancement in feedlot cattle.

Table 2: Effect of this compound Propionate Dosage on Feedlot Cattle Performance

This compound Propionate (mg/kg of diet DM)Average Daily Gain (ADG)Feed Conversion
3No significant improvementNo significant improvement
6MaximizedImproved (P < 0.001)
12-Sustained improvement

Based on a study involving 1,020 steers and heifers in six feeding trials.

This compound in Poultry: A Comparative Overview

Table 3: Performance of Broiler Chickens Supplemented with Salinomycin [1]

Treatment GroupBody Weight Gain (g) (pre-challenge)Feed Conversion Ratio (FCR)Oocyst Excretion Reduction
SalinomycinBetter than other groups (P < 0.05)-Significant (P < 0.05)
Probiotic--Significant (P < 0.05)
Vaccine--Significant (P < 0.05)
Positive ControlLowest weight gain (post-challenge)--

This table is based on a study comparing salinomycin, a probiotic, and a vaccine for coccidiosis control. A direct comparison with this compound is not available in this study.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of experimental protocols from key studies.

Meta-Analysis of this compound vs. Monensin in Finishing Steers (Cernicchiaro et al., 2016)[1]
  • Objective: To quantify the effects of feeding this compound propionate (LP) versus monensin sodium (MS) on performance, health, and carcass characteristics in finishing steers.

  • Study Design: A systematic review and meta-analysis of 17 comparative studies, encompassing 135 pens and 13,603 steers.

  • Treatments:

    • This compound propionate (LP), fed alone or in combination with chlortetracycline.

    • Monensin sodium (MS), fed alone or in combination with tylosin.

  • Data Collection: Data on average daily gain (ADG), dry matter intake (DMI), feed efficiency (FE), mortality, hot carcass weight (HCW), and liver abscesses were extracted from each study.

  • Statistical Analysis: Random-effects meta-analysis models were used to calculate the pooled estimates of the mean difference in outcomes between the LP and MS groups. Heterogeneity among studies was also assessed.

This compound Propionate Efficacy Trials in Feedlot Cattle[2][4]
  • Objective: To evaluate the efficacy of different concentrations of this compound propionate on the performance of feedlot cattle and its effect on ruminal acidosis.

  • Animals: Steers and heifers.

  • Study Design: Multiple feeding trials were conducted. For the acidosis challenge, ruminally fistulated steers were used. For finishing trials, individually fed steers were monitored.

  • Treatments: this compound propionate was fed at various concentrations (e.g., 0, 6, or 12 mg/kg of diet DM).

  • Experimental Diet: High-grain finishing diets. In some trials, cattle were adapted from a 50% or 65% concentrate diet to a 95% or 100% concentrate diet.

  • Data Collection: Performance data (ADG, feed intake, feed efficiency) were recorded. In acidosis trials, ruminal pH, volatile fatty acid (VFA) concentrations, and lactate levels were measured.

  • Statistical Analysis: Data were analyzed using appropriate statistical models to determine the effects of different this compound propionate concentrations.

Salinomycin Efficacy Trial in Broiler Chickens[3]
  • Objective: To compare the effects of a probiotic, prebiotic, salinomycin, and a vaccine in controlling coccidiosis in broiler chickens.

  • Animals: Broiler chickens.

  • Study Design: A completely randomized design with 6 treatment groups, 4 replications, and 20 birds per experimental unit.

  • Challenge: All experimental groups, except the negative control, were challenged with a suspension of mixed Eimeria species at 28 days of age.

  • Data Collection: Performance parameters (body weight, weight gain, feed intake, feed conversion ratio) were measured. Oocyst excretion and intestinal lesion scores were also evaluated.

  • Statistical Analysis: Data were analyzed to determine significant differences between the treatment groups.

Visualizing Mechanisms and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the mode of action of this compound and a typical experimental workflow for an animal feed additive trial.

G Mode of Action of this compound (Ionophore) cluster_cell Target Cell (Rumen Microbe / Coccidia) cluster_extracellular Extracellular Environment (High Na+, Low K+) CellMembrane Cell Membrane Cytoplasm Cytoplasm (High K+, Low Na+) Na_ion_ext Na+ Ion_Influx Increased Intracellular Na+ and H+ Na_ion_ext->Ion_Influx Transport facilitated by this compound H_ion_ext H+ H_ion_ext->Ion_Influx Transport facilitated by this compound This compound This compound This compound->CellMembrane Embeds in membrane Ion_Pump Energy-Dependent Ion Pumps (Na+/K+ ATPase) Ion_Influx->Ion_Pump Activates Osmotic_Imbalance Osmotic Imbalance and Water Influx Ion_Influx->Osmotic_Imbalance Causes Energy_Depletion ATP Depletion Ion_Pump->Energy_Depletion Consumes ATP Cell_Death Cell Swelling and Lysis Energy_Depletion->Cell_Death Leads to Osmotic_Imbalance->Cell_Death Results in

Caption: this compound's mechanism of action in target cells.

G Typical Experimental Workflow for an Animal Feed Additive Trial Start Start Animal_Selection Animal Selection and Acclimation Start->Animal_Selection Randomization Randomization into Treatment Groups Animal_Selection->Randomization Treatment_Admin Treatment Administration (e.g., this compound vs. Control) Randomization->Treatment_Admin Data_Collection Data Collection (Performance, Health, etc.) Treatment_Admin->Data_Collection Sample_Collection Biological Sample Collection (e.g., Rumen Fluid, Tissues) Data_Collection->Sample_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Lab_Analysis Laboratory Analysis Sample_Collection->Lab_Analysis Lab_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results Conclusion Conclusion and Reporting Results->Conclusion End End Conclusion->End

Caption: A generalized workflow for animal feed additive trials.

References

Laidlomycin's Potential Impact on Key Cellular Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of the ionophore laidlomycin on the Wnt/β-catenin, PI3K/Akt/mTOR, and MAPK/ERK cellular signaling pathways. As direct experimental data on this compound's interaction with these specific pathways is limited, this guide draws comparisons with other well-studied ionophores, namely salinomycin and monensin for the Wnt pathway, and calcium ionophores for the MAPK/ERK pathway. We also present data for established inhibitors of these pathways to provide a broader context for potential experimental validation. Detailed experimental protocols are provided to facilitate further research in this area.

This compound and the Wnt/β-catenin Signaling Pathway

Ionophores such as salinomycin and monensin have been shown to inhibit the Wnt/β-catenin signaling pathway. Given that this compound shares a similar mechanism of action by altering ion transport across cell membranes, it is plausible that it may exert comparable inhibitory effects. The Wnt pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in various cancers.

Comparative Data on Wnt/β-catenin Pathway Modulation
CompoundTarget(s)Observed EffectCell Line(s)ConcentrationReference(s)
Salinomycin LRP6 co-receptorInhibition of LRP6 phosphorylation, induction of LRP6 degradation, down-regulation of Wnt target genes (LEF1, cyclin D1, fibronectin).[1][2][3][4]HEK293, Chronic Lymphocytic Leukemia (CLL) cells, Breast and Prostate Cancer cells, Colorectal Cancer (CRC) cellsNanomolar to low micromolar range[1][2][3][4][5]
Monensin LRP6 co-receptor, β-cateninBlocked phosphorylation and promoted degradation of LRP6, reduced intracellular β-catenin levels, attenuated expression of Wnt target genes (cyclin D1, SP5).[6][7][8][9][10]HEK293, Human Colorectal Carcinoma cells, Cervical Cancer cellsMicromolar range[6][7][8][9][10]
IWR-1-endo (Inhibitor)Axin stabilizationInhibition of Wnt/β-catenin signaling.Various cancer cell linesMicromolar rangeN/A
XAV-939 (Inhibitor)Tankyrase (TNKS)Inhibition of Wnt/β-catenin signaling by stabilizing Axin.Various cancer cell linesMicromolar rangeN/A

Visualizing the Wnt/β-catenin Pathway and Ionophore Inhibition

Wnt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP6 LRP6 Co-receptor Wnt->LRP6 Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin CK1 CK1 CK1->BetaCatenin Degradation Proteasomal Degradation BetaCatenin->Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocates Ionophores Salinomycin / Monensin (Potential this compound Effect) Ionophores->LRP6 Promotes Degradation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates

Caption: Wnt/β-catenin pathway and the inhibitory point of ionophores.

This compound and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Studies have demonstrated that calcium ionophores, such as ionomycin, can lead to the activation of the MAPK/ERK pathway.[11][12][13][14] this compound's function as an ionophore, disrupting ion gradients, suggests it could similarly influence this pathway.

Comparative Data on MAPK/ERK Pathway Modulation
CompoundTarget(s)Observed EffectCell Line(s)ConcentrationReference(s)
Ionomycin (Ca2+ Ionophore)Intracellular Ca2+ levelsActivation of ERK1/2 phosphorylation.Jurkat T cells, HeLa cells, F9 cellsMicromolar range[11][12][13][14][15][16][17]
PD98059 (Inhibitor)MEK1Inhibition of ERK1/2 phosphorylation.Various cell linesMicromolar rangeN/A
U0126 (Inhibitor)MEK1/2Potent and specific inhibition of ERK1/2 phosphorylation.Various cell linesMicromolar rangeN/A

Visualizing the MAPK/ERK Pathway and Potential Ionophore Activation

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocates Ionophore Calcium Ionophore (Potential this compound Effect) Ca_influx Increased Intracellular Ca2+ Ionophore->Ca_influx Induces Ca_influx->Ras Can activate (context-dependent) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nuc->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth mTORC2 mTORC2 mTORC2->Akt Phosphorylates Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis Wnt_Reporter_Assay start Seed Cells transfect Co-transfect with TOPFlash & Renilla Plasmids start->transfect treat Treat with this compound, Controls, or Agonists transfect->treat lyse Lyse Cells treat->lyse measure Measure Firefly & Renilla Luciferase Activity lyse->measure analyze Normalize & Analyze Data measure->analyze

References

Assessing the Specificity of Laidlomycin's Ionophore Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of laidlomycin's ionophore activity with other alternatives, supported by available experimental data. This compound, a polyether ionophore antibiotic, is utilized in veterinary medicine to enhance feed efficiency in cattle.[1] Its mechanism of action, like other ionophores, involves facilitating the transport of ions across biological membranes, thereby disrupting the natural ion gradients essential for microbial survival.[1] This guide delves into the specificity of this action, a critical factor in understanding its efficacy and potential applications.

Executive Summary

This compound exhibits a pronounced specificity for monovalent cations over divalent cations. Experimental evidence demonstrates that this compound's ability to transport divalent cations like calcium is approximately 100 times lower than its capacity for monovalent cations such as sodium. This selectivity profile distinguishes it from other ionophores like monensin, which also shows a preference for monovalent cations but with different transport kinetics, and lasalocid, known for its broader specificity that includes both monovalent and divalent cations.[2] This high selectivity for monovalent ions is a key characteristic of this compound's ionophore activity.

Comparative Ionophore Activity

The defining characteristic of an ionophore is its selectivity—the efficiency with which it binds to and transports specific ions. This specificity is crucial for its biological effects.

IonophorePrimary Ion SelectivityKey Characteristics
This compound Monovalent cations (e.g., Na⁺) >> Divalent cations (e.g., Ca²⁺)Exhibits a significantly lower transport rate for divalent cations compared to monovalent cations.
Monensin Monovalent cations (e.g., Na⁺)Well-characterized preference for sodium ions.[1]
Lasalocid Broader specificity for both monovalent and divalent cations.Known to transport a wider range of ions compared to monensin and this compound.[2]

Table 1: Comparative Selectivity of Common Ionophores. This table summarizes the primary ion selectivity of this compound in comparison to other well-known ionophores.

Experimental Data on this compound's Ion Specificity

A key study directly comparing the ion transport capabilities of this compound and monensin provides critical insight into this compound's specificity. The experiment measured the passive flux of cations facilitated by these ionophores through an organic solvent layer, mimicking a biological membrane.

IonophoreRelative Transport Rate (Monovalent vs. Divalent Cation)
This compound ~100-fold higher for Na⁺ compared to Ca²⁺
Monensin Not explicitly quantified in the same study, but known for strong Na⁺ preference.

Table 2: Relative Cation Transport Rates. This data highlights the pronounced preference of this compound for monovalent sodium ions over divalent calcium ions.

Experimental Protocols

The assessment of ionophore specificity relies on a variety of in vitro techniques that measure the binding and transport of ions across a membrane.

Liquid-Liquid Extraction for Ion Transport

This method provides a straightforward way to assess the relative ability of an ionophore to transport different cations.

Objective: To determine the relative transport efficiency of an ionophore for different cations.

Protocol:

  • System Setup: A two-phase system is created, typically with an aqueous phase containing the cations of interest and an organic phase (e.g., a mixture of chloroform and n-heptane) containing the ionophore.

  • Incubation: The two phases are brought into contact and gently mixed to allow for the ionophore to complex with the cations at the interface and transport them into the organic phase.

  • Phase Separation: The two phases are separated after a defined incubation period.

  • Quantification: The concentration of the transported cations in the organic phase is determined using a suitable analytical technique, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

  • Data Analysis: The transport rate is calculated based on the amount of cation transferred to the organic phase over time. By comparing the transport rates for different cations, the selectivity of the ionophore can be determined.

Ion-Selective Electrodes (ISEs)

ISEs are potentiometric sensors that can be used to measure the activity of a specific ion in a solution. This technique can be adapted to determine the binding affinity (stability constant) of an ionophore for a particular ion.

Objective: To determine the stability constant of an ionophore-cation complex.

Protocol:

  • Electrode Preparation: An ion-selective membrane is prepared by incorporating the ionophore into a polymeric matrix (e.g., PVC). This membrane is then mounted in an electrode body containing an internal reference solution with a fixed concentration of the ion of interest.

  • Calibration: The ISE is calibrated using a series of standard solutions with known concentrations of the target ion.

  • Titration: The ionophore is titrated with a solution containing the cation of interest, and the potential is measured with the ISE after each addition.

  • Data Analysis: The change in potential is used to calculate the concentration of the free cation at each point in the titration. This data is then used to determine the stability constant of the ionophore-cation complex.

Fluorescence Spectroscopy

This technique can be employed to study the binding of cations to ionophores that exhibit intrinsic fluorescence or can be labeled with a fluorescent probe.

Objective: To determine the binding affinity of an ionophore for a cation.

Protocol:

  • Sample Preparation: A solution of the fluorescent ionophore (or fluorescently labeled ionophore) is prepared in a suitable buffer.

  • Titration: The ionophore solution is titrated with a solution of the cation of interest.

  • Fluorescence Measurement: The fluorescence emission spectrum of the solution is recorded after each addition of the cation.

  • Data Analysis: Changes in the fluorescence intensity or wavelength upon cation binding are used to determine the binding affinity (dissociation constant or stability constant) of the ionophore for the cation.

Visualizing the Mechanism and Workflow

To better understand the processes involved in this compound's action and its experimental evaluation, the following diagrams are provided.

IonophoreMechanism cluster_membrane Cell Membrane Membrane Ion_out Cation (e.g., Na⁺) (High Concentration) Complex This compound-Cation Complex Ion_out->Complex Binding Ion_in Cation (e.g., Na⁺) (Low Concentration) Ionophore This compound Complex->Ion_in Transport Complex->Ionophore Release ExperimentalWorkflow Start Hypothesis: This compound has selective ionophore activity Method Select Experimental Method Start->Method ISE Ion-Selective Electrode Method->ISE Fluorescence Fluorescence Spectroscopy Method->Fluorescence Extraction Liquid-Liquid Extraction Method->Extraction Experiment Perform Experiment ISE->Experiment Fluorescence->Experiment Extraction->Experiment Data Collect & Analyze Data Experiment->Data Conclusion Determine Ion Specificity Data->Conclusion

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laidlomycin is critical for ensuring laboratory safety and environmental protection. Due to its classification as an acutely toxic substance, this compound and any materials contaminated with it are considered hazardous waste and must be handled according to specific institutional and regulatory guidelines.

This compound is an ionophore antibiotic, a class of compounds that can disrupt cellular ion transport.[1] The Safety Data Sheet (SDS) for this compound classifies it as acutely toxic if swallowed (Acute Tox. 3, H301), necessitating careful handling and disposal to prevent accidental exposure and environmental release.[2]

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

  • PPE Requirements:

    • Gloves: Chemical-resistant gloves.

    • Eye Protection: Safety glasses or goggles.

    • Lab Coat: A standard laboratory coat.

    • Respiratory Protection: Use a particulate filter device (e.g., EN 143) if there is a risk of inhaling dust from the solid form.[2]

  • General Handling:

    • Wash hands thoroughly after handling.[2]

    • Avoid actions that could generate dust.

    • Use in a well-ventilated area or under a fume hood.

Summary of this compound Properties

The following table summarizes the key hazard information for this compound, derived from its Safety Data Sheet.

PropertyDescriptionSource
CAS Number 56283-74-0[2]
GHS Classification Acute Toxicity, Oral (Category 3)[2]
Signal Word Danger[2]
Hazard Statement H301: Toxic if swallowed[2]
GHS Pictogram GHS06 (Skull and Crossbones)[2]
Disposal Consideration Classified as dangerous waste. Do not empty into drains or release to the environment.[2]

Step-by-Step Disposal Procedures

All chemical waste from laboratories should be considered hazardous unless confirmed otherwise by your institution's safety office.[3] The following procedures outline the correct disposal path for this compound and associated materials.

Procedure 1: Disposal of Unused or Expired this compound (Solid or Stock Solution)
  • Identify as Hazardous Waste: Unused, expired, or unwanted this compound is classified as hazardous chemical waste.[3][4]

  • Containerize: Place the original container, or the waste material, into a designated and compatible hazardous waste container.[5][6] This container should be clearly labeled "Hazardous Waste" and list "this compound" as a constituent.

  • Segregate: Store the waste container separately from incompatible materials like acids, bases, and flammables.[7]

  • Store Securely: Keep the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] Ensure the container is kept closed at all times except when adding waste.[3][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to schedule a pickup for hazardous waste disposal.[3][6] Do not attempt to dispose of this waste in the regular trash or down the sink.[2][3]

Procedure 2: Disposal of this compound-Contaminated Lab Materials

This includes items such as gloves, weigh boats, pipette tips, and spill cleanup materials.

  • Identify as Hazardous Waste: All materials that have come into contact with this compound must be treated as hazardous waste.[2][3]

  • Containerize: Place all contaminated solid waste into the same designated hazardous waste container used for the solid this compound.

  • Store and Arrange Pickup: Follow steps 3-5 from Procedure 1.

Procedure 3: Disposal of Empty this compound Containers

Due to this compound's acute toxicity, empty containers require special handling.[3]

  • Initial Assessment: An empty container that held an acutely hazardous waste like this compound must be triple-rinsed before it can be considered non-hazardous.[3]

  • Triple-Rinse Procedure: a. Select a solvent capable of dissolving this compound. b. Add an amount of the solvent equal to about 5% of the container's volume.[3] c. Securely cap and rinse the container thoroughly. d. Pour the rinseate (the solvent containing residual this compound) into a designated hazardous liquid waste container. This rinseate is hazardous waste. [3] e. Repeat this rinsing process two more times for a total of three rinses.

  • Container Disposal: a. After triple-rinsing, deface or remove the original chemical label.[3] b. The container can now be disposed of as regular trash.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_waste This compound Waste Generation cluster_disposal Disposal Pathway Waste Identify Waste Type Pure Pure/Unused this compound or Contaminated Materials Waste->Pure Solid, Liquid, or Contaminated Item Empty Empty Original Container Waste->Empty Empty Container HW_Container Place in Labeled Hazardous Waste Container Pure->HW_Container Rinse Triple-Rinse Container with Appropriate Solvent Empty->Rinse SAA Store in Satellite Accumulation Area HW_Container->SAA Pickup Arrange EHS Pickup SAA->Pickup Rinseate Collect Rinseate as Hazardous Liquid Waste Rinse->Rinseate Trash Deface Label & Dispose Container in Regular Trash Rinse->Trash After 3 Rinses Rinseate->HW_Container Add to Liquid Waste

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laidlomycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Laidlomycin, a potent ionophore antibiotic. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE) and Immediate Safety Protocols

When handling this compound, a thorough risk assessment is necessary to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE and first aid procedures.

Safety Consideration Recommendation Citation
Eye Protection Chemical safety goggles or a face shield should be worn to prevent splashes.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving may be appropriate for certain procedures.[2][4]
Respiratory Protection For procedures that may generate dust or aerosols, a NIOSH-approved N95 (or greater) filtering facepiece respirator is recommended.[5][6][7]
Skin and Body Protection A lab coat, disposable gown, or chemical-resistant overalls should be worn.[2][3][4]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 10 minutes.[1][6]
First Aid: Skin Contact Rinse the affected area immediately with water. Wash thoroughly with soap and water after handling.[1]
First Aid: Ingestion This compound is toxic if swallowed. Seek immediate medical attention.[5]
First Aid: Inhalation In case of fire and/or explosion, do not breathe fumes. Wear breathing apparatus if exposed to vapors/dust/spray/gases.[5]
Operational Handling and Storage Plan

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Procedure Guideline Citation
Handling Use in a well-ventilated area. Prevent the enrichment of fine dust to avoid the danger of dust explosion. Wash hands thoroughly after handling.[5][8]
Storage Keep the container closed between uses. Store below 25°C (77°F), with excursions permitted to 37°C (99°F).[1]
Incompatibilities Avoid contact with oxidizing agents.[9]
This compound Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

Waste Type Disposal Method Citation
Unused/Expired Product Do not empty into drains. This is considered dangerous waste and should be disposed of via an approved waste disposal plant. Return to the supplier is also an option.[5][8][10]
Contaminated Packaging Handle contaminated packages in the same way as the substance itself. Completely emptied packages can be recycled.[5]
General Disposal Practice Mix the substance with an unappealing material like dirt or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[11]

Experimental Protocols and Methodologies

While specific experimental protocols for this compound in a laboratory setting are not extensively detailed in the provided search results, its use in veterinary and animal science research offers insights into its application.

In Vivo Feed Efficiency Studies in Cattle:

This compound propionate is often administered as a feed additive to cattle to improve feed efficiency and promote growth.[12]

  • Objective: To evaluate the effect of this compound propionate on the growth performance of feedlot cattle.

  • Methodology:

    • A cohort of cattle is divided into treatment and control groups.

    • The treatment group receives a diet supplemented with a specified concentration of this compound propionate (e.g., 5 to 12 mg/kg of diet DM).

    • The control group receives the same diet without the supplement.

    • Over a defined period (e.g., 91 days), key performance indicators are measured, including average daily gain (ADG), dry matter intake (DMI), and feed efficiency (gain:feed ratio).[13]

    • Carcass characteristics, such as weight and grade, may also be assessed at the end of the trial.

  • Data Analysis: Statistical analysis is performed to compare the performance metrics between the treatment and control groups.

Visualizing Workflows and Mechanisms

To further clarify the procedural steps and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Streams A Assess Risks & Select PPE B Prepare Well-Ventilated Workspace A->B C Weigh/Handle this compound B->C D Perform Experiment C->D E Decontaminate Workspace D->E F Segregate Waste E->F G Unused Product F->G H Contaminated PPE & Materials F->H I Empty Containers F->I

Caption: Safe handling and disposal workflow for this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Complex This compound-Cation Complex This compound->Complex Forms Cation Cation (e.g., Na+, K+) Cation->Complex Binds Disruption Disruption of Ion Gradient Complex->Disruption Transports across membrane Effect Antimicrobial Effect Disruption->Effect

Caption: Mechanism of action of this compound as an ionophore.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.